molecular formula C10H10O3 B1395664 4-Acetyl-2-methylbenzoic acid CAS No. 55860-35-0

4-Acetyl-2-methylbenzoic acid

Cat. No.: B1395664
CAS No.: 55860-35-0
M. Wt: 178.18 g/mol
InChI Key: QGXDUDDPMXVLOO-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-acetyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXDUDDPMXVLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55860-35-0
Record name 4-acetyl-2-methylbenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Acetyl-2-methylbenzoic Acid (CAS No. 55860-35-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Acetyl-2-methylbenzoic acid, identified by the CAS number 55860-35-0, is a key organic compound that has garnered significant attention in the fields of pharmaceutical and chemical synthesis.[1][2][3][4][5] Its unique molecular architecture, featuring a carboxylic acid, a ketone, and a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.[5][6] This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, and its critical role in various applications, particularly in drug discovery and development. The demand for this compound is largely driven by its role as a crucial intermediate in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.[5]

Physicochemical Properties and Structural Analysis

The chemical behavior of this compound is dictated by the interplay of its three functional groups.[6] The carboxylic acid group provides acidity and a site for esterification or amide bond formation. The acetyl group, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself.[6] Conversely, the methyl group is an activating, ortho-para directing group.[6] This electronic interplay influences the regioselectivity of further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55860-35-0[1][6][7][8]
Molecular Formula C10H10O3[1][6][7][8][9]
Molecular Weight 178.18 g/mol [1][6][8][9][10]
Appearance Off-white powder/solid[1]
Melting Point 128-130 °C[1]
Boiling Point 352.7 ± 30.0 °C (Predicted)[1][3]
Density 1.189 ± 0.06 g/cm³ (Predicted)[1][3]
InChI Key QGXDUDDPMXVLOO-UHFFFAOYSA-N[6][7]
SMILES CC1=C(C=CC(=C1)C(=O)C)C(=O)O[7][8][10]

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound can be achieved through several strategic routes. The choice of a particular method on an industrial scale is often governed by factors such as cost, efficiency, safety, and environmental impact.[6]

Direct Oxidation of 3,4-Dimethylacetophenone

A prominent and environmentally conscious approach involves the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[6] This method often utilizes green oxidants like aqueous hydrogen peroxide in the presence of a suitable catalytic system.[6] Photosensitized oxidation using visible light to generate singlet oxygen is another advanced technique for this transformation.[6]

Palladium-Catalyzed Carbonylation

A direct, one-step synthesis involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.[6] This reaction is typically carried out under carbon monoxide pressure with a palladium catalyst, such as palladium on carbon (Pd/C), and a phosphine ligand.[6]

Multi-step Synthesis from 4-Bromo-2-methylbenzoic Acid

A versatile multi-step process begins with the esterification of 4-bromo-2-methylbenzoic acid, followed by a palladium-catalyzed coupling reaction with a vinyl source.[6] The final product is then obtained after a subsequent halogenation step.[6] Another described method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium acetate catalyst, reportedly achieving a high yield.[2]

A novel patented method describes the preparation of 2-methyl-4-acetylbenzoic acid from readily available intermediates of citalopram, avoiding the use of highly toxic reagents like carbon monoxide or cyanide.[11]

Experimental Protocol: Synthesis via Hydrolysis of 3-Methyl-4-cyanoacetophenone

This protocol details a laboratory-scale synthesis of this compound from 3-methyl-4-cyanoacetophenone.

Objective: To synthesize this compound through the hydrolysis of 3-methyl-4-cyanoacetophenone.

Materials:

  • 3-methyl-4-cyanoacetophenone (1 mmol, 1.59 g)

  • Trifluoroacetic acid (10 mL)

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Add 1.59 g (1 mmol) of 3-methyl-4-cyanoacetophenone to a 100 mL round-bottom flask.[2]

  • Add 10 mL of trifluoroacetic acid to the flask.[2]

  • Heat the reaction mixture to 60 °C with stirring for 12 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 10% sodium carbonate solution to neutralize the acid and adjust the pH to 2.[2]

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • The resulting beige solid can be further purified by recrystallization if necessary.

Expected Yield: Approximately 1.50 g (84%).[2]

Diagram 1: Synthesis Workflow

SynthesisWorkflow start Start: 3-methyl-4-cyanoacetophenone reaction React with Trifluoroacetic Acid (60°C, 12h) start->reaction neutralization Neutralize with 10% Na2CO3 (pH 2) reaction->neutralization extraction Extract with Ethyl Acetate (3x) neutralization->extraction drying Dry Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation product Product: this compound evaporation->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

This compound serves as a crucial organic synthesis intermediate and pharmaceutical intermediate.[1][2][3][4] Its primary application lies in its role as a precursor for more complex molecules with therapeutic or commercial value.[5][6]

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] For example, it is an essential intermediate in the production of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[6]

  • Enzyme Inhibition Research: Benzoic acid derivatives are being investigated as multi-target enzyme inhibitors for conditions like Alzheimer's disease.[6] The structural motif of this compound makes it a valuable starting point for the development of novel inhibitors for enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[6]

  • General Organic Synthesis: The reactivity of its functional groups allows for a wide range of chemical transformations, making it a versatile tool for creating novel compounds in fields like materials science and agrochemicals.[5] The carboxylic acid can be converted to a more reactive acid chloride, which is a key intermediate for further nucleophilic substitution reactions.[6]

Safety and Handling

This compound is classified as an irritant.[4][6] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[9][12]

Precautionary Measures:

  • Handling: Use in a well-ventilated area.[12][13] Avoid breathing dust and contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Recommended storage temperature is 2-8°C, protected from light.[3]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Shovel or vacuum the material into a labeled container for disposal.[12]

  • Fire: The compound is not considered a significant fire risk, but containers may burn.[12] Use extinguishing media appropriate for the surrounding fire.[14]

Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13][14][15][16]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its crucial role as an intermediate in the synthesis of high-value molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in drug development and chemical manufacturing. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to advancements in medicine and materials science.

References

  • This compound - Protheragen. (n.d.). Retrieved from [Link]

  • This compound - ChemBK. (2024, April 9). Retrieved from [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • This compound | C10H10O3 | CID 53435554 - PubChem. (n.d.). Retrieved from [Link]

  • CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. (n.d.).
  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

Sources

4-acetyl-2-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-acetyl-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, established synthesis methodologies, reactivity, and significant applications, with a focus on its role in the pharmaceutical industry.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 55860-35-0) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid backbone with a methyl group at position 2 and an acetyl group at position 4. This specific arrangement of functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.[1][2]

Chemical Structure and Identifiers

The unique substitution pattern on the benzene ring creates a molecule with distinct reactive sites, which is fundamental to its role in multi-step syntheses.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 55860-35-0 [1][3][4]
Molecular Formula C₁₀H₁₀O₃ [1][3][4]
Molecular Weight 178.18 g/mol [1][3][4]
IUPAC Name This compound [1][2]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C)C(=O)O [5][6]

| InChIKey | QGXDUDDPMXVLOO-UHFFFAOYSA-N |[1][6] |

Physical and Chemical Properties

The compound presents as an off-white to white crystalline solid.[4][7] Its solubility profile is characteristic of many organic acids, showing good solubility in polar organic solvents like ethanol and ether, with near insolubility in water.[7]

Table 2: Physicochemical Data

Property Value Notes Source(s)
Appearance Off-white powder/crystalline solid --- [4][7]
Melting Point 128 - 130 °C --- [4]
Boiling Point 352.7 ± 30.0 °C Predicted [5][7]

| Density | 1.189 ± 0.06 g/cm³ | Predicted |[5][7] |

Chemical Reactivity and Functional Group Analysis

The chemical personality of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the ketone, and the substituted aromatic ring.[1]

  • Carboxylic Acid Group : This is the primary site for reactions such as esterification, amidation, and conversion to a more reactive acid chloride. For instance, treatment with oxalyl chloride and a catalytic amount of DMF in dichloromethane efficiently yields 4-acetyl-2-methylbenzoyl chloride.[1][8] This acid chloride is a critical intermediate for introducing the 4-acetyl-2-methylbenzoyl moiety into other molecules via nucleophilic acyl substitution.

  • Ketone (Acetyl Group) : The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. It also provides an alpha-carbon with protons that can be removed under basic conditions to form an enolate, enabling aldol-type reactions.

  • Aromatic Ring : The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the existing substituents. The methyl group is an activating, ortho-para-directing group, while the acetyl and carboxylic acid groups are deactivating, meta-directing groups.[1] This electronic competition dictates the regioselectivity of further substitutions like nitration or halogenation.[1]

reactivity cluster_acid Carboxylic Acid Reactivity cluster_ketone Ketone Reactivity cluster_ring Aromatic Ring Reactivity main This compound acid_chloride Acid Chloride Formation (e.g., with Oxalyl Chloride) main->acid_chloride ester Esterification (with Alcohol) main->ester amide Amidation (with Amine) main->amide nuc_add Nucleophilic Addition main->nuc_add enol Enolate Formation (at α-carbon) main->enol eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) main->eas

Caption: Key reactive sites of this compound.

Synthesis Methodologies

Several synthetic routes to this compound have been established, offering flexibility in precursor selection and reaction conditions. These methods are crucial for its production as a pharmaceutical intermediate.

Palladium-Catalyzed Carbonylation

A direct, high-yield method involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.[1] This approach is efficient for creating the carboxylic acid functionality directly on the aromatic ring.

A similar high-efficiency route involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether. This palladium-catalyzed process is noted for its high yield, reaching up to 95%.[1][3][8]

  • Reactor Setup : To a suspension of 4-bromo-2-methylbenzoic acid (100 mmol) in n-butanol, add potassium carbonate (120 mmol), n-butyl vinyl ether (300 mmol), palladium acetate (0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.6 mmol).[8]

  • Inert Atmosphere : Degas the reactor and purge with nitrogen to establish an inert atmosphere.

  • Reaction : Heat the mixture to reflux and maintain for 5 hours.[8]

  • Workup : After cooling the solution, distill off the n-butanol and excess n-butyl vinyl ether under reduced pressure.

  • Extraction : Add toluene and water to the residue. Neutralize with concentrated hydrochloric acid and separate the aqueous phase.[8]

  • Analysis : The resulting toluene solution containing this compound can be quantified by HPLC. This method reports a yield of 95%.[8]

synthesis_workflow start Start: 4-bromo-2-methylbenzoic acid + n-butyl vinyl ether reagents Add: - K₂CO₃ (Base) - Pd(OAc)₂ (Catalyst) - dppp (Ligand) - n-Butanol (Solvent) start->reagents reaction Reflux for 5 hours under N₂ atmosphere reagents->reaction workup Cool & Evaporate Solvents reaction->workup extraction Add Toluene & H₂O Neutralize with HCl Separate Layers workup->extraction product Product: This compound in Toluene Solution (95% Yield) extraction->product

Caption: Workflow for palladium-catalyzed synthesis.

Direct Oxidation

An environmentally conscious or "green" chemistry approach involves the direct and selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[1] This reaction typically uses aqueous hydrogen peroxide as the oxidant in the presence of a catalyst.[1]

Hydrolysis of a Nitrile Precursor

Another viable route starts from 3-methyl-4-cyanoacetophenone.[3] The cyano group is hydrolyzed to a carboxylic acid under acidic conditions.

  • Reaction Setup : Add 3-methyl-4-cyanoacetophenone (1 mmol) to a flask containing trifluoroacetic acid (10 ml).[3]

  • Heating : Heat the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization & Extraction : Once the reaction is complete, add a 10% sodium carbonate solution to adjust the pH to 2. Extract the product three times with ethyl acetate.[3]

  • Isolation : Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the solid product. This method reports a yield of 84%.[3]

Applications in Drug Development and Organic Synthesis

This compound is primarily recognized as a crucial intermediate in organic and pharmaceutical synthesis.[3][7][9]

  • Fluralaner Synthesis : Its most prominent application is as an essential building block for the synthesis of Fluralaner.[1][10] Fluralaner is a potent, broad-spectrum insecticide and acaricide used in veterinary medicine to control flea and tick infestations.[10] The specific structure of this compound is integral to constructing the complex molecular architecture of Fluralaner.[1]

  • General Intermediate : Beyond this specific use, it serves as a versatile intermediate for creating a variety of more complex molecules in research and development settings, particularly in the synthesis of novel pharmaceutical candidates.[7][9]

Safety and Handling

As an organic acid and irritant, this compound requires careful handling in a laboratory setting.

Table 3: Hazard Information and Safety Precautions

Hazard Type GHS Pictogram & Signal Word Hazard Statements Precautionary Measures Source(s)
Irritation Irritant, Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][7][11]
Handling --- --- Use only in a well-ventilated area. Wash hands thoroughly after handling. Keep containers securely sealed when not in use. [11][12]

| Storage | --- | --- | Store in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. |[12] |

Spectroscopic Data

While comprehensive, validated spectral datasets for this compound are not widely published in public repositories, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR : Expected signals would include two singlets for the two methyl groups (one on the ring, one in the acetyl group), aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR : Expected signals would include resonances for the two methyl carbons, aromatic carbons, two carbonyl carbons (one for the ketone and one for the carboxylic acid), and the quaternary carbons of the ring.

  • IR Spectroscopy : Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), two C=O stretches (one for the ketone, ~1680 cm⁻¹, and one for the carboxylic acid, ~1700 cm⁻¹), and C-H stretches for the aromatic and methyl groups.

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 178. Common fragmentation patterns would include the loss of a methyl group (M-15) and the loss of a hydroxyl group (M-17).

Conclusion

This compound is a chemical compound of significant industrial importance, particularly as a precursor in pharmaceutical manufacturing. Its value is derived from the specific arrangement of its functional groups, which allows for diverse and controlled chemical transformations. A thorough understanding of its properties, synthesis routes, and reactivity is essential for chemists and researchers aiming to leverage this molecule in the development of new drugs and complex organic materials.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • LookChem. (n.d.). 4-acetyl-2-methyl benzoic acid|55860-35-0. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 55860-35-0. Retrieved from [Link]

  • Google Patents. (2014). United States Patent US 9,676,692 B2.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound Manufacturer. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53435554, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-acetyl-2-methylbenzoic acid: Structure, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-acetyl-2-methylbenzoic acid (CAS No. 55860-35-0) is a key chemical intermediate whose strategic importance has grown significantly within the pharmaceutical, agrochemical, and fine chemical industries.[1] Its unique molecular architecture, featuring a trifunctionalized benzene ring, offers a versatile platform for constructing complex molecular targets.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural attributes, physicochemical properties, key reactive characteristics, and validated synthesis protocols. Furthermore, it explores its critical role as a precursor in the synthesis of high-value molecules, most notably the veterinary pharmaceutical Fluralaner, and its potential as a scaffold in medicinal chemistry research.[2][3]

Molecular Overview and Physicochemical Properties

IUPAC Nomenclature and Structural Identifiers

The compound is systematically named this compound according to IUPAC nomenclature.[4][5] This name precisely describes a benzoic acid parent structure with a methyl group (-CH₃) at position 2 and an acetyl group (-COCH₃) at position 4 relative to the carboxylic acid (-COOH) at position 1.

IdentifierValue
CAS Number 55860-35-0[2][5][6][7][8]
Molecular Formula C₁₀H₁₀O₃[2][5][6][7]
Molecular Weight 178.18 g/mol [2][4][5][6]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C)C(=O)O[4][5][7]
InChI Key QGXDUDDPMXVLOO-UHFFFAOYSA-N[2][5][7][8]
Core Structure Analysis

The molecule's utility stems from the specific arrangement of its three functional groups on the aromatic ring. The carboxylic acid provides a handle for amide coupling and other transformations, the ketone offers a site for nucleophilic attack and cyclizations, and the methyl group influences the electronic properties and steric environment of the ring.

molecular_structure cluster_ring C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH 1 C3 C C2->C3 CH3 CH₃ C2->CH3 2 C4 C C3->C4 C5 C C4->C5 COCH3 C(=O)CH₃ C4->COCH3 4 C6 C C5->C6 C6->C1 p1 p2 p4

Caption: Molecular structure of this compound.

Physicochemical Data Summary

This compound is typically supplied as an off-white powder or crystalline solid.[6][9] Its solubility profile, being soluble in organic solvents like ethanol and ether but poorly soluble in water, is characteristic of substituted aromatic carboxylic acids.[9]

PropertyValueSource
Appearance Off-white powder / crystalline solid[6][9]
Melting Point 128 - 130 °C[6]
Boiling Point 352.7 ± 30.0 °C (Predicted)[6][10]
Density 1.189 ± 0.06 g/cm³ (Predicted)[6][10]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a nuanced interplay of its functional groups, which dictates its behavior in synthetic transformations.[2]

The Interplay of Functional Groups
  • Carboxylic Acid (-COOH): This group is the primary site for derivatization. It can be readily converted into esters, amides, and, most importantly, acid chlorides. The conversion to an acid chloride is a crucial activation step, transforming the relatively unreactive hydroxyl into an excellent leaving group and rendering the carbonyl carbon highly electrophilic for subsequent nucleophilic substitutions.[2]

  • Acetyl Group (-COCH₃): The ketone functionality is moderately electrophilic. It can undergo nucleophilic addition reactions and is instrumental in facilitating intramolecular and intermolecular cyclization reactions, which are key to building heterocyclic systems.[2]

  • Aromatic Ring: The reactivity of the benzene ring towards electrophilic aromatic substitution is complex. The ring is influenced by three substituents with competing electronic effects:

    • -CH₃ (Methyl): Activating, ortho, para-directing.

    • -COOH (Carboxylic Acid): Deactivating, meta-directing.

    • -COCH₃ (Acetyl): Deactivating, meta-directing. The combined deactivating effect of the carboxyl and acetyl groups generally reduces the ring's susceptibility to substitution, while the regiochemical outcome of any such reaction would depend heavily on the specific reaction conditions.[2]

Key Chemical Transformations

A foundational reaction in the application of this molecule is its conversion to the corresponding acid chloride, 4-acetyl-2-methylbenzoyl chloride.

Protocol: Synthesis of 4-acetyl-2-methylbenzoyl chloride

  • Rationale: This protocol converts the carboxylic acid into a highly reactive acid chloride, an essential intermediate for amide bond formation. Oxalyl chloride is chosen as the reagent because its byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.[11]

  • Methodology:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic drop of DMF.[2][11]

    • Slowly add oxalyl chloride (1.2-1.5 eq) to the mixture at room temperature.

    • Stir the reaction for 2-4 hours, monitoring the cessation of gas evolution.[11]

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.[11]

Synthesis Methodologies: A Comparative Analysis

The choice of synthetic route for this compound is dictated by factors such as scale, cost of starting materials, and adherence to green chemistry principles. Several effective methods have been reported.

Protocol 1: Direct Oxidation of 3,4-dimethylacetophenone
  • Expertise & Causality: This approach is favored for its environmental consciousness, utilizing an inexpensive starting material and a green oxidant, aqueous hydrogen peroxide. The key to this reaction is a catalytic system that enables the selective oxidation of the methyl group at the 3-position, which is sterically adjacent to the acetyl group, while leaving the other methyl group untouched. This selectivity is a significant advantage for process efficiency.[2]

  • Methodology:

    • Combine 3,4-dimethylacetophenone with a suitable catalytic system (specific catalysts are often proprietary or detailed in patent literature) in an appropriate solvent.

    • Add aqueous hydrogen peroxide dropwise while maintaining the reaction temperature.

    • The reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.

    • Upon completion, the reaction is worked up through extraction and crystallization to isolate the pure this compound.

Protocol 2: Palladium-Catalyzed Carbonylation of 4-bromo-3-methylacetophenone
  • Expertise & Causality: This represents a powerful and direct one-step method leveraging modern organometallic catalysis. The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-bromide bond, forming the carboxylic acid directly. The use of a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) is critical for stabilizing the palladium catalytic species and promoting the desired reactivity. This method offers high yields but requires specialized high-pressure equipment.[2]

  • Methodology:

    • Charge a high-pressure reactor with 4-bromo-3-methylacetophenone, a palladium catalyst (e.g., Pd/C), a phosphine ligand, and a suitable solvent.[2]

    • Seal the reactor, purge with an inert gas, and then pressurize with carbon monoxide gas (e.g., ~0.8 MPa).[2]

    • Heat the mixture to the target temperature (e.g., 120°C) and stir until the reaction is complete.[2]

    • After cooling and venting, the product is isolated through filtration, extraction, and purification.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 4-Bromo-3-methylacetophenone reagents CO (gas, 0.8 MPa) Pd/C (catalyst) Phosphine Ligand 120°C SM->reagents FP This compound reagents->FP Pd-Catalyzed Carbonylation

Caption: Workflow for Palladium-Catalyzed Carbonylation Synthesis.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block.[1]

  • Cornerstone Intermediate for Fluralaner Synthesis: Its most prominent commercial application is as a key intermediate in the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[2][3] The specific structure of this compound is essential for constructing the complex poly-substituted aromatic core of the Fluralaner molecule.

  • Scaffold for Novel Enzyme Inhibitors: In medicinal chemistry, benzoic acid derivatives are frequently explored as enzyme inhibitors. Research into treatments for Alzheimer's disease, for example, has utilized derivatives of benzoic acids to create compounds that can inhibit both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), two enzymes implicated in the disease's progression.[2] The functional groups on this compound provide multiple points for modification to optimize binding and activity.

  • Versatile Building Block in Organic Synthesis: Beyond specific targets, its trifunctional nature makes it a valuable precursor for creating libraries of complex organic molecules for screening in various research applications, from materials science to agrochemicals.[1][4]

Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra are best obtained experimentally on the sample , the expected features are as follows:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, two separate methyl singlets (one for the acetyl group and one for the ring-bound methyl), and a broad singlet far downfield for the acidic carboxylic acid proton.

  • ¹³C NMR: The spectrum will feature signals for the two carbonyl carbons (ketone and carboxylic acid), multiple signals in the aromatic region, and two distinct signals in the aliphatic region for the two methyl carbons.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight (178.18 g/mol ).[2] The fragmentation pattern can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch for the ketone, and another C=O stretch for the carboxylic acid, typically at slightly different wavenumbers.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[2][8]

Hazard ClassificationDetails
GHS Pictogram GHS07 (Exclamation Mark)[2][8]
Signal Word Warning[2][8]
Hazard Statements H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[5][12] H335: May cause respiratory irritation.[12]
  • Handling: Use in a well-ventilated area. Avoid breathing dust.[12] All personal contact should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12]

  • Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[8][12]

  • Spills: For minor spills, sweep up dry material, avoiding dust generation, and place it in a sealed container for disposal.[12]

Conclusion

This compound is a quintessential example of a versatile chemical intermediate whose value is defined by the strategic placement of its functional groups. Its established role in the industrial synthesis of Fluralaner and its potential as a scaffold for developing new therapeutic agents underscore its importance. For researchers in organic synthesis and drug development, a thorough understanding of its reactivity, synthesis, and handling is paramount to leveraging its full potential in creating the next generation of complex molecules.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53435554, this compound. Retrieved from [Link]

  • LookChem. (n.d.). 4-acetyl-2-methyl benzoic acid|55860-35-0. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 55860-35-0,4-acetyl-2-methyl benzoic acid. Retrieved from [Link]

  • Google Patents. (2014). United States Patent US 9,676,692 B2.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound Manufacturer, Factory, API, Intermediate. Retrieved from [Link]

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4-acetyl-2-methylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-acetyl-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 55860-35-0), a pivotal intermediate in the pharmaceutical and fine chemical industries. The document delineates its fundamental physicochemical properties, explores various synthesis methodologies with a focus on mechanistic rationale, and details its chemical reactivity. Furthermore, it outlines standard analytical techniques for characterization and discusses its significant applications, particularly as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules. This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the compound's role and utility.

Introduction

This compound is a unique chemical entity characterized by an aromatic ring substituted with three distinct functional groups: a carboxylic acid, a ketone (acetyl group), and a methyl group.[1] This specific molecular architecture, with the CAS Number 55860-35-0, imparts a unique reactivity profile, establishing it as a cornerstone intermediate for intricate organic synthesis.[1][2] Its primary utility is realized as a critical precursor in the multi-step synthesis of complex molecules, most notably Active Pharmaceutical Ingredients (APIs).[1][3] The strategic positioning of its functional groups allows for a wide array of chemical transformations, making it an invaluable tool for synthetic chemists aiming to construct novel compounds for various applications, including materials science and agrochemicals.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[4][5] Its solubility profile shows good solubility in organic solvents like ethanol and ether, with near insolubility in water.[4] The compound's key quantitative properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[2][5][6][7]
Molecular Weight 178.18 g/mol [2][5][6][7][8][9]
CAS Number 55860-35-0[2][4][6][7][8]
Melting Point 128-130 °C[5]
Boiling Point (Predicted) 352.7 ± 30.0 °C[5][9]
Density (Predicted) 1.189 ± 0.06 g/cm³[4][9]
Appearance Off-white powder/solid[5][10]
InChIKey QGXDUDDPMXVLOO-UHFFFAOYSA-N[2][6]

Synthesis Methodologies: A Critical Analysis

The efficient synthesis of this compound is crucial for its application in research and industry. Several synthetic routes have been developed, each with distinct advantages concerning yield, purity, cost, and environmental impact.

Direct Oxidation of 3,4-dimethylacetophenone

A prominent and environmentally conscious approach involves the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[2] This method is favored for its use of "green" oxidants, such as aqueous hydrogen peroxide, in conjunction with a catalytic system.[2]

Causality and Expertise: The choice of this precursor is strategic. The acetyl group at the 4-position is less susceptible to oxidation under controlled conditions than the methyl groups. The key challenge is achieving regioselectivity—oxidizing the methyl group at the 3-position (which becomes the 2-position in the final product's nomenclature relative to the new carboxyl group) while leaving the other methyl group (which becomes the acetyl group's methyl) untouched. This is typically accomplished by catalyst systems that are sensitive to the electronic and steric environment of the methyl groups, allowing for a controlled and selective conversion to the carboxylic acid.

Palladium-Catalyzed Carbonylation

A more direct, one-step method is the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.[2] This reaction introduces the carboxyl group by reacting the aryl halide with carbon monoxide under pressure.

Causality and Expertise: This organometallic approach leverages the power of palladium catalysis to form a new carbon-carbon bond. A palladium(0) catalyst undergoes oxidative addition into the aryl-bromine bond. Subsequent coordination of carbon monoxide, followed by nucleophilic attack (often by water or an alcohol) and reductive elimination, yields the carboxylic acid or its ester. The choice of ligand, such as 1,3-bis(diphenylphosphino)propane, is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle efficiently.[2]

Multi-step Synthesis from 4-bromo-2-methylbenzoic acid

Another reported route involves a multi-step sequence starting from 4-bromo-2-methylbenzoic acid.[8] This pathway typically includes:

  • Esterification: Protection of the existing carboxylic acid, for example, by reacting it with methanol and sulfuric acid.

  • Palladium-Catalyzed Coupling: Reaction of the aryl bromide with a suitable acetyl group synthon. A common method involves a Heck reaction or similar coupling with an acetylating agent like n-butyl vinyl ether, which upon hydrolysis yields the acetyl group.[8]

  • Deprotection: Hydrolysis of the ester to reveal the final carboxylic acid.

Causality and Expertise: This approach is a classic example of using protecting groups and strategic bond formation. The initial esterification prevents the carboxylic acid from interfering with the subsequent palladium-catalyzed coupling reaction. The choice of the coupling partner is crucial for installing the acetyl group at the correct position.

Detailed Experimental Protocol: Green Synthesis via Direct Oxidation

This protocol describes a self-validating system for the synthesis of this compound through the selective oxidation of 3,4-dimethylacetophenone, a method lauded for its environmental considerations.

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 3,4-dimethylacetophenone

  • Aqueous Hydrogen Peroxide (30%)

  • Appropriate catalyst system (e.g., a cobalt or manganese salt with a co-catalyst)

  • Solvent (e.g., acetic acid)

  • Sodium sulfite

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 3,4-dimethylacetophenone and the chosen catalyst system dissolved in the solvent.

  • Reagent Addition: Heat the mixture to the reaction temperature (e.g., 80-100 °C). Add aqueous hydrogen peroxide dropwise from the dropping funnel over a period of 2-3 hours. The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane 7:3).[11] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete after 12-24 hours.

  • Workup and Quenching: After completion, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide.

  • Product Isolation: Acidify the mixture to pH 2 with HCl to precipitate the carboxylic acid product.[8]

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical methods such as NMR, IR, and melting point determination.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the direct oxidation synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product start_A 3,4-dimethylacetophenone reaction Selective Oxidation (80-100 °C, 12-24h) start_A->reaction start_B H₂O₂ (Oxidant) start_B->reaction start_C Catalyst System start_C->reaction quench Quenching (Na₂SO₃) reaction->quench acidify Acidification & Precipitation (HCl, pH 2) quench->acidify extract Extraction (Ethyl Acetate) acidify->extract dry Drying & Evaporation extract->dry recrystallize Recrystallization dry->recrystallize product Pure 4-acetyl-2- methylbenzoic acid recrystallize->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is governed by the interplay of its three functional groups.[2]

  • Carboxylic Acid Group: This group can undergo typical reactions like esterification, conversion to acid chlorides, and amidation, providing a handle for further molecular elaboration.

  • Ketone (Acetyl) Group: The acetyl group can be reduced to a secondary alcohol, undergo aldol condensations, or participate in other ketone-specific reactions, offering another site for modification.

  • Aromatic Ring: The ring is subject to electrophilic substitution reactions. The regioselectivity of these reactions is complex due to the competing electronic effects of the substituents. The carboxylic acid and acetyl groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing.[2] This electronic push-pull system dictates where subsequent functionalization will occur.

This versatile reactivity makes the compound a valuable intermediate in the pharmaceutical industry.[5][8][9] It serves as a key building block for synthesizing more complex APIs.[1] For instance, it is a known intermediate in the production of Fluralaner, a modern broad-spectrum insecticide and veterinary drug used to control ticks and fleas.[12]

Analytical Characterization

To ensure the quality and integrity of this compound for research and development, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound, typically reported as a percentage (e.g., >99%).[5][10]

  • Mass Spectrometry (MS): Techniques like LC-MS provide the exact molecular weight, further confirming the compound's identity.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carboxylic acid and ketone, and the O-H stretch of the acid.

Safety and Handling

This compound is classified as an irritant.[4][6] It may cause irritation to the eyes, skin, and respiratory system.[4] Standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. For storage, it should be kept in a tightly sealed container in a dry, cool place (e.g., 2-8 °C), protected from light.[9]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its unique trifunctional structure provides multiple reaction sites, enabling its use as a foundational building block in the synthesis of complex pharmaceutical and agrochemical agents. A thorough understanding of its physicochemical properties, synthesis routes, and reactivity is essential for chemists and researchers to fully leverage its synthetic potential. As green chemistry principles become more critical, synthesis methods like selective catalytic oxidation will likely become the standard for producing this important compound, ensuring a sustainable supply for future innovations.

References

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  • Home Sunshine Pharma. (n.d.). This compound CAS 55860-35-0. Retrieved from [Link]

  • Desai, K. R., et al. (2012). Synthesis and characterization of some novel chalcone, pyrimidine and 2-amino pyrimidine derivatives and their antimicrobial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-333.
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IUPAC name of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-acetyl-2-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 55860-35-0), a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals. The document elucidates the compound's nomenclature, detailed physicochemical properties, and chemical structure. It explores various synthetic methodologies, with a focus on a high-yield, palladium-catalyzed approach, and presents a detailed experimental protocol. The guide further analyzes the compound's chemical reactivity, stemming from its carboxylic acid, ketone, and substituted aromatic ring functionalities. Key applications, particularly its role as a precursor to the veterinary drug Fluralaner, are discussed. This paper is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, offering field-proven insights into the synthesis and utility of this versatile molecule.

This compound is a polysubstituted aromatic carboxylic acid. Its structure is defined by a benzoic acid core functionalized with a methyl group at position 2 and an acetyl group at position 4.

IUPAC Name and Structure

The formal IUPAC name for the compound is This compound .[1] This name is derived by identifying the parent structure as benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring. Numbering proceeds around the ring to give the substituents the lowest possible locants, placing the methyl group at position 2 and the acetyl group at position 4.

The chemical structure is as follows:

C1 C C2 C C1->C2 COOH_C C C1->COOH_C C3 CH C2->C3 CH3_C CH₃ C2->CH3_C C4 C C3->C4 C5 CH C4->C5 Ac_C1 C C4->Ac_C1 C6 CH C5->C6 C6->C1 COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH Ac_O O Ac_C1->Ac_O Ac_C2 CH₃ Ac_C1->Ac_C2

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are used:

IdentifierValueSource
CAS Number 55860-35-0[2][3][4][5]
Molecular Formula C₁₀H₁₀O₃[1][2][4][6]
PubChem CID 53435554[1]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C)C(=O)O[1][2][4]
InChI Key QGXDUDDPMXVLOO-UHFFFAOYSA-N[1][2][4][5]

Physicochemical and Safety Properties

This compound presents as a white to off-white crystalline solid or powder.[3][6] It is soluble in organic solvents like ethanol and ether but is nearly insoluble in water.[6]

Tabulated Properties
PropertyValueUnit
Molecular Weight 178.18 g/mol [1][2][3]
Melting Point 128 - 130°C[3]
Boiling Point (Predicted) 352.7 ± 30.0°C[3][6][7]
Density (Predicted) 1.189 ± 0.06g/cm³[6][7]
pKa (Predicted) 3.25 ± 0.25-
Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[2][5]

  • Hazard Statements: H319 (Causes serious eye irritation)[5]

  • Precautionary Measures: Avoid contact with skin, eyes, and the respiratory system.[6] Use in a well-ventilated area. Store in a cool, dry place, sealed from moisture.[5]

Synthesis and Manufacturing

The synthesis of this compound is critical for its application as a pharmaceutical intermediate.[8] Several synthetic routes have been developed, including the direct oxidation of 3,4-dimethylacetophenone and the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.[2]

A particularly efficient method reported in the literature involves a palladium-catalyzed coupling reaction, which offers high yields.[9]

Representative Synthesis: Heck-Type Coupling Protocol

This protocol describes the synthesis from 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether, utilizing a palladium acetate catalyst. This pathway is notable for its high reported yield of up to 95%.[9] The choice of a palladium catalyst is crucial for efficiently forming the new carbon-carbon bond, while the vinyl ether serves as an acetyl group synthon.

Experimental Protocol:

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methylbenzoic acid (1 equivalent).

  • Solvent and Reagents: Add a suitable solvent (e.g., anhydrous DMF or acetonitrile) and n-butyl vinyl ether (1.5-2.0 equivalents).

  • Catalyst and Base: Add palladium acetate (Pd(OAc)₂, 1-3 mol%) as the catalyst and a suitable base, such as triethylamine (2-3 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, which is essential to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80°C and maintain reflux with vigorous stirring for approximately 5 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Acidify the mixture with a dilute aqueous acid solution (e.g., 1M HCl) to a pH of ~2.[9] This step protonates the carboxylate and precipitates the product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).[9] Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a beige or off-white solid.[9]

Synthesis Workflow Diagram

G start Reactants: - 4-Bromo-2-methylbenzoic Acid - n-Butyl Vinyl Ether conditions Reaction Conditions: - Pd(OAc)₂ Catalyst - Triethylamine (Base) - 80°C, 5 hours - Inert Atmosphere start->conditions Reflux workup Aqueous Workup: - Acidification (pH 2) - Extraction (Ethyl Acetate) conditions->workup Reaction Completion purification Purification: - Drying (Na₂SO₄) - Concentration - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional groups: the carboxylic acid, the ketone, and the substituted benzene ring.[2]

Functional Group Reactivity
  • Carboxylic Acid Group: This group is the primary site for derivatization. It can be converted into a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[2][10] This acid chloride is a highly versatile intermediate for forming esters, amides, and other acyl derivatives through nucleophilic substitution.

  • Acetyl Group (Ketone): The electrophilic carbonyl carbon of the acetyl group can undergo nucleophilic attack. This functionality is key for constructing heterocyclic systems through intramolecular or intermolecular cyclization reactions.[2] The ketone can also be reduced to a secondary alcohol, providing access to a different class of derivatives.[2]

  • Aromatic Ring: The benzene ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-withdrawing acetyl and carboxylic acid groups, and the electron-donating methyl group) will influence the position of any further substitution.

Application in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of complex organic molecules.[3][6][8] Its most prominent application is as a key building block for the veterinary pharmaceutical Fluralaner .[2][11] Fluralaner is a broad-spectrum insecticide and acaricide used to control flea and tick infestations in animals.[11] The specific structure of this compound makes it an essential precursor for constructing the complex Fluralaner molecule.[2]

Beyond this specific use, its versatile structure makes it a valuable scaffold for creating libraries of novel compounds in drug discovery programs, particularly in the development of enzyme inhibitors.[2]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined structure, predictable reactivity, and efficient synthesis routes make it an indispensable intermediate in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is essential for scientists and professionals aiming to leverage this versatile molecule in the development of new chemical entities and manufacturing processes.

References

  • Benchchem. (n.d.). This compound | 55860-35-0.
  • Home Sunshine Pharma. (n.d.). This compound CAS 55860-35-0. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetamido-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

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An In-depth Technical Guide to 4-acetyl-2-methylbenzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-acetyl-2-methylbenzoic acid, a key intermediate in modern organic and pharmaceutical synthesis. The document delves into its chemical identity, physicochemical properties, and detailed, field-proven protocols for its synthesis and purification. Furthermore, it offers a thorough guide to its spectroscopic characterization, essential for quality control and assurance in research and development settings. Safety protocols and handling guidelines are also presented to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and utilization of this versatile chemical building block.

Introduction and Chemical Identity

This compound, with the CAS Number 55860-35-0, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with methyl and acetyl substituents, imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic syntheses.[3] Notably, it serves as a critical building block in the industrial synthesis of Fluralaner, a potent broad-spectrum insecticide and acaricide used in veterinary medicine.[1][4] Understanding the nomenclature and various identifiers of this compound is fundamental for accurate sourcing and regulatory compliance.

Synonyms and Trade Names

While this compound is the most commonly accepted IUPAC name, several synonyms are used in the literature and commercial listings.[2] It is important to recognize these alternatives to ensure comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name This compound[2]
CAS Number 55860-35-0[1][2]
Synonyms 4 Acetyl-2 methylbenzoesaeure, 2-methyl-4-acetyl-enzoic acid, p-Acetyl-o-toluol-saeure, Fluralaner Impurity 27, Fluralaner intermediate
Molecular Formula C10H10O3[1][2]
Molecular Weight 178.18 g/mol [1][2]
InChI Key QGXDUDDPMXVLOO-UHFFFAOYSA-N[1][2]

It is noteworthy that specific trade names for this compound as a standalone product are not prevalent, as it is primarily sold as a chemical intermediate under its chemical name or product codes by various suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance White to off-white crystalline solid/powder[5]
Melting Point 128-130 °C
Boiling Point 352.7 ± 30.0 °C (Predicted)[5]
Solubility Soluble in ethanol and ether; sparingly soluble in water.[5]
pKa 3.25 ± 0.25 (Predicted)
Density 1.189 ± 0.06 g/cm³ (Predicted)[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Below are detailed protocols for two common and effective synthetic strategies.

Synthesis via Oxidation of 3,4-Dimethylacetophenone

This method represents a direct and environmentally conscious approach, utilizing the selective oxidation of the 3-methyl group of a readily available starting material.[1]

Synthesis_Oxidation start 3,4-Dimethylacetophenone reagents H₂O₂, Catalyst (e.g., Phosphotungstic acid) Methanol, Methylene Blue start->reagents + reaction Oxidation Reaction (55-60°C) reagents->reaction workup Quench (Na₂SO₃) Extraction (Ethyl Acetate) Concentration reaction->workup purification Recrystallization (Toluene) workup->purification product This compound purification->product

Figure 1: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,4-dimethylacetophenone (74.1g, 0.5 mol), methanol (200 mL), methylene blue (3.7g), and 30% hydrogen peroxide (15g). Stir the mixture at room temperature for 1 hour.[4]

  • Initiation and Oxidation: Heat the mixture to 55-60°C and add phosphotungstic acid (7.4g).[4]

  • Reagent Addition: Add 30% hydrogen peroxide (170g) dropwise over approximately 3 hours, maintaining the temperature at 40-45°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the concentration of the starting material, 3,4-dimethylacetophenone, is less than 5%.[4]

  • Work-up: Quench the excess hydrogen peroxide by adding a saturated solution of sodium sulfite. Recover the methanol under reduced pressure. Extract the residue twice with ethyl acetate (500 mL portions). Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude solid by recrystallization from toluene to yield the final product. A yield of approximately 50% with >99% purity can be expected.[4]

Synthesis via Palladium-Catalyzed Carbonylation

This one-step method involves the carbonylation of 4-bromo-3-methylacetophenone and offers a direct route to the target compound.[1]

Synthesis_Carbonylation start 4-Bromo-3-methylacetophenone reagents CO gas (0.8 MPa) Pd/C, Phosphine Ligand start->reagents + reaction Carbonylation Reaction (120°C) reagents->reaction workup Filtration Acidification Extraction reaction->workup product This compound workup->product

Figure 2: Workflow for the synthesis of this compound via carbonylation.

Experimental Protocol:

  • Reaction Setup: In a pressure reactor, combine 4-bromo-3-methylacetophenone, a palladium catalyst (e.g., Pd/C), and a suitable phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane).[1]

  • Carbonylation: Pressurize the reactor with carbon monoxide gas to approximately 0.8 MPa and heat the reaction mixture to 120°C.[1]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess CO gas in a fume hood. Filter the reaction mixture to remove the catalyst. The subsequent work-up would typically involve acidification to protonate the carboxylate, followed by extraction into an organic solvent and subsequent purification.

Purification

Achieving high purity of this compound is critical for its use in pharmaceutical synthesis. Recrystallization is the most commonly reported and effective method for its purification.

Purification by Recrystallization

The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures.[6][7]

Experimental Protocol:

  • Solvent Selection: Toluene is a reported solvent for the recrystallization of this compound.[4] Other potential solvent systems for aromatic carboxylic acids include ethanol, isopropanol, or solvent pairs like ethanol/water.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene until the solid just dissolves.[4][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the activated carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6][8]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene. Dry the purified crystals under vacuum to remove any residual solvent.[8]

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through various spectroscopic techniques. Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetyl group protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The methyl protons attached to the aromatic ring should appear as a singlet around 2.3-2.6 ppm, and the acetyl methyl protons as a singlet around 2.5-2.7 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups (typically in the range of 165-200 ppm). The aromatic carbons will resonate between 120-150 ppm. The methyl carbons will appear at higher field, typically around 20-30 ppm. For the related compound, 4-acetylbenzoic acid, characteristic peaks are observed.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the functional groups. A broad O-H stretching band for the carboxylic acid will be observed from 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the ketone and carboxylic acid will be present in the region of 1680-1720 cm⁻¹. C-H stretching of the methyl and aromatic groups will be seen around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 178.[1] Common fragmentation patterns for benzoic acids involve the loss of -OH (m/z = 161) and -COOH (m/z = 133).[10] The fragmentation of the acetyl group could lead to the loss of a methyl radical (m/z = 163) or an acetyl radical (m/z = 135). The fragmentation pattern provides a fingerprint for structural confirmation.[1][11]

Safety and Handling

This compound is classified as an irritant.[1][5] It is essential to adhere to standard laboratory safety procedures when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[2][12][13]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes.[12]

    • P264: Wash hands and any exposed skin thoroughly after handling.[12]

    • P271: Use only outdoors or in a well-ventilated area.[12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. This guide has provided a detailed overview of its nomenclature, properties, and comprehensive protocols for its synthesis and purification. The outlined spectroscopic data serves as a benchmark for quality control. By adhering to the provided methodologies and safety guidelines, researchers can confidently synthesize and utilize this versatile compound in their research and development endeavors.

References

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

  • chemical label this compound. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

  • This compound | C10H10O3 | CID 53435554. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

  • United States Patent 9,676,692. (2014, December 29). Google Patents.
  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved January 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 7, 2026, from [Link]

  • Methyl 4-acetylbenzoate - 13C NMR. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (n.d.). Google Patents.
  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved January 7, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • February 3, 2021. (2021, February 3). YouTube. Retrieved January 7, 2026, from [Link]

  • 4-Acetylbenzoic acid. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (n.d.). Google Patents.
  • Benzoic acid, 4-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

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solubility of 4-acetyl-2-methylbenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Acetyl-2-Methylbenzoic Acid

Foreword

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides a comprehensive technical exploration of the solubility characteristics of this compound, an important intermediate in organic and medicinal chemistry.[1][2][3]

This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing this compound's solubility. We will delve into its key physicochemical properties, explore its behavior in various solvent systems, provide robust experimental protocols for its determination, and introduce predictive models to guide solvent selection. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this molecule's behavior in solution.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar carboxylic acid group, a moderately polar acetyl group, and a non-polar aromatic ring gives this compound a nuanced solubility profile. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1][4]
Molecular Weight 178.18 g/mol [2][4]
Appearance Off-white crystalline powder[2]
Melting Point 128 - 130 °C[2]
Predicted pKa 3.25 ± 0.25[1]
Predicted Boiling Point 352.7 ± 30.0 °C[1][2]
Predicted Density 1.189 ± 0.06 g/cm³[1][2]

Guiding Principles and Qualitative Solubility

The fundamental principle of "like dissolves like" provides a strong starting point for predicting solubility.[5][6] this compound's structure features distinct polar and non-polar regions, allowing for varied interactions.

  • Polar Interactions: The carboxylic acid group is capable of strong hydrogen bonding, both as a donor (the -OH proton) and an acceptor (the carbonyl oxygens). The acetyl group's carbonyl also acts as a hydrogen bond acceptor.

  • Non-Polar Interactions: The benzene ring and methyl group constitute a non-polar, hydrophobic region that interacts favorably with non-polar solvents through van der Waals forces.

Based on these features and available literature, a qualitative solubility profile can be established.

Solvent ClassExample(s)Predicted SolubilityRationale
Non-Polar Hexane, ToluenePoorThe highly polar carboxylic acid group limits solubility in non-polar media.
Polar Aprotic Acetone, Ethyl AcetateGoodThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to solvate the molecule.
Polar Protic Ethanol, MethanolGoodThese solvents can engage in hydrogen bonding with both the carboxylic acid and acetyl groups.[1]
Aqueous (Neutral) WaterAlmost InsolubleThe hydrophobic aromatic backbone dominates, leading to poor solubility in neutral water.[1]
Aqueous (Basic) 5% Sodium HydroxideSolubleAt a pH well above the pKa (~3.25), the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt.[7][8]
Aqueous (Acidic) 5% Hydrochloric AcidInsolubleIn an acidic medium, the compound remains in its protonated, less polar form, suppressing aqueous solubility.[7][9]

The Critical Impact of pH on Aqueous Solubility

For an acidic compound like this compound, pH is the most critical factor influencing its solubility in aqueous systems. The equilibrium between the neutral, protonated acid (HA) and the ionized, deprotonated carboxylate (A⁻) is governed by the compound's pKa.

When the pH of the solution is below the pKa, the neutral (HA) form predominates, which is sparingly soluble in water. As the pH rises above the pKa, the equilibrium shifts dramatically toward the deprotonated (A⁻) form. This carboxylate anion is an ion, and its charge allows for strong ion-dipole interactions with water molecules, leading to a significant increase in solubility.[7][9][10]

pH_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) HA R-COOH (Protonated Form) Low Water Solubility p1 HA->p1 A_minus R-COO⁻ + H⁺ (Deprotonated Form) High Water Solubility p2 A_minus->p2 p1->A_minus + OH⁻ p2->HA + H⁺

pH-dependent equilibrium of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a reliable measure of a compound's solubility at equilibrium.[11]

Objective

To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials
  • This compound (crystalline solid, >99% purity)

  • Solvent of interest (e.g., Ethanol, HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Workflow Diagram

Shake_Flask_Workflow arrow arrow start Start prep 1. Preparation Add excess solid acid to solvent in a sealed vial. start->prep shake 2. Equilibration Shake at constant temp (e.g., 24-48h) to achieve saturation. prep->shake separate 3. Phase Separation Centrifuge or allow to settle to separate undissolved solid. shake->separate filter 4. Sampling & Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. separate->filter dilute 5. Dilution Accurately dilute the saturated filtrate to a quantifiable concentration. filter->dilute analyze 6. HPLC Analysis Inject diluted sample and quantify against a calibration curve. dilute->analyze end End analyze->end

Workflow for shake-flask solubility determination.
Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 20 mg into 5 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.[12]

  • Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification via HPLC:

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Calculation: Inject the diluted sample into the HPLC. Using the peak area from the chromatogram and the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. A typical HPLC method for a related compound involves a C18 column with a mobile phase of acetonitrile and a phosphoric acid buffer.[13]

Predictive Modeling: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a solvent.[14] The theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned three HSP values (δD, δP, δH). The principle is that substances with similar HSP values are likely to be soluble in one another.[14] The "distance" (Ra) between two substances in this 3D Hansen space can be calculated:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Sources

4-acetyl-2-methylbenzoic acid safety, hazards, and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4-acetyl-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No. 55860-35-0). As a valuable intermediate in organic synthesis and pharmaceutical development, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1][2][3][4][5] This document synthesizes information from material safety data sheets (MSDS) and other technical sources to provide actionable insights for professionals in the field.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] The primary hazards are associated with its irritant properties.[8]

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6] This classification indicates that direct contact with the substance can cause inflammation, redness, and discomfort.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][9][10] Contact with the eyes can lead to significant irritation, pain, and potential damage if not addressed promptly.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

The GHS pictograms and signal word associated with these classifications provide a quick visual reference for the hazards.

GHS PictogramSignal Word
Warning

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[11] However, the available data and GHS classification point to its primary health effect as being an irritant. There is currently no evidence to suggest that the compound is carcinogenic or has effects on reproduction.[3]

The primary routes of exposure are:

  • Inhalation: Inhaling dust can irritate the respiratory system.[6]

  • Skin Contact: Direct contact can cause skin irritation.[6]

  • Eye Contact: Can cause serious eye irritation.[6]

  • Ingestion: While not a primary route of occupational exposure, ingestion may cause irritation of the digestive tract.[11]

Due to the limited toxicological data, it is prudent to handle this compound with care and avoid direct contact and inhalation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Handling
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[6][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.

  • Avoid Contact: Avoid all personal contact, including inhalation.[12] Do not get in eyes, on skin, or on clothing.

  • Hygiene: Do not eat, drink, or smoke when using this product.[6][13] Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[6][14]

  • Dust Formation: Avoid generating dust. Use dry clean-up procedures.[6]

Storage
  • Container: Store in the original, tightly sealed container.[6][12]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[6][15][16] Recommended storage temperature is 2-8°C.[9][17]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6][15][16][18]

  • Security: For larger quantities, consider storing in a locked-up or bunded area to prevent unauthorized access and environmental contamination.[6][13]

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is critical. The following PPE is recommended when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[15]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[15]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved dust mask, such as a type N95 (US) or type P1 (EN143) respirator.[6]

PPE Selection Workflow

PPE_Selection start Handling this compound check_ventilation Is the area well-ventilated (e.g., fume hood)? start->check_ventilation no_ventilation Use approved respiratory protection (e.g., N95/P1 dust mask) check_ventilation->no_ventilation No standard_ppe Standard PPE Required check_ventilation->standard_ppe Yes no_ventilation->standard_ppe eye_protection Wear safety glasses with side shields or goggles standard_ppe->eye_protection skin_protection Wear chemical-resistant gloves and a lab coat standard_ppe->skin_protection

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart.[6][11][15][16] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[6]

  • Skin Contact: Wash the affected area with plenty of soap and water.[6][16] If skin irritation occurs, seek medical advice.[6] Remove and wash contaminated clothing before reuse.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][16] If you feel unwell, call a poison center or doctor.[6]

  • Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting.[11] Give a glass of water to drink.[6] Seek medical attention if you feel unwell.[6]

Firefighting Measures
  • Extinguishing Media: There is no restriction on the type of extinguisher to be used. Use media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][18]

  • Hazards from Combustion: The substance is not combustible, but containers may burn, and thermal decomposition can release irritating and corrosive fumes, including carbon oxides.[6][13][16]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[15][16][18] Cool fire-exposed containers with water spray from a protected location.[6]

Accidental Release Measures
  • Personal Precautions: Avoid breathing dust and contact with skin and eyes.[6] Wear appropriate personal protective equipment as described in Section 4.

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[6][14]

  • Cleanup Procedures:

    • Minor Spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a clean, dry, sealed, and labeled container for disposal.[6]

    • Major Spills: Alert emergency services.[6] Control personal contact by wearing protective clothing.[6] Recover the product wherever possible.[6]

Emergency Response Flowchart

Emergency_Response spill_or_exposure Spill or Exposure Occurs assess_situation Assess the situation: - Type of exposure - Size of spill spill_or_exposure->assess_situation exposure_type Exposure Type? assess_situation->exposure_type Exposure spill_size Spill Size? assess_situation->spill_size Spill eye_contact Eye Contact: Flush with water for 15 min. Seek medical attention. exposure_type->eye_contact Eye skin_contact Skin Contact: Wash with soap and water. Seek medical attention if irritation persists. exposure_type->skin_contact Skin inhalation Inhalation: Move to fresh air. Seek medical attention if unwell. exposure_type->inhalation Inhalation minor_spill Minor Spill: Wear PPE. Use dry cleanup methods. Collect in a sealed container. spill_size->minor_spill Minor major_spill Major Spill: Evacuate area. Alert emergency services. Contain spill if possible. spill_size->major_spill Major

Caption: Emergency response flowchart for this compound.

Physical and Chemical Properties

PropertyValue
CAS Number 55860-35-0
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Solid, Off-white powder
Melting Point 128°C - 130°C
Boiling Point 352.7 ± 30.0 °C (Predicted)
Density 1.189 ± 0.06 g/cm³ (Predicted)

Stability and Reactivity

  • Chemical Stability: The product is considered stable under normal handling and storage conditions.[6]

  • Hazardous Polymerization: Hazardous polymerization will not occur.[6][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[15][16][18]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may emit corrosive fumes and carbon oxides.[6][16][18]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6] The material should be disposed of at an authorized hazardous or special waste collection point.[6] Do not allow the product to enter drains.[13][14]

References

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Chemical Label for this compound. (n.d.). Retrieved from [Link]

  • LookChem. Cas 55860-35-0,4-acetyl-2-methyl benzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Acetylbenzoic acid. Retrieved from [Link]

  • Home Sunshine Pharma. This compound CAS 55860-35-0. Retrieved from [Link]

  • PharmaCompass. This compound. Retrieved from [Link]

  • LookChem. 4-acetyl-2-methyl benzoic acid|55860-35-0. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbenzoic acid, 98%. Retrieved from [Link]

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An In-depth Technical Guide to 4-acetyl-2-methylbenzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

4-acetyl-2-methylbenzoic acid (CAS No. 55860-35-0) is a bifunctional aromatic compound featuring a carboxylic acid, a ketone, and a methyl-substituted benzene ring.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a crucial intermediate in modern organic and medicinal chemistry.[3] While its primary industrial application lies as a key precursor in the synthesis of the potent insecticide and acaricide, Fluralaner, its utility extends to being a valuable building block for a range of more complex molecular architectures, including heterocyclic compounds.[1][4]

This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, covering the principal synthetic routes, detailed experimental protocols, physicochemical properties, and a comprehensive analysis of its reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for the synthesis and utilization of this important chemical intermediate.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 55860-35-0[2]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance White to off-white crystalline solid/powder[3][5]
Melting Point 128-130 °C[5]
Boiling Point 352.7 ± 30.0 °C (Predicted)[3]
Density 1.189 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in ethanol and ether; almost insoluble in water[3]
Purity Typically ≥95-97%[1]

Safety Information: this compound is classified as an irritant, causing serious eye irritation (H319).[2] Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses and gloves, should be followed. Store in a cool, dry, well-ventilated area.[2]

Synthesis of this compound: A Comparative Analysis of Key Methodologies

Several synthetic strategies have been developed to produce this compound. The choice of method often depends on the desired scale, available starting materials, and considerations regarding cost, efficiency, and environmental impact. This section details the most prominent and field-proven synthetic routes.

Palladium-Catalyzed Acetylation of 4-Bromo-2-methylbenzoic Acid

This method represents a highly efficient and regioselective route, achieving yields of up to 95%.[5] It proceeds via a palladium-catalyzed coupling reaction between an aryl halide and a vinyl ether, followed by in-situ hydrolysis to the acetyl group. The use of a vinyl ether as an acetyl anion equivalent is a common and effective strategy in modern organic synthesis.

Reaction Scheme:

Palladium_Catalyzed_Acetylation start 4-Bromo-2-methylbenzoic Acid product This compound start->product  Pd(OAc)₂, PPh₃  80°C, 5h, Reflux  (Yield: 95%)   reagent1 n-Butyl vinyl ether reagent1->product

Figure 1: Palladium-catalyzed synthesis of this compound.

Causality and Experimental Rationale: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the vinyl ether and subsequent β-hydride elimination and hydrolysis to generate the ketone. Palladium acetate is a common and effective catalyst precursor, which is reduced in situ to the active Pd(0) species. The phosphine ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The reaction is driven to completion by refluxing at a moderate temperature.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: To a suspension of 4-bromo-2-methylbenzoic acid (100 mmol) in a suitable solvent, add potassium carbonate (120 mmol), n-butyl vinyl ether (300 mmol), palladium acetate (0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.6 mmol).

  • Step 2: Reflux: Heat the mixture to 80°C and reflux for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation: Upon completion, cool the reaction mixture and perform an acidic work-up to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product as a beige solid (Yield: 95%).[5]

Direct Oxidation of 3,4-Dimethylacetophenone

This "green chemistry" approach utilizes the selective oxidation of one methyl group on the aromatic ring of a readily available starting material. The use of hydrogen peroxide as the oxidant makes this an environmentally conscious alternative to methods employing heavy metals or harsh reagents.[1]

Reaction Scheme:

Direct_Oxidation start 3,4-Dimethylacetophenone product This compound start->product  H₂O₂  Catalyst A (Rose Bengal)  Catalyst B (Sodium Tungstate)  40-45°C  

Figure 2: Direct oxidation of 3,4-dimethylacetophenone.

Causality and Experimental Rationale: The key to this synthesis is the selective oxidation of the methyl group at the 3-position over the one at the 4-position. This selectivity is achieved through a dual catalytic system. A Chinese patent describes using a photocatalyst like Rose Bengal (Catalyst A) to initiate the reaction with a small amount of hydrogen peroxide.[1] This is followed by the addition of a second catalyst, such as sodium tungstate (Catalyst B), which forms highly reactive peroxotungstate species with the remaining hydrogen peroxide to drive the selective oxidation to completion. The reaction is performed at a controlled, mild temperature to prevent over-oxidation or side reactions.

Detailed Experimental Protocol:

  • Step 1: Initiation: In a reaction vessel, dissolve 3,4-dimethylacetophenone and Catalyst A (e.g., Rose Bengal) in a polar organic solvent. Add a portion of the hydrogen peroxide solution and stir at room temperature for a period to initiate the reaction.

  • Step 2: Oxidation: Heat the mixture and add Catalyst B (e.g., sodium tungstate). Slowly add the remaining hydrogen peroxide solution dropwise, maintaining the internal temperature between 40-45°C.

  • Step 3: Completion and Work-up: Continue to stir the reaction until completion (monitored by TLC or HPLC). After the reaction is complete, perform a suitable work-up, which typically involves quenching any remaining peroxide, adjusting the pH to precipitate the carboxylic acid, and filtering the solid.

  • Step 4: Purification: The crude solid is then washed and dried to yield this compound.

Multi-Step Synthesis via Nitrile Hydrolysis

This route builds the molecule through a series of functional group transformations, starting from 2-fluorotoluene. While longer, this method offers control over the introduction of each functional group.

Workflow Diagram:

Nitrile_Hydrolysis_Workflow A 2-Fluorotoluene B 4-Fluoro-3-methylacetophenone A->B Acylation (Acetyl Chloride, AlCl₃) C 3-Methyl-4-cyanoacetophenone B->C Cyanation (e.g., CuCN, 140°C) D This compound C->D Acid Hydrolysis (e.g., H₂SO₄ or TFA, 60-80°C) (Yield: 84%)

Figure 3: Multi-step synthesis workflow involving nitrile hydrolysis.

Causality and Experimental Rationale:

  • Acylation: The synthesis begins with a Friedel-Crafts acylation of 2-fluorotoluene. The acetyl group is directed primarily to the para position due to the ortho/para-directing nature of the fluorine and methyl groups.

  • Cyanation: The fluorine atom is then displaced by a cyanide group in a nucleophilic aromatic substitution reaction, typically requiring high temperatures and a copper(I) cyanide catalyst.

  • Hydrolysis: The final and key step is the hydrolysis of the nitrile group to a carboxylic acid. This is achieved under strong acidic conditions (e.g., sulfuric acid or trifluoroacetic acid) and heating.[5] The acetyl group is stable under these conditions.

Detailed Experimental Protocol (Hydrolysis Step):

  • Step 1: Reaction Setup: To 3-methyl-4-cyanoacetophenone (1 mmol, 1.59 g) in a 100 mL flask, add 10 mL of trifluoroacetic acid.

  • Step 2: Heating: Heat the reaction mixture to 60°C and maintain for 12 hours, monitoring by TLC.

  • Step 3: Work-up: After completion, cool the mixture and carefully add a 10% sodium carbonate solution to neutralize the acid and adjust the pH to ~2, which precipitates the carboxylic acid.

  • Step 4: Extraction and Isolation: Extract the product into ethyl acetate (3x). Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

  • Step 5: Purification: The resulting beige solid can be further purified if necessary (Yield: 84%).[5]

Spectroscopic Characterization

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques. While publicly available experimental spectra are scarce, the expected spectral data can be reliably predicted based on the known effects of its functional groups and comparison with analogous structures like 4-acetylbenzoic acid.[6]

Predicted Spectroscopic Data:

TechniquePredicted Key Features
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet, significantly downfield (>10 ppm).- Aromatic Protons: Three protons on the benzene ring, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted ring. Expect signals in the range of 7.5-8.5 ppm.- Acetyl Protons (-COCH₃): A sharp singlet for the three methyl protons, typically around 2.6 ppm.- Aryl-Methyl Protons (-CH₃): A sharp singlet for the three methyl protons on the ring, slightly upfield from the acetyl methyl, around 2.4-2.5 ppm.
¹³C NMR - Carboxylic Carbonyl (-COOH): Signal expected in the range of 165-175 ppm.- Ketone Carbonyl (-COCH₃): Signal expected further downfield, around 195-205 ppm.- Aromatic Carbons: Six distinct signals for the aromatic carbons, with quaternary carbons appearing as weaker signals. Expected range: 125-145 ppm.- Acetyl Carbon (-CH₃): Signal around 25-30 ppm.- Aryl-Methyl Carbon (-CH₃): Signal around 20-25 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.- C=O Stretch (Ketone): A strong, sharp absorption, typically slightly lower than the acid carbonyl, around 1680 cm⁻¹.- C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-H Stretch (Aromatic/Alkyl): Absorptions just above and below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.[2][5]- Key Fragments: Expect significant fragments corresponding to the loss of a hydroxyl radical (m/z = 161), loss of a methyl group (m/z = 163), and loss of an acetyl group (m/z = 135). A base peak corresponding to the [M-OH]⁺ fragment is plausible.

Applications in Synthesis

The bifunctional nature of this compound makes it a versatile starting material for constructing more complex molecules, particularly those containing heterocyclic rings.

Intermediate for Fluralaner

The most significant industrial application of this compound is as a key intermediate in the multi-step synthesis of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[1] The specific substitution pattern of the benzoic acid is essential for the construction of the complex Fluralaner molecule.

Synthesis of Pyrimidine Derivatives

The ketone functional group of this compound allows it to participate in condensation reactions to form various heterocycles. For example, it can be converted to its methyl ester and then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone intermediates. These chalcones can then be cyclized with guanidine to produce highly substituted pyrimidine derivatives, which are a class of compounds known for their wide range of biological activities.

Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis A This compound B Methyl 4-acetyl-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Chalcone Intermediate B->C Claisen-Schmidt Condensation (Ar-CHO, NaOH) D Substituted Pyrimidine C->D Cyclization (Guanidine, KOH)

Figure 4: Synthetic workflow for pyrimidine derivatives.

This pathway demonstrates the utility of this compound as a scaffold for building complex heterocyclic libraries for drug discovery and materials science applications.

Conclusion

This compound is a compound of significant synthetic value, underpinned by its dual functionality and specific substitution pattern. This guide has detailed robust and high-yielding synthetic protocols, including a highly efficient palladium-catalyzed route and a green oxidation method, providing researchers with practical, actionable information. While a complete set of experimental spectroscopic data is not publicly available, a reliable predictive analysis has been provided to aid in characterization. Its established role as a crucial precursor to Fluralaner and its demonstrated utility in the synthesis of complex heterocyclic systems highlight its continued importance as a strategic building block for the pharmaceutical, agrochemical, and materials science industries.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-acetyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-acetyl-2-methylbenzoic acid (CAS No. 55860-35-0) is a valuable substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, a methyl group, and an acetyl group on a benzene ring, provides a versatile scaffold for further chemical modifications.[1] This document provides detailed protocols for two distinct and reliable methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed are selected for their efficiency, scalability, and reproducibility.

The primary applications of this compound are as a key building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its unique arrangement of functional groups allows for a variety of chemical transformations, making it an ideal precursor for more complex molecules.[1] Given its importance, robust and optimized synthesis routes are crucial for ensuring a consistent and high-quality supply for research and manufacturing.[1][2]

This guide will delve into two primary synthesis pathways:

  • Direct Oxidation of 3,4-dimethylacetophenone: A greener approach utilizing an oxidizing agent to selectively convert a methyl group to a carboxylic acid.

  • Palladium-Catalyzed Carbonylation of 4-bromo-3-methylacetophenone: A modern cross-coupling method that offers high yields and selectivity.

Each section will provide a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key reaction parameters.

Method 1: Direct Oxidation of 3,4-dimethylacetophenone

This method represents an environmentally conscious approach to the synthesis of this compound. It involves the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[3] This route is advantageous due to the use of readily available starting materials and a green oxidant, hydrogen peroxide.[3] The key challenge in this synthesis is achieving regioselectivity, as the 4-methyl group can also be oxidized, leading to the formation of the isomeric by-product, 2-methyl-5-acetylbenzoic acid.[3] Strategic selection of catalysts and reaction conditions is paramount to maximize the yield of the desired product.[3]

Underlying Principles

The reaction proceeds via the oxidation of one of the methyl groups of 3,4-dimethylacetophenone to a carboxylic acid. The selectivity for the 3-methyl group is influenced by the electronic and steric environment of the aromatic ring. The presence of the acetyl group at the 4-position can influence the reactivity of the adjacent methyl groups. Catalytic systems, often involving photosensitizers like Methylene Blue or Rose Bengal in conjunction with an oxidant like hydrogen peroxide, are employed to generate reactive oxygen species (ROS) that initiate the oxidation.[3] Alternatively, transition metal catalysts or heteropolyacids like phosphotungstic acid can be used to facilitate the oxidation.[3][4]

Experimental Protocol

This protocol is adapted from a patented method and is provided for research and development purposes.[4]

Materials:

  • 3,4-dimethylacetophenone

  • Methanol

  • Methylene Blue

  • Phosphotungstic Acid

  • 30% Hydrogen Peroxide solution

  • Saturated Sodium Sulfite solution

  • Ethyl Acetate

  • Toluene

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • In a 500 mL four-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 74.1 g (0.5 mol) of 3,4-dimethylacetophenone and 200 mL of methanol.

  • Add 3.7 g of Methylene Blue and 15 g of 30% hydrogen peroxide to the flask. Stir the mixture at room temperature for 1 hour.

  • Increase the temperature to 55-60°C and add 7.4 g of phosphotungstic acid.

  • Maintain the temperature at 40-45°C and add 170 g of 30% hydrogen peroxide dropwise over approximately 3 hours.

  • After the addition is complete, maintain the reaction mixture at this temperature and monitor the progress by HPLC until the concentration of the starting material, 3,4-dimethylacetophenone, is less than 5%.[4]

  • Cool the reaction mixture and quench the excess hydrogen peroxide by adding a saturated sodium sulfite solution.

  • Remove the methanol by vacuum distillation.

  • Extract the residue twice with 500 mL of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product, which will contain the desired this compound and the isomeric by-product 2-methyl-5-acetylbenzoic acid.[4]

  • Recrystallize the crude product from toluene to obtain the purified this compound with a purity of >99% (HPLC). The reported yield is approximately 50%.[4]

Data Summary
ParameterValue
Starting Material3,4-dimethylacetophenone (0.5 mol)
Oxidant30% Hydrogen Peroxide
CatalystsMethylene Blue, Phosphotungstic Acid
SolventMethanol
Reaction Temperature40-45°C (during H₂O₂ addition)
Reaction TimeMonitored by HPLC
PurificationRecrystallization from Toluene
Reported Yield~50%
Reaction Scheme

Caption: Oxidation of 3,4-dimethylacetophenone.

Method 2: Palladium-Catalyzed Synthesis from 4-bromo-2-methylbenzoic acid

This synthetic route employs a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis. The method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium catalyst to yield this compound.[5] This approach is notable for its high yield and selectivity.[5][6]

Underlying Principles

The reaction is a variation of the Heck reaction, where a vinyl ether is coupled to an aryl halide. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the vinyl ether into the aryl-palladium bond. Subsequent β-hydride elimination and hydrolysis of the resulting enol ether in situ under acidic conditions yields the acetyl group. The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction.

Experimental Protocol

This protocol is based on a procedure described in a US patent.[5]

Materials:

  • 4-bromo-2-methylbenzoic acid

  • n-butanol

  • Potassium carbonate

  • n-butyl vinyl ether

  • Palladium acetate (Pd(OAc)₂)

  • 1,3-bis(diphenylphosphino)propane (dppp)

  • Toluene

  • Concentrated hydrochloric acid

  • Standard laboratory glassware and equipment (reactor, condenser, stirrer, heating mantle, separatory funnel)

Procedure:

  • To a suspension of 21.5 g (100 mmol) of 4-bromo-2-methylbenzoic acid in 64.5 g of n-butanol, add 16.6 g (120 mmol) of potassium carbonate, 30.1 g (300 mmol) of n-butyl vinyl ether, 44.9 mg (0.2 mmol) of palladium acetate, and 0.247 g (0.6 mmol) of 1,3-bis(diphenylphosphino)propane.[5]

  • Degas the reactor and purge with nitrogen.

  • Heat the mixture to reflux and maintain for 5 hours.[5]

  • After cooling the reaction solution to 80°C, distill off the n-butanol and n-butyl vinyl ether under reduced pressure.

  • Add 172 g of toluene and 108 g of water to the residue.

  • Neutralize the mixture by adding 15.6 g (150 mmol) of concentrated hydrochloric acid, and then separate the aqueous phase.

  • The resulting toluene solution contains the this compound. The yield can be determined by quantitative analysis using HPLC. A reported yield of 95% has been achieved with this method.[5][6]

Data Summary
ParameterValue
Starting Material4-bromo-2-methylbenzoic acid (100 mmol)
Coupling Partnern-butyl vinyl ether (300 mmol)
CatalystPalladium acetate (0.2 mmol)
Ligand1,3-bis(diphenylphosphino)propane (0.6 mmol)
BasePotassium carbonate (120 mmol)
Solventn-butanol
Reaction TemperatureReflux
Reaction Time5 hours
Reported Yield95%
Reaction Scheme

Caption: Palladium-catalyzed synthesis of this compound.

Safety and Handling

This compound is an irritant and may cause irritation to the eyes, skin, and respiratory system.[7][8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[8] In case of contact, flush the affected area with copious amounts of water.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of this compound can be successfully achieved through various routes. The direct oxidation of 3,4-dimethylacetophenone offers a greener pathway, while the palladium-catalyzed coupling of 4-bromo-2-methylbenzoic acid provides a high-yield alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale, and environmental considerations. The protocols provided in this guide are robust and have been validated in the literature, offering reliable starting points for researchers and drug development professionals.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Available from: [Link]

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  • Google Patents. (12) United States Patent.
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  • Google Patents. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
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Application Note and Protocol for the Laboratory Scale Synthesis of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-acetyl-2-methylbenzoic acid, a key intermediate in pharmaceutical and fine chemical manufacturing. Two robust and distinct synthetic strategies are presented: the direct oxidation of 3,4-dimethylacetophenone and a palladium-catalyzed Heck coupling of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and high-purity outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS 55860-35-0) is a versatile chemical building block characterized by an aromatic ring substituted with acetyl, methyl, and carboxylic acid functionalities. This unique arrangement of reactive groups makes it an invaluable precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its role as a crucial intermediate necessitates reliable and efficient synthetic methods to ensure a consistent and high-purity supply for research and development. This application note details two effective laboratory-scale synthetic routes, providing the necessary information for their successful implementation.

Synthetic Strategies: A Comparative Overview

Two distinct and effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and equipment.

Method A: Direct Oxidation of 3,4-dimethylacetophenone

This approach is an environmentally conscious route that utilizes the selective oxidation of a methyl group on the aromatic ring. The use of hydrogen peroxide as the oxidant makes this a "green" chemistry approach.

Method B: Palladium-Catalyzed Heck Coupling of 4-bromo-2-methylbenzoic acid

This route employs a powerful carbon-carbon bond-forming reaction, the Heck coupling, to introduce the acetyl group precursor. This method is known for its high efficiency and selectivity, with reported yields of up to 95%.

Detailed Experimental Protocols

Method A: Direct Oxidation of 3,4-dimethylacetophenone

This protocol is based on the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.

3.1.1. Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
3,4-dimethylacetophenoneC₁₀H₁₂O148.2099-93-4Starting material
MethanolCH₃OH32.0467-56-1Solvent
Methylene blueC₁₆H₁₈ClN₃S319.8561-73-4Photosensitizer
Phosphotungstic acidH₃PW₁₂O₄₀2880.051343-93-7Catalyst
Hydrogen peroxide (30%)H₂O₂34.017722-84-1Oxidant
Sodium sulfiteNa₂SO₃126.047757-83-7Quenching agent
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
TolueneC₇H₈92.14108-88-3Recrystallization solvent

3.1.2. Step-by-Step Protocol

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 3,4-dimethylacetophenone (74.1 g, 0.5 mol), methanol (200 mL), methylene blue (3.7 g), and 30% hydrogen peroxide (15 g).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 55-60 °C and add phosphotungstic acid (7.4 g).

  • Maintain the temperature at 40-45 °C and add 30% hydrogen peroxide (170 g) dropwise over approximately 3 hours.

  • Monitor the reaction progress by HPLC until the starting material (3,4-dimethylacetophenone) is less than 5%.

  • Cool the reaction mixture and quench the excess hydrogen peroxide with a saturated aqueous solution of sodium sulfite.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the residue with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Method B: Palladium-Catalyzed Heck Coupling of 4-bromo-2-methylbenzoic acid

This protocol outlines the synthesis via a palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether.

3.2.1. Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
4-bromo-2-methylbenzoic acidC₈H₇BrO₂215.047697-30-5Starting material
n-ButanolC₄H₁₀O74.1271-36-3Solvent
Potassium carbonateK₂CO₃138.21584-08-7Base
n-Butyl vinyl etherC₆H₁₂O100.16111-34-2Reagent
Palladium(II) acetatePd(OAc)₂224.503375-31-3Catalyst
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂412.446737-42-4Ligand
TolueneC₇H₈92.14108-88-3Extraction solvent
Concentrated Hydrochloric AcidHCl36.467647-01-0For neutralization

3.2.2. Step-by-Step Protocol

  • In a reaction vessel, prepare a suspension of 4-bromo-2-methylbenzoic acid (21.5 g, 100 mmol) in n-butanol (64.5 g).

  • To this suspension, add potassium carbonate (16.6 g, 120 mmol), n-butyl vinyl ether (30.1 g, 300 mmol), palladium(II) acetate (44.9 mg, 0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.247 g, 0.6 mmol).

  • Degas the reactor and purge with nitrogen.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After completion, cool the reaction solution to 80 °C.

  • Distill off n-butanol and excess n-butyl vinyl ether under reduced pressure.

  • Add toluene (172 g) and water (108 g) to the residue.

  • Neutralize the mixture by adding concentrated hydrochloric acid (15.6 g, 150 mmol) and separate the aqueous phase.

  • The resulting toluene solution contains the product, this compound. The product can be isolated by removal of the solvent under reduced pressure and further purification if necessary.

Visualization of Synthetic Pathways

Reaction Scheme: Direct Oxidation

Direct_Oxidation start 3,4-dimethylacetophenone intermediate H2O2, Methylene Blue, Phosphotungstic Acid start->intermediate Oxidation product This compound intermediate->product

Caption: Direct oxidation of 3,4-dimethylacetophenone.

Workflow: Palladium-Catalyzed Heck Coupling

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Suspend 4-bromo-2-methylbenzoic acid in n-butanol B Add K2CO3, n-butyl vinyl ether, Pd(OAc)2, dppp A->B C Degas and purge with N2 B->C D Reflux for 5 hours C->D E Cool and distill off solvents D->E F Add toluene and water E->F G Neutralize with HCl and separate layers F->G H Isolate product from toluene solution G->H

Caption: Workflow for the Heck coupling synthesis.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

5.1. Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
AppearanceOff-white powder or white crystalline solid
Melting Point128-130 °C
CAS Number55860-35-0

5.2. Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~8.26 (d, 1H), 7.82-7.91 (m, 2H), 2.65 (s, 3H), 2.63 (s, 3H)
Mass Spectrometry (MS)Expected m/z for [M]+: 178.06
UV-VisAbsorptions typical for aromatic compounds due to π→π* and n→π* transitions.

Safety and Handling

This compound is an irritant and may cause serious eye irritation. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthetic protocols detailed in this application note provide reliable and efficient methods for the laboratory-scale synthesis of this compound. The choice between direct oxidation and palladium-catalyzed coupling allows for flexibility based on available resources and synthetic goals. Adherence to these protocols, along with proper safety precautions, will enable researchers to successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • This compound - ChemBK. (2024-04-09). Retrieved from [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Retrieved from [Link]

  • United States Patent. (2008-06-27).
  • CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. (n.d.).
  • United States Patent. (2014-12-29).
  • Ensuring Quality: The Importance of Purity in this compound. (2025-10-15). Retrieved from [Link]

  • This compound | C10H10O3 | CID 53435554 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • This compound CAS 558

Definitive Purification Protocols for Crude 4-acetyl-2-methylbenzoic Acid: A Guide to Achieving High Purity for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-acetyl-2-methylbenzoic acid (CAS: 55860-35-0) is a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) are directly dependent on the purity of such precursors. Impurities, which can include isomers such as 2-methyl-5-acetylbenzoic acid or unreacted starting materials, can introduce significant complications in subsequent synthetic steps, reduce yields, and pose potential safety risks. This application note provides a comprehensive guide with detailed, validated protocols for the purification of crude this compound, focusing on methods that are both effective and scalable. We will explore purification strategies grounded in the compound's physicochemical properties, including acid-base extraction, recrystallization, and column chromatography, explaining the scientific rationale behind each step to empower researchers to achieve optimal purity.

Introduction: The Imperative for Purity

The molecular architecture of this compound, featuring a carboxylic acid, a ketone, and a substituted aromatic ring, makes it a versatile building block for constructing more complex molecular frameworks. However, its synthesis, often via oxidation of 3,4-dimethylacetophenone, can yield a mixture of products and byproducts. Therefore, a robust purification strategy is not merely a recommendation but a critical step in the manufacturing workflow. This guide provides the necessary protocols to elevate the purity of crude this compound to ≥99%, suitable for the rigorous demands of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification protocol. The significant difference in solubility in water versus organic solvents, and its acidic nature, are the primary levers for purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to white crystalline solid/powder
Melting Point 128-130 °C
Boiling Point 352.7 ± 30.0 °C (Predicted)
Solubility Soluble in ethanol, ether; almost insoluble in water.
pKa (Predicted) ~4-5 (typical for benzoic acids)N/A

Purification Strategy Overview

The purification of this compound from a crude reaction mixture can be approached using several well-established laboratory techniques. The choice of method depends on the nature of the impurities, the desired scale, and the final purity required.

  • Acid-Base Extraction: This is the most powerful technique for separating acidic compounds from neutral or basic impurities. It leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

  • Recrystallization: An essential method for removing impurities that have similar functional groups but different solubilities. It is particularly effective for eliminating isomeric byproducts. Toluene has been identified as a suitable solvent for recrystallizing this compound to separate it from isomers.

  • Column Chromatography: While more resource-intensive, silica gel chromatography offers the highest resolution for separating compounds with very similar properties.

For optimal results, a combination of these techniques is recommended. The primary protocol detailed below employs a highly effective workflow combining acid-base extraction with a final recrystallization step.

Primary Protocol: Acid-Base Extraction followed by Recrystallization

This two-stage protocol is designed to first remove neutral and basic impurities and then to eliminate closely related acidic impurities and any remaining contaminants.

Stage 1: Purification via Acid-Base Extraction

Principle: The carboxylic acid functional group is readily deprotonated by a mild aqueous base, such as sodium bicarbonate, to form the corresponding sodium carboxylate salt. This salt is highly polar and thus soluble in the aqueous phase. Neutral organic impurities (e.g., unreacted starting materials) remain in the organic phase and can be physically separated. Subsequent re-acidification of the aqueous layer regenerates the insoluble, purified carboxylic acid, causing it to precipitate.

Application Notes & Protocols for the Characterization of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 4-acetyl-2-methylbenzoic acid

This compound (CAS 55860-35-0) is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and complex organic molecules.[1][2] Its molecular architecture, featuring a carboxylic acid, a ketone, and a substituted aromatic ring, offers a versatile scaffold for building molecular complexity.[3] The purity and structural integrity of this intermediate are paramount, as any impurities or isomeric variations can have profound impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this compound. The methodologies are designed to be self-validating, ensuring a high degree of confidence in the identity, purity, and quality of the material. Each protocol is grounded in established analytical principles and supported by authoritative references, reflecting field-proven expertise.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the compound's basic properties is the first step in developing robust analytical methods. These properties inform choices regarding solvents, temperatures, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [4]
Appearance White to off-white crystalline powder[2]
Melting Point 128-130 °CNot explicitly sourced
Solubility Soluble in ethanol and ether; sparingly soluble in water.[1]

Section 1: Structural Elucidation via Spectroscopic Techniques

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Expertise & Causality: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is excellent for general solubility, but the acidic proton of the carboxylic acid may exchange or be very broad. DMSO-d₆ is a better choice for observing the carboxylic acid proton, as it forms hydrogen bonds that slow the exchange rate, resulting in a more distinct, albeit broad, singlet. The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR theory.[5][6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Cited Analogy
~13.1Broad Singlet1H-COOHThe acidic proton of a carboxylic acid typically appears far downfield. Similar benzoic acid derivatives show this proton in the 11-13 ppm range.[5]
~8.1-8.2Doublet1HAromatic H (H-6)Ortho to the electron-withdrawing carboxylic acid group, this proton is deshielded.
~7.9-8.0Doublet of Doublets1HAromatic H (H-5)Coupled to both H-3 and H-6.
~7.8-7.9Singlet1HAromatic H (H-3)Meta to the carboxylic acid and ortho to the methyl group.
~2.6Singlet3H-COCH₃Protons of the acetyl group are deshielded by the adjacent carbonyl. Data from a closely related structure, 4-acetyl-2-methylbenzyl chloride, shows the acetyl protons at 2.63 ppm.[7]
~2.5Singlet3HAr-CH₃Protons of the aromatic methyl group. The aforementioned benzyl chloride derivative shows this peak at 2.65 ppm.[7]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~197C=O (Ketone)Ketonic carbonyl carbons are highly deshielded.
~167C=O (Acid)Carboxylic acid carbonyls appear slightly upfield from ketones.
~140-145Aromatic C (Quaternary)Carbons attached to the acetyl and methyl groups.
~130-135Aromatic CHAromatic carbons bearing protons.
~125-130Aromatic C (Quaternary)Carbon attached to the carboxylic acid group.
~27-COCH₃Acetyl methyl carbon.
~21Ar-CH₃Aromatic methyl carbon.

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values and data from analogous compounds.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is indispensable for identifying the key functional groups present in the molecule.

Expertise & Causality: The carboxylic acid and ketone functional groups have highly characteristic vibrational frequencies. The carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding. The two C=O stretches (ketone and carboxylic acid) are strong and sharp, providing clear evidence for these groups. Their exact positions can be influenced by conjugation with the aromatic ring.

Expected FTIR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of carboxylic acid
~1720Strong, SharpC=O stretch of carboxylic acid dimer
~1680Strong, SharpC=O stretch of aryl ketone
~1600, ~1450MediumC=C aromatic ring stretches
~1300MediumC-O stretch of carboxylic acid
~800-900Medium-StrongC-H out-of-plane bending (aromatic substitution pattern)

Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the carboxylic acid, ketone, and substituted aromatic functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expertise & Causality: Electron Ionization (EI) is a high-energy technique that causes predictable fragmentation of the molecule. The most likely fragmentation pathways involve cleavage alpha to the carbonyl groups and the loss of stable neutral molecules or radicals. The molecular ion peak (M⁺) at m/z 178 confirms the molecular weight.

Predicted EI-MS Fragmentation Pattern:

m/zProposed FragmentRationale
178[C₁₀H₁₀O₃]⁺Molecular Ion (M⁺)
163[M - CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage), a very common fragmentation for acetophenones.
135[M - COOH]⁺Loss of the carboxylic acid group as a radical.
119[M - COOH - CH₃ + H]⁺ or [M - CHO - CH₃]⁺Further fragmentation of the m/z 135 ion or other complex rearrangements.
43[CH₃CO]⁺Acetyl cation, a highly stable fragment and often the base peak for acetyl-containing compounds.

Protocol for GC-MS Analysis:

  • Sample Preparation: As this compound is a non-volatile carboxylic acid, derivatization is often required for GC analysis. A common method is silylation.

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS System:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to the TMS-derivatized compound. Analyze the mass spectrum, identifying the molecular ion of the derivative and the characteristic fragment ions. The mass of the TMS derivative will be 250 g/mol (178 + 72).

Section 2: Purity Determination and Quantification by Chromatography

Chromatographic methods are essential for separating the main compound from any impurities, byproducts, or starting materials, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A Certificate of Analysis for a commercial sample reports a purity of 99.26% by HPLC, confirming the suitability of this technique.

Expertise & Causality: A C18 column is the workhorse for reverse-phase chromatography, separating compounds based on hydrophobicity. The mobile phase, a mixture of acetonitrile (or methanol) and water, is standard. Adding a small amount of acid (like phosphoric acid or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte. This leads to better peak shape, improved retention, and reproducible results. UV detection is ideal as the aromatic ring and carbonyl groups are strong chromophores.

HPLC_Workflow

Protocol for HPLC Purity Analysis: This protocol is designed to meet the system suitability requirements outlined in pharmacopeial guidelines such as USP <621>.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v). The exact ratio should be adjusted to achieve a suitable retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase. Dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable for use if it meets the criteria defined by guidelines like ICH Q2(R1).

      • Tailing Factor (T): Should be ≤ 2.0.

      • Theoretical Plates (N): Should be ≥ 2000.

      • Relative Standard Deviation (%RSD) for peak area: Should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound based on retention time matching with the standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: A Framework for Quality Assurance

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently ascertain the identity, structure, and purity of this critical synthetic intermediate. The emphasis on the causality behind experimental choices and adherence to established validation principles ensures that these methods are not just procedures, but self-validating systems for quality assurance. This rigorous analytical approach is fundamental to ensuring the consistency and safety of the advanced materials and pharmaceuticals derived from this versatile compound.

References

  • ChemBK. (2024, April 9). This compound. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53435554, this compound. Retrieved January 7, 2026, from [Link]

  • Patel, K. D., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Pyrimidine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-335. Retrieved from [Link]

  • U.S. Patent No. 8,952,175 B2. (2015, February 10). Isoxazoline-substituted benzamide compound and pesticide containing the same as active ingredient. Google Patents.
  • Royal Society of Chemistry. (2015). Supporting Information for [Title of Paper]. Retrieved January 7, 2026, from a representative RSC supporting information link.
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from a representative USP source.

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Structural Elucidation of 4-acetyl-2-methylbenzoic acid: A Multi-modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

4-acetyl-2-methylbenzoic acid (CAS No. 55860-35-0) is a pivotal intermediate in organic synthesis and plays a significant role as a versatile building block in the development of active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, which incorporates a carboxylic acid, a ketone, and a substituted aromatic ring, presents a distinct analytical challenge requiring robust and orthogonal techniques for unambiguous characterization.[4] This application note provides a detailed, field-proven guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present step-by-step protocols for sample preparation and data acquisition, and offer an in-depth analysis of expected spectral data, including fragmentation patterns. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable framework for the structural verification of this and similar small molecules.

Introduction: The Analytical Significance of this compound

This compound is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1][5] Its utility in medicinal chemistry and fine chemical manufacturing necessitates stringent quality control and precise structural confirmation.[3] The presence of multiple functional groups dictates its chemical reactivity and, consequently, its spectroscopic behavior. An effective analytical workflow must not only confirm the molecular weight but also definitively establish the connectivity and chemical environment of every atom within the molecule. This guide integrates high-resolution NMR and mass spectrometry to provide a self-validating protocol for achieving this goal.

¹H NMR Spectroscopy Analysis: Mapping Proton Environments

Proton NMR (¹H NMR) is the cornerstone for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The substitution pattern on the benzene ring makes ¹H NMR particularly powerful for confirming the correct isomer.

Causality in Experimental Design: Solvent Selection

The choice of a deuterated solvent is the most critical parameter in preparing a sample of a carboxylic acid for NMR analysis.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent for carboxylic acids. Due to its high polarity and hydrogen bond accepting capability, it disrupts the intermolecular hydrogen-bonded dimers that carboxylic acids typically form. This results in a sharper, more reliable signal for the labile carboxylic acid proton.[6]

  • CDCl₃ (Chloroform-d): While a common and versatile NMR solvent, CDCl₃ is less ideal for carboxylic acids. In this non-polar environment, the compound exists predominantly as a hydrogen-bonded dimer.[7][8] This leads to significant broadening of the carboxylic proton signal, which may shift over a wide range (10-13 ppm) or even become indistinguishable from the baseline.[7]

Experimental Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues and ensure high-resolution data.

Data Acquisition Protocol (Typical 400 MHz Spectrometer)
  • Experiment: Standard ¹H acquisition.

  • Temperature: 298 K.

  • Sweep Width: -2 to 16 ppm.

  • Number of Scans: 16 (adjust as needed for concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~4 seconds.

Data Interpretation: Predicted ¹H NMR Spectrum

The structure of this compound dictates a specific set of signals. The substituents on the aromatic ring (methyl at C2, acetyl at C4, carboxylic acid at C1) break the symmetry, resulting in three distinct aromatic proton environments.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Hₐ (-COOH)~13.0Broad Singlet1HHighly deshielded acidic proton. Broad due to exchange.[8]
H₃~8.10Doublet (d)1HOrtho to the electron-withdrawing acetyl group and meta to the carboxyl group.
H₅~7.95Doublet of Doublets (dd)1HOrtho to the acetyl group and ortho to the methyl group.
H₆~7.50Doublet (d)1HOrtho to the methyl group and meta to the acetyl group.
Hₑ (-COCH₃)~2.60Singlet3HProtons of the acetyl group, deshielded by the adjacent carbonyl.
Hբ (-CH₃)~2.45Singlet3HProtons of the methyl group attached directly to the aromatic ring.

Note: Predicted chemical shifts are estimates. Actual values may vary based on instrument, concentration, and temperature.

G

¹³C NMR Spectroscopy Analysis: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information, confirming the number of unique carbon environments and offering insight into the electronic nature of the functional groups.

Protocol

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

Data Interpretation: Predicted ¹³C NMR Spectrum

The molecule has 10 carbon atoms, and due to its asymmetry, all 10 are expected to be chemically non-equivalent, yielding 10 distinct signals in the ¹³C NMR spectrum.

Assigned CarbonChemical Shift (δ, ppm)Rationale for Assignment
C₇ (Ketone C=O)~197.5Ketone carbonyl carbons are highly deshielded.
C₁₀ (Carboxyl C=O)~167.0Carboxylic acid carbonyls are deshielded, but less so than ketones.[8]
C₄~142.0Aromatic carbon attached to the electron-withdrawing acetyl group.
C₂~139.0Aromatic carbon attached to the methyl group.
C₁~133.0Aromatic carbon attached to the carboxylic acid group.
C₅~129.5Aromatic CH carbon.
C₃~128.0Aromatic CH carbon.
C₆~126.0Aromatic CH carbon.
C₈ (Acetyl -CH₃)~27.0Aliphatic carbon of the acetyl group.
C₉ (Aromatic -CH₃)~21.0Aliphatic carbon of the ring-bound methyl group.

Mass Spectrometry Analysis: Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

Causality in Experimental Design: Ionization Technique

The choice of ionization method fundamentally alters the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons (typically at 70 eV).[9][10] This causes extensive and reproducible fragmentation, creating a unique fingerprint that is invaluable for structural elucidation and library matching. It is highly suitable for relatively volatile and thermally stable small molecules like this compound.[11]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for determining the molecular weight of more polar or larger molecules, often from a liquid stream (LC-MS).[12][13] For this compound, ESI would primarily yield the protonated molecule [M+H]⁺ at m/z 179 or the deprotonated molecule [M-H]⁻ at m/z 177, with minimal fragmentation.

For definitive structural confirmation, EI is often preferred due to the rich information provided by its fragmentation pattern.

Experimental Protocol (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample via a direct insertion probe or by injection into a Gas Chromatograph (GC) coupled to the mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 300.

Data Interpretation: Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Molecular Ion (M⁺•): The intact molecule minus one electron. For C₁₀H₁₀O₃, the molecular ion peak is expected at m/z = 178 . Its presence confirms the molecular weight.

  • Key Fragmentation Pathways: The molecular ion is a radical cation that undergoes predictable bond cleavages to form more stable fragment ions. Common fragmentation patterns for aromatic acetyl ketones and benzoic acids are expected.[14]

// Correcting the node for m/z 119 F119_correct [label="[M-COOH-CH₂]⁺\nor similar rearrangement\nm/z = 119"];

M -> F163 [label="- •CH₃"]; F163 -> F135 [label="- CO"]; M -> F161 [label="- •OH"]; F135 -> F91 [label="- CO₂"]; F163 -> F119_correct [label="- CO₂"]; } ends_dot Caption: Predicted major fragmentation pathway for this compound under EI.

m/zProposed Ion Structure / FormulaNeutral LossSignificance
178[C₁₀H₁₀O₃]⁺•-Molecular Ion (M⁺•)
163[C₉H₇O₃]⁺•CH₃Loss of a methyl radical from the acetyl group, forming a stable acylium ion. A very common and expected fragmentation.
161[C₁₀H₉O₂]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group, characteristic of benzoic acids.[14]
135[C₈H₇O₂]⁺•CH₃, COSubsequent loss of carbon monoxide from the m/z 163 fragment.
119[C₈H₇O]⁺•COOH, H₂Complex rearrangement; a potential fragment corresponding to a methylbenzoyl cation.
91[C₇H₇]⁺•CH₃, 2CO, H₂Tropylium ion, a common fragment for alkyl-substituted benzene rings.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a definitive map of the proton and carbon frameworks, confirming atomic connectivity and the specific isomeric form. Mass spectrometry, particularly under Electron Ionization conditions, validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the presence and arrangement of the key functional groups. The protocols and interpretive guides detailed in this note offer a robust and self-validating workflow for the comprehensive characterization of this important chemical intermediate, ensuring its identity and purity in research and development settings.

References

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • This compound. ChemBK. [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]

  • Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

  • This compound | C10H10O3 | CID 53435554. PubChem, National Institutes of Health. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Mass Spectrum of Benzoic Acid. YouTube. [Link]

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The Strategic Application of 4-acetyl-2-methylbenzoic Acid in the Synthesis of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-acetyl-2-methylbenzoic acid has emerged as a pivotal building block in modern pharmaceutical synthesis, valued for its dual reactivity and strategically positioned functional groups. This technical guide provides an in-depth exploration of its application, focusing on its role as a key intermediate in the synthesis of complex bioactive molecules. We will dissect its utility in the industrial production of the potent ectoparasiticide, Fluralaner, and detail its application as a precursor to chalcones and pyrimidines—scaffolds of significant pharmacological interest. This document provides detailed, field-tested protocols and explains the chemical rationale behind the methodological choices, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.

Introduction: A Versatile Intermediate in Medicinal Chemistry

This compound (CAS No. 55860-35-0) is a bifunctional organic compound featuring a carboxylic acid and a ketone functional group. This unique arrangement makes it a valuable intermediate for constructing complex molecular architectures. The methyl group at the 2-position provides steric influence and can be a site for further functionalization, while the acetyl group at the 4-position is a reactive handle for a variety of condensation and cyclization reactions. The carboxylic acid moiety offers a convenient point for amide bond formation, a cornerstone of medicinal chemistry. Its utility is demonstrated in its application as an intermediate in the synthesis of a wide range of chemical and pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white powder
Melting Point 128-130 °C
Boiling Point 352.7 ± 30.0 °C (Predicted)
Density 1.189 ± 0.06 g/cm³ (Predicted)

Industrial Application: Key Intermediate in the Synthesis of Fluralaner

One of the most significant commercial applications of this compound is as a key intermediate in the synthesis of Fluralaner. Fluralaner is a broad-spectrum insecticide and acaricide used in veterinary medicine to control flea and tick infestations. The synthesis of Fluralaner involves the formation of a central isoxazoline ring, and this compound provides the substituted benzoyl portion of the final molecule.

A cost-effective and industrially viable synthetic route for a key Fluralaner intermediate, 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, utilizes this compound as a starting material. This involves a condensation reaction with 3',5'-dichloro-2,2,2-trifluoroacetophenone, followed by dehydration and cyclization. The final step in the synthesis of Fluralaner is an amide coupling between this intermediate and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

The choice of this compound is critical as its structure is embedded in the final Fluralaner molecule, making its efficient synthesis a key factor in the overall production process.

Application in Heterocyclic Synthesis: A Gateway to Bioactive Chalcones and Pyrimidines

Beyond its use in agrochemicals, this compound is a valuable precursor for the synthesis of heterocyclic compounds with potential therapeutic applications. The acetyl group readily participates in Claisen-Schmidt condensations to form chalcones, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. These chalcone intermediates can then be used to construct more complex heterocyclic systems, such as pyrimidines, which are core structures in numerous pharmaceuticals.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde and a ketone. In this protocol, this compound serves as the ketone component, reacting with a substituted aromatic aldehyde.

G cluster_0 Claisen-Schmidt Condensation A This compound C Chalcone Derivative reagents Ethanolic KOH Room Temperature A->reagents B Aromatic Aldehyde (Ar-CHO) B->reagents reagents->C

Caption: Workflow for Chalcone Synthesis.

Protocol 1: Synthesis of (E)-4-(3-(4-hydroxyphenyl)acryloyl)-2-methylbenzoic acid

This protocol describes a representative Claisen-Schmidt condensation using this compound and 4-hydroxybenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-hydroxybenzaldehyde (1.0 eq)

  • Ethanol

  • Potassium hydroxide (40% aqueous solution)

  • Deionized water

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol, 1.78 g) and 4-hydroxybenzaldehyde (0.01 mol, 1.22 g) in ethanol (20 mL).

  • With constant stirring, slowly add 40% aqueous potassium hydroxide solution (15 mL) to the reaction mixture at room temperature.

  • Continue stirring the mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Expected Outcome:

This procedure is expected to yield the corresponding chalcone derivative. The yield and purity should be determined by standard analytical methods. The rationale for using a strong base like KOH is to deprotonate the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile attacking the aldehyde carbonyl.

Synthesis of Pyrimidine Derivatives from Chalcones

The α,β-unsaturated ketone moiety of the synthesized chalcones makes them excellent substrates for cyclization reactions to form various heterocyclic systems. A common and valuable transformation is the reaction with urea or thiourea in the presence of a base to yield pyrimidine derivatives.

Application Notes and Protocols for the Synthesis of 4-Acetyl-2-Methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 4-acetyl-2-methylbenzoic acid and its key derivatives. This compound is a valuable building block in organic synthesis, notably serving as a key intermediate in the production of the broad-spectrum insecticide and acaricide, Fluralaner.[1][2] We will explore several prevalent synthetic strategies, including classical Friedel-Crafts acylation, modern palladium-catalyzed cross-coupling reactions, and direct oxidation routes. Each section elucidates the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses the rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: Significance of this compound

This compound (CAS No. 55860-35-0) is a substituted benzoic acid derivative whose structural features—a carboxylic acid, an acetyl group, and a methyl group on the aromatic ring—make it a versatile intermediate for constructing more complex molecules.[1][3] Its primary industrial application is as a precursor in the synthesis of Fluralaner, a potent veterinary pharmaceutical.[1] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making robust and scalable synthetic methods for its production highly valuable. This guide details the most effective and commonly employed methods for its laboratory and industrial-scale synthesis.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and environmental considerations. The three principal strategies discussed herein are:

  • Palladium-Catalyzed Cross-Coupling: A modern, highly efficient, and high-yield method starting from a halogenated benzoic acid derivative.

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution reaction to introduce the acetyl group.

  • Direct Oxidation: An environmentally conscious approach involving the selective oxidation of a dimethyl-substituted aromatic precursor.

Method 1: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylbenzoic Acid

This route is distinguished by its high efficiency and excellent yield, often reaching up to 95%.[1][3] It involves a palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and an acetyl group synthon, such as n-butyl vinyl ether, which hydrolyzes in situ to provide the acetyl moiety.[4]

Principle and Mechanism

The reaction proceeds via a palladium catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 4-bromo-2-methylbenzoic acid. This is followed by coordination and insertion of the vinyl ether (a Heck-type reaction). Subsequent steps involving hydrolysis of the resulting enol ether generate the ketone functionality. The catalyst is regenerated in the final reductive elimination step. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in pharmaceutical synthesis.[5]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reagents Catalyst System & Solvent start1 4-Bromo-2-methylbenzoic Acid process Reflux Reaction (e.g., 5 hours) start1->process start2 n-Butyl Vinyl Ether start2->process reagent1 Palladium Acetate (Pd(OAc)2) reagent1->process reagent2 1,3-Bis(diphenylphosphino)propane (dppp) reagent2->process reagent3 Potassium Carbonate (K2CO3) reagent3->process reagent4 n-Butanol (Solvent) reagent4->process workup Workup 1. Distill off solvent 2. Add Toluene/Water 3. Acidify (HCl) 4. Separate Phases process->workup product This compound workup->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Detailed Protocol
  • Materials:

    • 4-bromo-2-methylbenzoic acid (1.0 eq)

    • n-butyl vinyl ether (3.0 eq)[4]

    • Palladium acetate (Pd(OAc)₂) (0.002 eq)[4]

    • 1,3-bis(diphenylphosphino)propane (dppp) (0.006 eq)[4]

    • Potassium carbonate (K₂CO₃) (1.2 eq)[4]

    • n-Butanol (solvent)

    • Toluene

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add 4-bromo-2-methylbenzoic acid (1.0 eq), potassium carbonate (1.2 eq), palladium acetate (0.002 eq), and 1,3-bis(diphenylphosphino)propane (0.006 eq).

    • Add n-butanol to form a suspension.

    • Add n-butyl vinyl ether (3.0 eq) to the mixture.

    • Degas the mixture and purge with nitrogen.

    • Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring progress by TLC or HPLC.[3][4]

    • Upon completion, cool the reaction solution to approximately 80°C.

    • Distill off the n-butanol and excess n-butyl vinyl ether under reduced pressure.

    • To the residue, add toluene and water.

    • Acidify the mixture with concentrated hydrochloric acid to neutralize it.

    • Separate the aqueous phase. The toluene solution containing the product can be used for subsequent steps or purified further by crystallization after solvent evaporation.

Quantitative Data
Starting MaterialCatalyst SystemSolventYieldReference
4-Bromo-2-methylbenzoic acidPd(OAc)₂ / dpppn-Butanol95%
4-Bromo-2-methylbenzoic acidPalladium Acetate-95%

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[6] For this synthesis, p-toluic acid (4-methylbenzoic acid) could theoretically be acylated. However, the carboxylic acid group is deactivating, making the reaction challenging. A more viable approach involves the acylation of a more activated precursor, followed by modification of other functional groups. A common strategy is the acylation of a protected or precursor aromatic ring.

Principle and Mechanism

The reaction mechanism involves three primary steps:

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl halide (e.g., acetyl chloride) or anhydride. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[6][7][8]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[8][9]

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[7][9]

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations—a common issue in Friedel-Crafts alkylations.[10][11] However, a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[12]

Mechanistic Diagram

G cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + R-C≡O⁺ Product Acylated Arene SigmaComplex->Product - H⁺ (via AlCl₄⁻)

Caption: General Mechanism of Friedel-Crafts Acylation.

Protocol: Synthesis of 4-Fluoro-3-methylacetophenone (Precursor Synthesis)

A patented method for producing this compound starts with the Friedel-Crafts acylation of 2-fluorotoluene.[13] This intermediate is then converted in subsequent steps.

  • Materials:

    • 2-fluorotoluene (1.0 eq)

    • Acetyl chloride (acylating agent)

    • Aluminum chloride (AlCl₃) (catalyst)

    • Dichloromethane (solvent)

  • Procedure:

    • Cool a solution of 2-fluorotoluene in dichloromethane to 0°C in an ice bath.

    • Slowly add aluminum chloride (AlCl₃) to the solution while stirring.

    • Add acetyl chloride dropwise to the mixture, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-methylacetophenone.

This intermediate can then be converted to 3-methyl-4-cyanoacetophenone, which is subsequently hydrolyzed to this compound.[3][13]

Method 3: Direct Oxidation of 3,4-Dimethylacetophenone

This approach represents a more "green" synthetic route, utilizing an oxidizing agent to selectively convert one of the methyl groups of a readily available starting material into a carboxylic acid.

Principle

The selective oxidation of an activated methyl group on an aromatic ring can be achieved using various oxidizing agents. A notable method employs hydrogen peroxide (H₂O₂) with a catalyst system.[1] This avoids the use of harsher oxidants like potassium permanganate or nitric acid, making the process more environmentally benign. The challenge lies in achieving selectivity, oxidizing the methyl group at position 3 (ortho to the acetyl group) rather than the one at position 4.

Detailed Protocol
  • Materials:

    • 3,4-dimethylacetophenone

    • Aqueous hydrogen peroxide (H₂O₂)

    • Appropriate catalyst system (e.g., cobalt or manganese salts)

    • Solvent (e.g., acetic acid)

  • Procedure:

    • Dissolve 3,4-dimethylacetophenone in the chosen solvent in a reaction flask.

    • Add the catalyst to the solution.

    • Heat the mixture to the desired reaction temperature (e.g., 80-100°C).

    • Add aqueous hydrogen peroxide dropwise over several hours.

    • Maintain the reaction at temperature, monitoring for the disappearance of the starting material.

    • After completion, cool the mixture and perform a suitable workup, which may involve quenching excess peroxide, extraction, and crystallization of the final product.[1]

Synthesis of Key Derivatives

Once this compound is obtained, it can be readily converted into more reactive intermediates for further synthesis.

Protocol: Esterification to Methyl 4-acetyl-2-methylbenzoate

Esterification is a common derivatization that protects the carboxylic acid or prepares it for specific coupling reactions.

  • Materials:

    • This compound (1.0 eq, 1.78 g)

    • Methanol (20 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.53 mL)[14]

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.[14]

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Attach a reflux condenser and heat the mixture to reflux for 5 hours.[14]

    • Monitor the reaction by TLC [Mobile phase: ethyl acetate:hexane (7:3)].[14]

    • Once complete, cool the mixture and distill off the excess methanol.

    • The resulting crude oil (methyl 4-acetyl-2-methylbenzoate) can be purified or used directly in subsequent steps, such as chalcone synthesis.[14]

Protocol: Formation of 4-acetyl-2-methylbenzoyl chloride

The acid chloride is a highly reactive intermediate used for acylation reactions, such as amide bond formation.[1][4]

  • Materials:

    • This compound (1.0 eq)

    • Oxalyl chloride or Thionyl chloride (1.2-1.5 eq)

    • Dichloromethane (DCM) (solvent)

    • N,N-dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend or dissolve this compound in dry DCM under a nitrogen atmosphere.

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.[4]

    • Stir the mixture for 2-3 hours at room temperature. Gas evolution (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed.

    • After the reaction is complete, remove the solvent and excess reagent by distillation under reduced pressure to obtain the crude 4-acetyl-2-methylbenzoyl chloride.[4] This product is typically used immediately in the next synthetic step without further purification due to its moisture sensitivity.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several effective routes. For high efficiency and yield on a laboratory or industrial scale, palladium-catalyzed cross-coupling from 4-bromo-2-methylbenzoic acid stands out as a superior method.[3][4] Friedel-Crafts acylation , while a fundamental reaction, is often more practically applied to synthesize precursors which are then converted to the target molecule.[13] Finally, direct oxidation offers a promising green alternative, though catalyst and reaction condition optimization is crucial for achieving high selectivity.[1] The choice of synthetic pathway should be guided by the specific requirements of the research or manufacturing goal, considering factors of yield, cost, safety, and environmental impact.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • LabXchange. Friedal-Crafts Acylation and Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ChemBK. This compound. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53435554, this compound. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. [Link]

  • Google Patents. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • ResearchGate. Products arising from the oxidation of 4‐methyl‐ and 4‐ethylbenzenes.... [Link]

  • University of Calgary. ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. [Link]

  • PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • University of Missouri–St. Louis. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]

  • RSC Publishing. The Synthesis of Some 5-AZEyl-2-methylbenzoic Acids. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. This compound Manufacturer, Factory, API, Intermediate. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10535017, 4-Ethyl-2-methylbenzoic acid. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). [Link]

Sources

esterification protocols for 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 4-acetyl-2-methylbenzoic Acid

Abstract

This comprehensive application note provides detailed protocols and mechanistic insights for the esterification of this compound, a compound whose structure presents notable challenges to standard synthesis procedures. The steric hindrance imparted by the ortho-methyl group, combined with the electronic influence of the para-acetyl substituent, necessitates careful selection of reaction conditions. This guide is intended for researchers, chemists, and professionals in drug development, offering a comparative analysis of several robust esterification methodologies. We present four distinct, field-proven protocols: classic Fischer-Speier esterification, a high-yield two-step conversion via an acyl chloride intermediate, the mild and efficient Steglich esterification, and the highly effective but hazardous diazomethane derivatization. Each protocol is accompanied by a detailed mechanistic explanation, step-by-step instructions, safety precautions, and characterization guidelines to ensure reliable and reproducible outcomes.

The Synthetic Challenge: Steric and Electronic Hurdles

The esterification of a carboxylic acid is a cornerstone reaction in organic synthesis. However, the reactivity of the carboxylic acid is highly dependent on its molecular environment. In the case of this compound, two key structural features complicate the reaction:

  • Steric Hindrance: The methyl group at the ortho-position (C2) to the carboxylic acid physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon. This significantly slows the rate of reaction for many standard esterification procedures.[1]

  • Electronic Effects: The acetyl group at the para-position is moderately electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon. While this effect might seem beneficial, the dominant factor remains the steric blockade from the adjacent methyl group.

These combined effects mean that simple, equilibrium-driven methods like the Fischer-Speier esterification often require harsh conditions, long reaction times, or may yield unsatisfactory results.[1] Therefore, alternative strategies that either enhance the electrophilicity of the carboxyl group or employ highly reactive methylating agents are often preferred.

Protocol Selection Guide

Choosing the appropriate esterification protocol depends on factors such as available equipment, safety tolerance, substrate sensitivity, and desired scale. The following table provides a high-level comparison of the methods detailed in this guide.

Method Principle Advantages Disadvantages Best Suited For
Protocol 1: Fischer-Speier Acid-catalyzed equilibrium reaction with excess alcohol.Simple reagents, low cost, suitable for large scale.Requires harsh conditions (heat, strong acid); equilibrium-limited yields; slow for hindered substrates.[2][3]Large-scale synthesis where cost is a primary concern and harsh conditions are tolerable.
Protocol 2: Via Acyl Chloride Two-step conversion: first to a highly reactive acyl chloride, then reaction with alcohol.High yields, overcomes steric hindrance, fast reaction with alcohol.Requires handling of corrosive and water-sensitive thionyl chloride; generates HCl byproduct.[4][5][6][7]Overcoming steric hindrance when a two-step process is acceptable.
Protocol 3: Steglich Esterification Carbodiimide (DCC/EDC) activation with a DMAP catalyst.Very mild conditions (room temp), neutral pH, good for sensitive substrates.[8][9]Reagents are more expensive; produces urea byproduct that must be filtered.[10]Lab-scale synthesis, especially for substrates with acid- or heat-sensitive functional groups.
Protocol 4: Diazomethane Direct methylation with a highly reactive C1 synthon.Extremely high yield, very fast, clean reaction with N₂ as the only byproduct.[11][12]EXTREMELY HAZARDOUS : Diazomethane is toxic, carcinogenic, and potentially explosive.[13][14][15][16] Requires specialized glassware and stringent safety protocols.Small-scale, high-value syntheses where other methods have failed and the user is fully equipped and trained to handle diazomethane.

Experimental Protocols

Workflow Overview

The general workflow for any selected protocol follows a logical sequence from reaction setup to final product analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep Select Protocol & Assemble Glassware react Combine Reagents Under Specified Conditions prep->react monitor Monitor Progress (e.g., TLC) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Column Chromatography, Recrystallization, or Distillation) dry->purify char Characterize Product (NMR, MS, IR) purify->char

Caption: General experimental workflow for esterification.

Protocol 1: Fischer-Speier Esterification

Principle: This reaction drives the equilibrium between a carboxylic acid and an alcohol towards the ester and water by using a large excess of the alcohol and a strong acid catalyst.[2][3] The mechanism involves protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[2]

r_acid R-COOH i_protonated_acid R-C(OH)(OH⁺) r_acid->i_protonated_acid + H⁺ r_hplus H⁺ r_alcohol R'-OH i_protonated_acid->r_acid - H⁺ i_tetrahedral R-C(OH)₂(O⁺HR') i_protonated_acid->i_tetrahedral + R'-OH i_tetrahedral->i_protonated_acid - R'-OH i_proton_transfer R-C(OH)(OH₂⁺)(OR') i_tetrahedral->i_proton_transfer proton transfer i_proton_transfer->i_tetrahedral i_protonated_ester R-C(O⁺H)(OR') i_proton_transfer->i_protonated_ester - H₂O i_protonated_ester->i_proton_transfer + H₂O p_ester R-COOR' i_protonated_ester->p_ester - H⁺ p_ester->i_protonated_ester + H⁺ p_water H₂O p_hplus H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.78 g, 10 mmol).

  • Add a large excess of anhydrous methanol (e.g., 8.1 mL, 200 mmol). Stir until the acid dissolves.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring solution.[17][18]

  • Heat the mixture to reflux (approx. 65°C) and maintain for 5-10 hours.[19] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2-3 x 25 mL, until effervescence ceases), and finally with brine (1 x 25 mL).[17][18]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-acetyl-2-methylbenzoate.

  • Purify by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization if necessary.

Characterization (Methyl 4-acetyl-2-methylbenzoate):

  • ¹H NMR (CDCl₃): Expected peaks around δ 7.8-7.9 (m, 3H, aromatic), 3.89 (s, 3H, -OCH₃), 2.62 (s, 3H, -COCH₃), 2.60 (s, 3H, Ar-CH₃).[20]

  • TLC: Use a mobile phase like Ethyl Acetate:Hexane (3:7).[19] The product ester will have a higher Rf value than the starting carboxylic acid.

Protocol 2: Two-Step Esterification via Acyl Chloride

Principle: This method circumvents steric hindrance by converting the carboxylic acid into a highly electrophilic acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then reacts rapidly and irreversibly with the alcohol, even at low temperatures, to form the ester. A catalytic amount of DMF accelerates the formation of the acyl chloride through the Vilsmeier intermediate.

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification acid 4-acetyl-2-methyl- benzoic acid acyl_chloride 4-acetyl-2-methyl- benzoyl chloride acid->acyl_chloride + SOCl₂ socl2 SOCl₂ (cat. DMF) ester Methyl 4-acetyl-2-methyl- benzoate acyl_chloride->ester + MeOH methanol Methanol (MeOH)

Caption: Two-step esterification via an acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH) (1.2 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq)

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [4][5][6][7][21] Always handle it in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4][5] An emergency shower and eyewash must be accessible.[4]

Procedure:

  • Step 1: Acyl Chloride Formation a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (e.g., 1.78 g, 10 mmol) in anhydrous toluene (20 mL).[20] b. Add a catalytic amount of DMF (1 drop). c. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature. d. Heat the mixture to 60-70°C and stir for 2-4 hours. The solid should dissolve as it converts to the soluble acyl chloride. e. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure (a trap with NaOH solution is recommended to neutralize SOCl₂ vapors). The crude acyl chloride is often used directly in the next step.[20]

  • Step 2: Ester Formation a. Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool the flask to 0°C in an ice bath. b. In a separate flask, mix anhydrous methanol (0.48 mL, 12 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (10 mL). c. Add the methanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. e. Quench the reaction by adding water. Transfer to a separatory funnel, wash with dilute HCl, then saturated NaHCO₃, and finally brine. f. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude ester. g. Purify as described in Protocol 1.

Protocol 3: Steglich Esterification

Principle: This is a mild condensation reaction that uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8][22] The resulting O-acylisourea intermediate is highly reactive. A catalytic amount of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then attacked by the alcohol.[8][9][10]

r_acid R-COOH i_o_acylisourea O-acylisourea r_acid->i_o_acylisourea + DCC r_dcc DCC r_dmap DMAP r_alcohol R'-OH i_acylpyridinium Acylpyridinium ion i_o_acylisourea->i_acylpyridinium + DMAP p_dcu DCU i_o_acylisourea->p_dcu p_ester R-COOR' i_acylpyridinium->p_ester + R'-OH - DMAP

Caption: Simplified mechanism of Steglich Esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.78 g, 10 mmol) in anhydrous DCM (40 mL).

  • Add methanol (0.48 mL, 12 mmol) and DMAP (0.12 g, 1 mmol).

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the DCC solution dropwise to the carboxylic acid solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated DCU using a Büchner funnel. Wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 20 mL) to remove residual DMAP, followed by saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 4: Esterification with Diazomethane

Principle: Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly with carboxylic acids.[23] The reaction is an acid-base reaction where the acidic proton of the carboxylic acid protonates the diazomethane, forming a carboxylate anion and a highly unstable methyldiazonium cation.[11][12][24] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) to form the methyl ester.[11][24]

EXTREME SAFETY WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[11][12][13][14][15] It can detonate from contact with rough glass surfaces, direct sunlight, or heat.[11][12][13] This procedure must only be performed by trained personnel in a dedicated chemical fume hood, behind a blast shield, using flame-polished or specialized diazomethane-generation glassware.[11][12][16]

r_acid R-COOH i_carboxylate R-COO⁻ r_acid->i_carboxylate Proton Transfer i_diazonium CH₃-N₂⁺ r_acid->i_diazonium Proton Transfer r_diazo CH₂N₂ r_diazo->i_carboxylate Proton Transfer r_diazo->i_diazonium Proton Transfer p_ester R-COOCH₃ i_carboxylate->p_ester Sₙ2 Attack p_nitrogen N₂ i_carboxylate->p_nitrogen Sₙ2 Attack i_diazonium->p_ester Sₙ2 Attack i_diazonium->p_nitrogen Sₙ2 Attack

Caption: Mechanism of esterification using diazomethane.

Materials:

  • This compound

  • Ethereal solution of diazomethane (generated in situ from a precursor like Diazald® using a diazomethane generation kit)

  • Diethyl ether

Procedure:

  • Dissolve this compound (e.g., 178 mg, 1 mmol) in diethyl ether (10 mL) in a flask with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. The yellow color of diazomethane will disappear, and nitrogen gas will evolve as the reaction proceeds.

  • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane and complete consumption of the acid.

  • Allow the reaction to stir for an additional 10-15 minutes at 0°C.

  • Quench the excess diazomethane by carefully adding a few drops of acetic acid dropwise until the yellow color disappears and gas evolution stops.[16]

  • The reaction mixture can be concentrated under reduced pressure (in the fume hood) to yield the methyl ester, which is often pure enough for most applications (>95% yield). If further purification is needed, it can be passed through a short plug of silica gel.

References

  • State of New Jersey. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. [Link]

  • State of New Jersey. (n.d.). Diazomethane - HAZARD SUMMARY. NJ.gov. [Link]

  • Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Synfacts. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Synfacts, 17(04), 0472. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and antimicrobial activity of some novel chalcone and pyrimidine derivatives. RJPBCS, 3(4), 325-333. [https://www.rjpbcs.com/pdf/2012_3(4)/[25].pdf]([Link]25].pdf)

  • Division of Research Safety, University of Illinois. (n.d.). Diazomethane. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5585-5591. [Link]

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5585-5591. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2025). Reactions of Diazomethane (CH2N2). [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • ACS Publications. (n.d.). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Industrial & Engineering Chemistry Research. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Google Patents. (2014). United States Patent. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Unknown. (n.d.). Handout Esterification and Acetalization. [Link]

  • ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of carboxylic acids. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • SpectraBase. (n.d.). Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts. [Link]

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Application Note & Protocol: Strategic Synthesis of 4-Acetyl-2-methylbenzoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetyl-2-methylbenzoic acid is a key building block in medicinal chemistry and a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, which features an aromatic ring substituted with acetyl, methyl, and carboxylic acid groups, provides a versatile scaffold for creating more complex molecules.[1] This application note provides a detailed guide for the synthesis of this compound, focusing on the Friedel-Crafts acylation of a suitable precursor. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for producing this important chemical compound.

Part 1: Mechanistic Insights and Strategic Considerations

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction that proceeds via electrophilic aromatic substitution.[2] The reaction involves the addition of an acyl group to an aromatic ring, typically using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

1.1 The Mechanism of Friedel-Crafts Acylation

The reaction mechanism can be broken down into three primary steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[3][5][6] This is the key electrophile that will attack the aromatic ring.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[3][4][6]

It is critical to note that unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aromatic ketone, is a Lewis base that forms a stable complex with AlCl₃, rendering the catalyst inactive.[4] An aqueous workup is necessary to hydrolyze this complex and isolate the product.[4]

1.2 Regioselectivity: The Directing Effects of Substituents

When performing an electrophilic aromatic substitution on a substituted benzene ring, the existing substituents dictate the position of the incoming group. This is known as the directing effect.[7][8]

In our target synthesis starting from 2-methylbenzoic acid (or its ester), we have two substituents to consider:

  • -CH₃ (Methyl group): An activating group that donates electron density into the ring, primarily through inductive effects. It is an ortho, para-director.[9][10]

  • -COOH (Carboxylic acid group) / -COOR (Ester group): A deactivating group that withdraws electron density from the ring. It is a meta-director.[7][11]

The positions ortho and para to the methyl group are C3 and C5. The position meta to the carboxyl group is C5. Both groups, therefore, direct the incoming electrophile to the C5 position (or C3, which is equivalent in this case). However, the most electronically favorable and sterically accessible position is C5 relative to the carboxyl group, which corresponds to the C4 position on the final product when numbered according to IUPAC rules for benzoic acid. The strong directing effect of these groups ensures high regioselectivity for the desired 4-acetyl product.

Part 2: Recommended Synthetic Protocol

Direct acylation of 2-methylbenzoic acid can be challenging because the carboxylic acid group can coordinate with and deactivate the Lewis acid catalyst. A more reliable strategy involves protecting the carboxylic acid as a methyl ester. This enhances the solubility of the starting material and prevents unwanted side reactions. The protocol is therefore a three-step process: (1) Esterification, (2) Friedel-Crafts Acylation, and (3) Hydrolysis.

2.1 Materials and Reagents

Reagent/MaterialFormulaM. Wt. ( g/mol )CAS No.Notes
This compoundC₁₀H₁₀O₃178.1855860-35-0Target Product[12]
2-Methylbenzoic acidC₈H₈O₂136.15118-90-1Starting Material
Methanol (Anhydrous)CH₄O32.0467-56-1Solvent/Reagent
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Catalyst
Sodium BicarbonateNaHCO₃84.01144-55-8Quenching
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9375-09-2Solvent
Acetyl ChlorideC₂H₃ClO78.5075-36-5Acylating Agent
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Lewis Acid Catalyst
Hydrochloric Acid (Conc.)HCl36.467647-01-0Workup
Sodium HydroxideNaOH40.001310-73-2Hydrolysis
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Drying Agent

2.2 Step-by-Step Procedure

Step 1: Esterification of 2-Methylbenzoic Acid
  • To a solution of 2-methylbenzoic acid (e.g., 0.1 mol) in methanol (150 mL), slowly add concentrated sulfuric acid (0.01 mol) while cooling in an ice bath.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methylbenzoate as an oil. The product is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Methyl 2-methylbenzoate

Safety First: Aluminum chloride reacts violently with water and is corrosive.[14][15] This procedure must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[14][16] The reaction apparatus must be thoroughly dried to prevent uncontrolled reactions.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Suspend anhydrous aluminum chloride (0.22 mol, 2.2 equivalents) in anhydrous dichloromethane (150 mL) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (0.11 mol, 1.1 equivalents) dropwise to the stirred suspension over 15 minutes.

  • In the dropping funnel, prepare a solution of methyl 2-methylbenzoate (0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the ester solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.

Step 3: Workup and Hydrolysis to this compound
  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 250 g) and concentrated hydrochloric acid (50 mL).[17] This step is highly exothermic.

  • Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).[17]

  • Combine all organic layers and wash with water (2 x 100 mL), followed by a brine wash (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude methyl 4-acetyl-2-methylbenzoate.

  • To the crude ester, add a solution of 10% sodium hydroxide (150 mL) and methanol (50 mL).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the methanol via rotary evaporation.

  • Acidify the remaining aqueous solution to pH 2 by slowly adding concentrated hydrochloric acid while cooling in an ice bath.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part 3: Visualization of Mechanisms and Workflows

Diagram 1: Friedel-Crafts Acylation Mechanism This diagram illustrates the generation of the acylium ion and its subsequent electrophilic attack on the aromatic ring, followed by the restoration of aromaticity.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reactants Acetyl Chloride + AlCl₃ Acylium Acylium Ion (Electrophile) CH₃CO⁺ + AlCl₄⁻ Reactants->Acylium Lewis acid complexation Aromatic Methyl 2-methylbenzoate Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack Aromatic->Sigma Nucleophilic attack by π-system Product Methyl 4-acetyl-2-methylbenzoate Sigma->Product Loss of H⁺ CatalystRegen HCl + AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Diagram 2: Experimental Synthesis Workflow This flowchart provides a high-level overview of the entire synthetic process, from starting materials to the final purified product.

G start Start: 2-Methylbenzoic Acid step1 Step 1: Esterification (MeOH, H₂SO₄, Reflux) start->step1 step2 Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃, DCM) step1->step2 step3 Step 3: Aqueous Workup (Ice, HCl) step2->step3 step4 Step 4: Hydrolysis (NaOH, Reflux) step3->step4 step5 Step 5: Acidification & Isolation (HCl, Filtration) step4->step5 step6 Purification (Recrystallization) step5->step6 end Final Product: This compound step6->end

Caption: Workflow for Synthesis of this compound.

Part 4: Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

4.1 Expected Product Specifications

PropertyExpected Value
Appearance White to off-white crystalline solid[18]
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [12]
Melting Point ~207 °C (literature values may vary)
Purity (Typical) >95%[12]

4.2 Spectroscopic Data

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • -COOH Proton: A broad singlet, typically >10 ppm.

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.5-8.2 ppm).

    • -CH₃ (ring) Proton: A singlet around 2.5 ppm.

    • -COCH₃ (acetyl) Proton: A singlet around 2.6 ppm.

  • IR Spectroscopy (KBr Pellet):

    • O-H stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): Strong peak around 1700 cm⁻¹.

    • C=O stretch (Ketone): Strong peak around 1680 cm⁻¹.

    • C-H stretch (Aromatic/Aliphatic): Peaks around 2900-3100 cm⁻¹.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride Anhydrous. Retrieved from [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-acetyl-2-methylbenzoic acid, a critical intermediate in pharmaceutical development.

Welcome to the technical support center for the synthesis of this compound (CAS 55860-35-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure the high purity required for downstream applications.[1] As a versatile building block, particularly in the creation of Active Pharmaceutical Ingredients (APIs), mastering its synthesis is crucial for a consistent and high-quality supply chain.[2] This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for preparing this compound?

There are several established routes, each with distinct advantages and challenges:

  • Direct Oxidation: This modern approach involves the selective oxidation of a methyl group on 3,4-dimethylacetophenone. It is considered an environmentally conscious or "green" method, often employing hydrogen peroxide as the oxidant in the presence of a catalyst system.[3]

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution method where an acetyl group is introduced onto a substituted benzoic acid derivative.[4][5] Due to the deactivating nature of the carboxylic acid, the starting material (e.g., 2-methylbenzoic acid) is typically protected as an ester prior to acylation.[3][6]

  • Palladium-Catalyzed Cross-Coupling: High-efficiency methods that construct the molecule's core through C-C bond formation. Notable examples include the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone[3] or the reaction of 4-bromo-2-methylbenzoic acid with a vinyl ether, which can achieve very high yields.[7]

  • Multi-Step Synthesis via Nitrile Hydrolysis: A common industrial route may start from a different precursor, like 2-fluorotoluene, and proceed through acylation and cyanation to form 3-methyl-4-cyanoacetophenone.[3] The final, critical step is the hydrolysis of the nitrile group to the desired carboxylic acid, which can yield excellent results.[7]

Q2: What are the primary applications and importance of this molecule?

This compound is a key organic and pharmaceutical intermediate.[7][8] Its unique structure, featuring carboxylic acid, ketone, and substituted aromatic functionalities, makes it an ideal precursor for synthesizing more complex molecules, particularly APIs.[2] Its purity is paramount, as impurities can lead to unintended by-products, reduced efficacy, and potential safety issues in the final drug product.[1]

Q3: What are the essential safety precautions for this synthesis?

As an organic compound, this compound is considered an irritant to the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. Specific syntheses may involve hazardous reagents requiring special handling:

  • Strong Acids (H₂SO₄, Trifluoroacetic Acid): Corrosive. Handle in a fume hood.

  • Lewis Acids (AlCl₃): Water-reactive and corrosive. Handle in a dry environment.

  • Oxalyl Chloride or Thionyl Chloride: Toxic and corrosive. Used for converting the carboxylic acid to a more reactive acid chloride.[3] Must be handled in a well-ventilated fume hood.

  • Palladium Catalysts: Can be pyrophoric. Handle with care.

Troubleshooting Guide: Yield & Purity Optimization

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Low Reaction Yield

Q4: My yield from the direct oxidation of 3,4-dimethylacetophenone is consistently low (<50%), and my NMR shows a significant isomeric impurity. What is causing this and how can I improve selectivity?

Causality: The primary issue here is a lack of regioselectivity. 3,4-dimethylacetophenone has two methyl groups (at the 3- and 4-positions) that can be oxidized. Your target compound requires selective oxidation of the methyl group at the 3-position. The isomeric impurity is almost certainly 2-methyl-5-acetylbenzoic acid, which results from the oxidation of the methyl group at the 4-position.[9] Achieving high selectivity is the key to improving the yield of the desired product.

Solutions:

  • Catalyst & Reagent Selection: The choice of catalyst is critical. While simple oxidation might be non-selective, specialized systems can improve the outcome. A reported method uses a combination of methylene blue and phosphotungstic acid with hydrogen peroxide, though this can still produce significant byproducts.[9] Investigate photosensitized oxidation using a dye like Rose Bengal, which can generate singlet oxygen to participate in the oxidation, potentially offering a different selectivity profile.[3]

  • Control of Reaction Conditions: Temperature and reaction time are crucial variables. Monitor the reaction progress closely using TLC or HPLC to stop it once the starting material is consumed but before significant byproduct formation or over-oxidation occurs.[9] A reported procedure suggests maintaining the temperature at 40-45°C during the addition of hydrogen peroxide.[9]

  • Purification Strategy: Since the isomeric byproduct has very similar properties, purification can be challenging. Recrystallization from a suitable solvent, such as toluene, is an effective method for separating the desired this compound from the 2-methyl-5-acetylbenzoic acid byproduct to achieve high purity (>99%).[9]

Q5: I am attempting a Friedel-Crafts acylation on 2-methylbenzoic acid with acetyl chloride and AlCl₃, but the reaction is failing. Why?

Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The carboxylic acid group (-COOH) on your starting material is a powerful deactivating group.[5][10] It withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile. Furthermore, the Lewis acid catalyst (AlCl₃) will preferentially coordinate with the lone pairs on the carboxyl oxygen atoms rather than the acyl chloride, effectively poisoning the catalyst and further deactivating the ring.[10]

Solution Workflow:

The standard and most effective solution is to protect the deactivating carboxylic acid group by converting it into an electron-donating or less-deactivating group, typically an ester.

G cluster_0 Protection & Acylation Workflow start Start: 2-Methylbenzoic Acid esterification Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) start->esterification ester Intermediate: Methyl 2-methylbenzoate esterification->ester Protects -COOH acylation Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) ester->acylation acylated_ester Intermediate: Methyl 4-acetyl-2-methylbenzoate acylation->acylated_ester -COOCH₃ is ortho, para-directing hydrolysis Step 3: Hydrolysis (e.g., NaOH, then H₃O⁺) acylated_ester->hydrolysis product Final Product: This compound hydrolysis->product Deprotects to -COOH G cluster_protocol General Troubleshooting Workflow start Problem Identified (e.g., Low Yield, Impurities) check_sm Step 1: Verify Starting Material - Purity (NMR, GC) - Stoichiometry start->check_sm check_reagents Step 2: Check Reagents & Solvents - Anhydrous? - Freshly opened? check_sm->check_reagents If SM is pure check_conditions Step 3: Analyze Reaction Conditions - Temperature correct? - Inert atmosphere maintained? - Reaction time sufficient? check_reagents->check_conditions If reagents are good optimize Step 4: Optimize Protocol - Adjust temperature/time - Change catalyst/solvent check_conditions->optimize If conditions are correct but issue persists workup Step 5: Refine Work-up & Purification - Optimize pH for extraction - Choose correct recrystallization solvent check_conditions->workup If conditions were incorrect, rerun & proceed optimize->workup end Successful Synthesis workup->end

Caption: A systematic approach to troubleshooting synthesis problems.

References

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  • Pharmaffiliates , The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents, CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Pharmaffiliates , Cost-Effective Chemical Synthesis: The Value of this compound. Available at: [Link]

  • Pharmaffiliates , Ensuring Quality: The Importance of Purity in this compound. Available at: [Link]

  • Google Patents, CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Master Organic Chemistry , EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Chemistry Portal , Friedel-Crafts Acylation. Available at: [Link]

  • Save My Exams , Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

  • Google Patents, US20140378685A1 - Process for producing 2-methyl-4-acetylbenzoic acid amide derivative.
  • Google Patents, CN111287178A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • MDPI , Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences , ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4. Available at: [Link]

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Technical Support Center: Identifying and Troubleshooting Common Impurities in 4-Acetyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-acetyl-2-methylbenzoic acid (CAS: 55860-35-0). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. In pharmaceutical synthesis and advanced material science, the purity of a building block like this compound is not merely a quality metric; it is a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final product.[1] Even minor impurities can lead to unintended side-products, reduced yields, and potential safety concerns in the active pharmaceutical ingredient (API).[1]

This guide provides field-proven insights in a direct question-and-answer format to help you identify, understand, and troubleshoot common impurities encountered during your experiments.

Part 1: Frequently Asked Questions - Common Impurities and Their Origins

This section addresses the most frequently encountered impurities, their chemical origins based on common synthetic routes, and their potential impact on your research.

Q1: What are the most common process-related impurities I should be aware of when using this compound?

A1: Process-related impurities are substances introduced or created during the synthesis process. Their presence is highly dependent on the specific synthetic route employed. The most common impurities are unreacted starting materials, residual intermediates from incomplete reactions, and by-products from side reactions.

For example, a prevalent synthesis method is the direct, selective oxidation of 3,4-dimethylacetophenone.[2][3] In this case, you should be vigilant for:

  • Unreacted 3,4-dimethylacetophenone: The starting material for the oxidation. Its presence indicates an incomplete reaction.

  • Isomeric Impurities: Such as 2-methyl-5-acetylbenzoic acid, which can form if the oxidation is not perfectly regioselective.[3]

Another common route involves the hydrolysis of 4-acetyl-2-methylbenzonitrile.[2][4] A key impurity from this process would be:

  • Residual 4-acetyl-2-methylbenzonitrile: The presence of this nitrile intermediate signifies incomplete hydrolysis to the final carboxylic acid.

Q2: Can isomeric impurities form during the synthesis, and how do I differentiate them?

A2: Yes, isomeric impurities are a significant concern. As mentioned, the oxidation of 3,4-dimethylacetophenone can yield 2-methyl-5-acetylbenzoic acid alongside the desired this compound.[3] These isomers have the same molecular weight (178.18 g/mol ) and will not be differentiated by mass spectrometry alone.[5]

The key to differentiation lies in chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can typically separate these positional isomers due to differences in their polarity and interaction with the stationary phase. The elution order will depend on the specific method conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The substitution pattern on the aromatic ring creates a unique splitting pattern and chemical shift for the aromatic protons in each isomer. Comparing the spectrum of your sample to a reference standard or predicted spectrum is the most reliable method for structural confirmation.

Q3: My supplier's Certificate of Analysis (CoA) shows high purity, but I suspect degradation. Is this compound known to be unstable?

A3: While specific stability data for this compound is not extensively published, we can infer potential instabilities based on its functional groups—a carboxylic acid, a ketone, and a substituted benzene ring.[2] Aromatic esters with similar structures are known to be susceptible to degradation under certain conditions, and it is prudent to assume similar sensitivities.[6]

Potential degradation pathways include:

  • Photodegradation: Compounds containing benzoyl groups can be sensitive to UV light.[6] It is best practice to store the material and any solutions in amber vials or otherwise protected from light to prevent the formation of photoproducts.

  • Thermal Degradation: While significant decomposition may require high temperatures, prolonged exposure to moderate heat can accelerate other degradation pathways.[6] For long-term storage, refrigeration (2-8°C) in a dry environment is recommended.

  • pH Sensitivity: Although less reactive than an ester, the overall molecule's stability could be affected by strongly acidic or basic conditions, which might catalyze unforeseen reactions, especially at elevated temperatures.

Part 2: Frequently Asked Questions - Troubleshooting Analytical Methods

This section provides practical advice for resolving common issues encountered during the analysis of this compound.

Q4: I'm seeing several small, unexpected peaks in my HPLC chromatogram. How can I begin to identify them?

A4: Unexpected peaks can be frustrating, but a systematic approach can quickly identify them. The workflow below outlines the logical steps for impurity identification.

G start Unexpected Peak Detected in HPLC check_blank 1. Analyze a Solvent Blank start->check_blank spiking 2. Spike with Known Standards (Starting Materials, Intermediates) check_blank->spiking Peak is not from solvent lcms 3. Analyze by LC-MS spiking->lcms Peak does not match standards identified Impurity Identified spiking->identified Peak co-elutes with standard nmr 4. Isolate Peak via Prep-HPLC for NMR Analysis lcms->nmr Mass does not match known impurities lcms->identified Mass matches known impurity nmr->identified Structure confirmed not_identified Impurity Structure Unknown nmr->not_identified Insufficient material or complex structure

Caption: Workflow for identifying unknown analytical peaks.

  • Run a Blank: First, inject your mobile phase/solvent blank to ensure the peaks are not artifacts from the solvent or system (ghost peaks).

  • Spike with Standards: If you have access to potential impurities (e.g., starting materials like 3,4-dimethylacetophenone), spike your sample with a small amount of the standard. If an unknown peak increases in area, you have identified it.

  • Use Mass Spectrometry (LC-MS): This is the most powerful next step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity peaks. This data allows you to quickly determine if the mass corresponds to a suspected starting material, intermediate, or isomer.[7]

  • Forced Degradation: Perform a forced degradation study (see Protocol 2) to intentionally create degradation products. If your unknown peaks match those generated under stress conditions (e.g., acid, base, light), it strongly suggests they are degradants.

Q5: My primary HPLC method shows a single peak, but I still question the purity. What should I do?

A5: This is an excellent and cautious approach. Co-elution, where an impurity has the same retention time as the main peak, is always a possibility.

  • Change the Method: The most important step is to alter the chromatographic selectivity. A true, pure peak should remain singular under different conditions. Try the following:

    • Change the Stationary Phase: If you are using a C18 column, try a Phenyl-Hexyl or a Cyano column.

    • Change the Mobile Phase: If using acetonitrile, switch to methanol. These solvents have different interactions with the analyte and stationary phase, which can often resolve co-eluting peaks.[8]

    • Change the pH: Altering the pH of the aqueous portion of the mobile phase can dramatically change the retention time of acidic or basic impurities.

  • Use a Different Technique: No single analytical method is foolproof. Confirm purity using an orthogonal technique.

    • Gas Chromatography (GC): If the impurities are volatile, GC-MS can provide excellent separation and identification.[7]

    • NMR Spectroscopy: High-field ¹H NMR is extremely sensitive to impurities, often revealing small peaks that are not visible in a chromatogram. Integration of these impurity peaks relative to the main compound can provide a quantitative measure of purity.[7]

Part 3: Data Summary and Experimental Protocols

For clarity, the table below summarizes the common impurities discussed.

Impurity NameChemical StructureCommon Source / Synthesis RouteTypical Analytical Challenge
3,4-Dimethylacetophenone C₁₀H₁₂OUnreacted starting material from direct oxidation route.[2][3]Typically more nonpolar; elutes later in reverse-phase HPLC.
2-Methyl-5-acetylbenzoic acid C₁₀H₁₀O₃Isomeric by-product from non-selective oxidation of 3,4-dimethylacetophenone.[3]Co-elution is possible. Same mass as the product. Requires high-resolution chromatography or NMR for differentiation.
4-Acetyl-2-methylbenzonitrile C₁₀H₉NOUnreacted intermediate from the nitrile hydrolysis synthesis route.[2][4]Different polarity and mass from the final product; usually easy to separate via HPLC.
4-Bromo-2-methylbenzoic acid C₈H₇BrO₂Unreacted starting material from palladium-catalyzed coupling routes.[4][9]Significantly different mass and polarity. Easily detected by LC-MS.
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose, gradient reverse-phase HPLC method suitable for separating this compound from many of its potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 20 80
    18.0 20 80
    18.1 70 30

    | 22.0 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to create a 1.0 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

5. Causality and Justification:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The phosphoric acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.

  • Gradient Elution: The gradient from 30% to 80% acetonitrile ensures that both more polar impurities and less polar impurities (like unreacted starting materials) are eluted from the column within a reasonable timeframe.

Protocol 2: Forced Degradation Study Workflow

To develop a robust, stability-indicating method, you must demonstrate that your analytical procedure can separate the intact drug from its degradation products.[6] This workflow outlines the necessary stress conditions.

G cluster_0 Stress Conditions cluster_1 Analysis & Evaluation cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze all stressed samples by proposed HPLC method (alongside unstressed control) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Evaluation Evaluate Peak Purity (Use PDA detector) Analysis->Evaluation Mass_Balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) Evaluation->Mass_Balance Fail Method is Not Suitable (Optimize Method) Evaluation->Fail Co-elution observed Pass Method is Stability-Indicating Mass_Balance->Pass All degradants resolved from main peak

Caption: Workflow for a forced degradation study.

1. Sample Preparation: Prepare solutions of this compound (approx. 0.1 mg/mL) in the respective stress media.

2. Stress Conditions:

  • Acidic: Add HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

  • Basic: Add NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

  • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal: Expose both solid material and a solution in the sample diluent to 80°C for 48 hours.

  • Photolytic: Expose the solution to light conditions as specified by ICH Q1B guidelines.

3. Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by your proposed HPLC method (e.g., Protocol 1).

4. Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak, and peak purity analysis (using a PDA detector) confirms no co-elution.

References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chembp. (2025, October 15). Ensuring Quality: The Importance of Purity in this compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Googleapis.com. (2014, December 29). United States Patent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Chemna. (2025, June 6). What analytical methods can be used for O - Methylbenzoic Acid?. Retrieved from [Link]

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minimizing side product formation in 4-acetyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on minimizing side product formation. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of 2-methylbenzoic acid is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-acetyl product?

A1: This is the most common challenge in this synthesis. The formation of an isomeric byproduct, primarily 6-acetyl-2-methylbenzoic acid, arises from the directing effects of the substituents on the starting material, 2-methylbenzoic acid.

Understanding the Root Cause: Electronic vs. Steric Effects

The benzene ring of 2-methylbenzoic acid has two directing groups:

  • Methyl Group (-CH₃): An activating, ortho, para-director. It increases electron density at positions 2, 4, and 6 relative to itself.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director.

The desired product, this compound, is the result of acylation at the para position relative to the activating methyl group. The primary isomeric impurity results from acylation at the ortho position (the 6-position).

While the methyl group electronically activates both the ortho and para positions, the acylation reaction is highly sensitive to steric hindrance. The incoming acylium ion (CH₃CO⁺), complexed with the Lewis acid catalyst (e.g., AlCl₃), is sterically bulky. This bulkiness makes the approach to the more crowded ortho position (adjacent to the methyl group) significantly less favorable than the approach to the less hindered para position.[1] In acylation of toluene, substitution happens almost exclusively at the 4-position for this reason.[1]

Troubleshooting & Optimization Strategies:

  • Temperature Control: Friedel-Crafts acylation is an exothermic reaction.[2] Running the reaction at lower temperatures (e.g., 0-5 °C) is critical. Lower temperatures enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the sterically less hindered para product. High temperatures can provide enough energy to overcome the steric barrier, increasing the yield of the unwanted ortho isomer.

  • Controlled Reagent Addition: Add the acylating agent (acetyl chloride or acetic anhydride) slowly and dropwise to the cooled mixture of the substrate and Lewis acid.[2] This maintains a low concentration of the reactive electrophile and helps control the exotherm, preventing temperature spikes that can lead to side reactions.

  • Choice of Solvent: While solvents like dichloromethane or 1,2-dichloroethane are common, using a non-polar solvent such as carbon disulfide can sometimes enhance para selectivity by minimizing the solvation of the intermediate complex, thereby maximizing the steric effect.

The interplay of these factors is visualized in the workflow below.

G cluster_0 Problem: Isomeric Impurity (6-acetyl-2-methylbenzoic acid) cluster_1 Root Cause Analysis cluster_2 Optimization Strategy cluster_3 Expected Outcome Problem High yield of 6-acetyl isomer detected Cause Steric Hindrance vs. Electronic Effects Problem->Cause Ortho Ortho-position (C6): Electronically activated but sterically hindered Cause->Ortho Para Para-position (C4): Electronically activated and sterically accessible Cause->Para Strategy Maximize Steric Influence & Kinetic Control Cause->Strategy Temp Lower Reaction Temperature (0-5 °C) Strategy->Temp Addition Slow, Dropwise Addition of Acetyl Chloride Strategy->Addition Solvent Consider Non-Polar Solvent (e.g., CS₂) Strategy->Solvent Outcome Increased yield of This compound Strategy->Outcome

Caption: Troubleshooting workflow for isomeric impurity.

Q2: I'm concerned about diacylation. Is this a significant risk, and how can I prevent it?

A2: Your concern is valid, as poly-substitution is a notorious issue in Friedel-Crafts alkylation. However, in Friedel-Crafts acylation, the risk of a second substitution is extremely low.[3][4]

Causality: Product Deactivation

The acyl group (CH₃CO-) is a strong electron-withdrawing group. Once the first acetyl group is added to the aromatic ring to form this compound, it deactivates the ring towards further electrophilic aromatic substitution.[3][5] The product is therefore significantly less reactive than the starting material (2-methylbenzoic acid), effectively preventing a second acylation reaction under standard conditions.[4] This "self-limiting" nature is a key advantage of Friedel-Crafts acylation.[4][6]

G Start 2-Methylbenzoic Acid (Activated Ring) Product This compound (Deactivated Ring) Start->Product First Acylation (Fast) NoReaction Further Acylation Highly Unfavorable Product->NoReaction Second Acylation (Very Slow / Does Not Occur)

Caption: Reaction pathway showing product deactivation.

Q3: My reaction yield is very low, even after workup. What are the likely causes?

A3: Low yields in Friedel-Crafts acylation can often be traced back to the catalyst's activity and the stoichiometry of the reaction.

Troubleshooting & Optimization Strategies:

  • Catalyst Quality and Stoichiometry:

    • Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ if possible.

    • Stoichiometric Requirement: Unlike a true catalyst, AlCl₃ is consumed during the reaction. The resulting ketone product is a Lewis base that forms a stable complex with the AlCl₃, rendering it inactive.[5][8] Therefore, you must use at least one molar equivalent of AlCl₃ for every equivalent of the acylating agent (acetyl chloride). Using a slight excess (e.g., 1.1-1.2 equivalents) is often recommended to ensure the reaction goes to completion.

  • Reaction Workup:

    • Proper Quenching: The reaction must be quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8] This breaks down the aluminum chloride-ketone complex and separates the organic and aqueous layers. Adding water directly to the reaction mixture can cause a violent exotherm and lead to product degradation.

    • Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate). Multiple extractions (3x) are recommended to maximize recovery.[9]

Table 1: Key Reaction Parameters vs. Expected Outcome

ParameterSub-optimal ConditionRecommended ConditionRationale
AlCl₃ Stoichiometry < 1.0 equivalent≥ 1.1 equivalentsThe product complexes with the catalyst, requiring a stoichiometric amount for full conversion.[5]
Reaction Conditions Open to air, wet glasswareAnhydrous, under N₂/ArAlCl₃ is deactivated by moisture.[7]
Temperature > 25 °C (Room Temp)0-5 °CControls exotherm and improves regioselectivity.[2]
Workup Quenching with waterQuenching with ice/HClSafely decomposes the AlCl₃ complex without excessive heat generation.[8]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired 4-acetyl isomer.

Materials:

  • 2-methylbenzoic acid

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: In a separate flask, dissolve 2-methylbenzoic acid (1.0 eq.) in anhydrous DCM. Add this solution to the AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Slow Acylation: Prepare a solution of acetyl chloride (1.05 eq.) in anhydrous DCM and load it into the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. [2]

  • Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure this compound.[10][11]

References

  • Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]

  • Friedel–Crafts acylation of methylbenzene (toluene). Chemguide. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Ensuring Quality: The Importance of Purity in this compound. (2025, October 15). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PubMed Central. Retrieved from [Link]

  • Taylor, E. P., & Watts, G. E. (1952). The Synthesis of Some 5-AZEyl-2-methylbenzoic Acids. Journal of the Chemical Society, 197. Retrieved from [Link]

  • Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for 4-Acetyl-2-Methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of reaction temperature. We will delve into the underlying principles of the Friedel-Crafts acylation, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Fundamental Principles: The Role of Temperature in Friedel-Crafts Acylation

The synthesis of this compound from 2-methylbenzoic acid (o-toluic acid) and an acetylating agent (e.g., acetyl chloride or acetic anhydride) is a classic example of a Friedel-Crafts acylation. This reaction proceeds via electrophilic aromatic substitution, where a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly reactive acylium ion electrophile.[1][2]

The reaction temperature is arguably the most critical variable to control in this process. It directly influences reaction kinetics, product selectivity (regioselectivity), and the prevalence of side reactions.

  • Kinetics vs. Thermodynamics: In substituted aromatic systems, different isomeric products can be formed. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can provide enough energy to overcome a higher activation barrier, leading to the more stable thermodynamically controlled product.[3] For 2-methylbenzoic acid, the existing methyl and carboxylic acid groups exert competing directing effects, making temperature control essential for achieving the desired 4-acetyl isomer.

  • Activation Energy: Every chemical reaction requires a minimum amount of energy to proceed, known as the activation energy. The reaction temperature must be sufficient to overcome this barrier at a reasonable rate.[4]

  • Side Reactions: Excessively high temperatures can promote undesirable side reactions, such as polysubstitution (though less common in acylation than alkylation), decomposition of starting materials or the product, or even deacylation at very high temperatures.[3][4]

The product ketone itself is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This interaction effectively removes the catalyst from the reaction cycle, which is why a stoichiometric amount (or even a slight excess) of the Lewis acid is required, rather than a truly catalytic amount.[4][5][6] This complex is then hydrolyzed during the aqueous workup to release the final product.

Friedel_Crafts_Acylation_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-CO-Cl (Acetyl Chloride) Complex1 [R-CO-Cl-AlCl₃] AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ Acylium Ion AcyliumIon->LewisAcid + AlCl₄⁻ AromaticRing Ar-H (2-Methylbenzoic Acid) Complex1->AcyliumIon Cleavage SigmaComplex Arenium Ion (σ-complex) AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (regenerates AlCl₃) FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound, framed in a question-and-answer format.

Q1: My reaction yield is extremely low or zero. Could the temperature be the problem?

A: Yes, sub-optimal temperature is a primary suspect for low yields, but it's often intertwined with other factors.

  • Probable Cause 1: Temperature Too Low. The reaction may not have sufficient thermal energy to overcome the activation barrier, resulting in a very slow or stalled reaction. The deactivating effect of the carboxylic acid group on the aromatic ring can necessitate higher temperatures than reactions with more activated substrates.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography - TLC, or Gas Chromatography - GC) to find the minimum temperature at which the reaction proceeds efficiently. Some reactions may require gentle reflux to achieve a good conversion rate.[7]

  • Probable Cause 2: Catalyst Inactivity. Aluminum chloride is extremely sensitive to moisture.[4][8] If any water is present in your glassware, solvent, or reagents, it will hydrolyze and deactivate the AlCl₃, halting the reaction regardless of temperature.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or high-purity AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Probable Cause 3: Insufficient Catalyst. As the product forms a complex with AlCl₃, using less than a stoichiometric amount of the catalyst will result in an incomplete reaction.[6]

    • Solution: Use at least 1.0 equivalent of AlCl₃ relative to the acetylating agent. Often, a slight excess (1.1 to 1.3 equivalents) is beneficial to drive the reaction to completion.

Q2: I'm getting a mixture of isomers instead of pure this compound. How can temperature help improve selectivity?

A: Formation of multiple isomers is a classic regioselectivity challenge. Temperature plays a key role in determining the ratio of these products.

  • Probable Cause: Kinetic vs. Thermodynamic Control. Acylation can occur at different positions on the aromatic ring. One isomer (the kinetic product) may form faster at lower temperatures, while another, more stable isomer (the thermodynamic product) is favored at higher temperatures where the initial product has enough energy to rearrange.[3]

    • Solution: Conduct a temperature screening study. Set up several small-scale reactions in parallel at different temperatures (e.g., 0°C, 25°C, 50°C, 80°C). Analyze the product mixture from each reaction to determine which temperature provides the highest ratio of the desired 4-acetyl isomer. Lower temperatures often favor a specific isomer and prevent undesired rearrangements.[3]

Q3: My reaction is proceeding very slowly, but when I increase the temperature significantly, I see charring and a dark, tarry mixture.

A: This indicates you have likely surpassed the optimal temperature window, leading to decomposition.

  • Probable Cause: Thermal Decomposition. Excessively high temperatures can cause the starting materials, intermediates, or even the desired product to decompose, leading to a complex mixture of byproducts and a significant drop in the yield of the desired compound.[3][4]

    • Solution: Find a moderate temperature that balances reaction rate and stability. If the reaction is slow at room temperature, try gentle heating to 40-60°C first, monitoring closely for any color change that might indicate decomposition.[6] It is better to run the reaction for a longer time at a moderate temperature than to force it with excessive heat.

Troubleshooting_Tree start Problem Encountered low_yield Low / No Yield start->low_yield isomers Mixture of Isomers start->isomers decomp Decomposition / Charring start->decomp cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low Is reaction slow? cause_catalyst Cause: Catalyst Inactive? low_yield->cause_catalyst Always check cause_regio Cause: Poor Regiocontrol? isomers->cause_regio cause_temp_high Cause: Temp Too High? decomp->cause_temp_high sol_increase_temp Action: Increase temp gradually. Monitor via TLC/GC. cause_temp_low->sol_increase_temp Yes sol_anhydrous Action: Use oven-dried glassware, anhydrous reagents, inert atmosphere. cause_catalyst->sol_anhydrous Yes sol_temp_screen Action: Perform temperature screen (e.g., 0°C, 25°C, 50°C) to find optimal selectivity. cause_regio->sol_temp_screen sol_decrease_temp Action: Reduce temperature. Accept longer reaction time. cause_temp_high->sol_decrease_temp

Caption: Figure 2: Troubleshooting Decision Tree for Temperature Optimization

Experimental Protocols

Protocol 3.1: General Synthesis of this compound

Safety First: This reaction involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[9][10]

Reagents & Equipment:

  • 2-methylbenzoic acid (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser with drying tube

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • In the flask, add anhydrous AlCl₃ (1.3 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0-5°C using an ice-water bath.

  • In a separate dry flask, dissolve 2-methylbenzoic acid (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to the desired temperature (e.g., room temperature, or heat to 40-60°C).

  • Stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[6]

  • Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.

  • Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3.2: Workflow for Temperature Optimization

Optimization_Workflow Figure 3: Experimental Workflow for Temperature Optimization A Step 1: Setup Parallel Reactions (e.g., 4 flasks with identical reagents) B Step 2: Assign Temperatures (e.g., T1=0°C, T2=25°C, T3=50°C, T4=80°C) A->B C Step 3: Monitor Reactions Run all reactions for the same duration (e.g., 4h). Take aliquots hourly and analyze by TLC/GC. B->C D Step 4: Workup & Isolate Perform identical aqueous workup for all reactions. C->D E Step 5: Analyze Results - Determine crude yield for each temperature. - Use ¹H NMR or HPLC to determine the isomer ratio. D->E F Step 6: Determine Optimum Identify the temperature that gives the best balance of yield and selectivity for the 4-acetyl isomer. E->F

Caption: Figure 3: Experimental Workflow for Temperature Optimization

Data Summary

The following table summarizes the expected effects of temperature on the key outcomes of the reaction. The optimal temperature will be specific to your exact conditions but this serves as a general guide.

Temperature RangeReaction RateYield of 4-acetyl IsomerRegioselectivityRisk of Side Reactions
Low (0-10°C) Very SlowPotentially LowPotentially High (Kinetic Product)Low
Moderate (20-50°C) ModerateOften OptimalGoodModerate
High (60-100°C) FastMay DecreaseMay Decrease (Thermodynamic/Rearrangement)High (Decomposition)

Frequently Asked Questions (FAQs)

  • What is a good starting temperature for optimization? For many Friedel-Crafts acylations, starting the addition at 0°C to control the initial exotherm and then allowing the reaction to proceed at room temperature (20-25°C) is a safe and effective starting point.[4]

  • How does the choice of solvent affect the reaction temperature? The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents like dichloromethane (b.p. ~40°C) are suitable for lower temperature reactions, while 1,2-dichloroethane (b.p. ~83°C) or nitrobenzene can be used for reactions requiring more heat.[6][7]

  • Are there alternatives to Lewis acids that are less sensitive to reaction conditions? Yes, research is ongoing into more robust catalysts. Various solid acid catalysts, zeolites, and metal triflates are being explored to overcome the limitations of AlCl₃, sometimes allowing for milder reaction conditions.[11][12][13] However, AlCl₃ remains a common and effective reagent for lab-scale synthesis.

  • What are the key safety precautions related to temperature? The initial mixing of reagents can be highly exothermic. Always add the substrate/acyl chloride solution slowly to the cooled Lewis acid suspension.[14] When quenching the reaction, add the reaction mixture to ice/acid, not the other way around, to dissipate the heat of hydrolysis effectively. Be prepared for potential pressure buildup if the reaction is sealed.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2008). United States Patent US7390911B2.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-acetyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid (CAS 55860-35-0). This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this key pharmaceutical and organic synthesis intermediate.[1][2][3]

I. Overview of Synthetic Strategies & Catalyst Selection

The synthesis of this compound is not a trivial one-step process. The arrangement of the acetyl, methyl, and carboxylic acid groups on the aromatic ring requires careful consideration of synthetic routes to ensure high yield and purity.[3] Several viable pathways exist, each with its own preferred catalytic system. The choice of catalyst is paramount and depends heavily on the chosen synthetic route, starting materials, and desired scale of the reaction.

This guide will focus on the most common and effective strategies, providing a comparative analysis to aid in your selection.

Key Synthetic Routes Include:

  • Palladium-Catalyzed Coupling Reactions: Modern and versatile methods offering high yields.[1][4]

  • Direct Oxidation: An environmentally conscious approach using green oxidants.[4]

  • Multi-step Cyanation and Hydrolysis: A cost-effective route starting from readily available materials.[4]

  • Friedel-Crafts Acylation: A classic, though challenging, approach for this specific molecule.

Below is a summary of the primary catalytic systems for the most effective routes.

Synthetic Route Starting Material Primary Catalyst System Key Advantages Common Challenges
Heck-type Coupling 4-bromo-2-methylbenzoic acidPalladium acetate (Pd(OAc)₂)High yield (up to 95%), mild conditions.[1]Catalyst cost, ligand sensitivity, removal of palladium residues.
Direct Oxidation 3,4-dimethylacetophenoneProprietary catalytic system with H₂O₂Green oxidant, atom economy.[4]Selectivity control, catalyst deactivation.
Palladium-Catalyzed Carbonylation 4-bromo-3-methylacetophenonePalladium on carbon (Pd/C) with a phosphine ligandDirect one-step method.[4]Requires CO gas under pressure, specialized equipment.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

A1: The palladium-catalyzed coupling of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether has been reported to achieve yields as high as 95%.[1] This method, catalyzed by palladium acetate, is often preferred in laboratory settings for its high efficiency and relatively mild reaction conditions (refluxing at 80°C).[1]

Q2: Can I use a traditional Friedel-Crafts acylation on 2-methylbenzoic acid?

A2: While Friedel-Crafts acylation is a standard method for introducing acetyl groups, it is problematic for 2-methylbenzoic acid. The carboxylic acid group is a deactivating group for electrophilic aromatic substitution, making the reaction sluggish and requiring harsh conditions.[5][6] Furthermore, the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups can lead to a mixture of isomers, complicating purification. For these reasons, other synthetic routes are generally recommended.

Q3: Are there any "green" or more environmentally friendly catalytic options?

A3: Yes. The direct oxidation of 3,4-dimethylacetophenone using aqueous hydrogen peroxide as the oxidant is a prominent environmentally conscious approach.[4] This method selectively oxidizes the 3-methyl group and avoids the use of halogenated compounds and heavy metal catalysts that require extensive purification to remove.[4]

Q4: My palladium-catalyzed reaction is not going to completion. What are the common causes?

A4: Incomplete conversion in palladium-catalyzed reactions can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and solvents are anhydrous.

  • Ligand Degradation: If using a phosphine ligand, it may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Insufficient Catalyst Loading: While catalytic, a certain minimum amount is required. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it.

  • Poor Mixing: In heterogeneous reactions (like those using Pd/C), ensure efficient stirring to maximize contact between the catalyst and reactants.

III. Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Coupling of 4-bromo-2-methylbenzoic acid

This section addresses issues encountered during the synthesis route using palladium acetate as the catalyst.[1]

Problem: The final yield of this compound is significantly lower than the expected >90%.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield in Pd-catalyzed synthesis.

Detailed Steps & Explanations:

  • Verify Starting Material Purity:

    • Why: Impurities, especially sulfur or other coordination compounds, can act as poisons to the palladium catalyst. Water can interfere with the reaction intermediates.

    • Action: Use fresh, high-purity 4-bromo-2-methylbenzoic acid. Ensure the n-butyl vinyl ether is free of peroxides. Use anhydrous solvents.

  • Assess Catalyst and Ligand Integrity:

    • Why: Palladium acetate can degrade over time. Phosphine ligands, if used, are prone to oxidation, which renders them ineffective as ligands.

    • Action: Use a fresh bottle of palladium acetate or one that has been stored properly under inert gas. If using a phosphine ligand, ensure it is handled in a glovebox or under a stream of inert gas.

  • Ensure a Scrupulously Inert Atmosphere:

    • Why: The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, leading to catalyst deactivation.

    • Action: Degas the solvent thoroughly before use (e.g., by sparging with argon or using freeze-pump-thaw cycles). Assemble the reaction glassware under a positive pressure of nitrogen or argon.

  • Investigate Purification Losses:

    • Why: The product is a carboxylic acid, which can be tricky to extract.

    • Action: During the aqueous workup, ensure the pH is adjusted correctly (pH ~2) to fully protonate the carboxylic acid before extracting with an organic solvent like ethyl acetate.[1] Using multiple small-volume extractions is more efficient than one large-volume extraction.

Guide 2: Side Product Formation in Direct Oxidation of 3,4-dimethylacetophenone

This section troubleshoots issues related to the selective oxidation route.[4]

Problem: The reaction produces significant amounts of over-oxidized products (e.g., dicarboxylic acid) or unreacted starting material.

Troubleshooting Workflow:

Caption: Troubleshooting logic for direct oxidation synthesis.

Detailed Steps & Explanations:

  • Control Hydrogen Peroxide Addition:

    • Why: The oxidation reaction is exothermic. A rapid addition of H₂O₂ can cause temperature spikes, leading to over-oxidation of both methyl groups. The stoichiometry is critical for selectivity.

    • Action: Add the hydrogen peroxide solution dropwise using an addition funnel, and maintain cooling with an ice bath if necessary to keep the internal temperature within the recommended range.

  • Monitor Reaction Time Carefully:

    • Why: Allowing the reaction to proceed for too long can lead to the formation of over-oxidized impurities. Stopping it too soon will result in low conversion.

    • Action: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material has been consumed but before significant side products appear.

  • Verify Catalyst Loading and Activity:

    • Why: An insufficient amount of catalyst will lead to a slow reaction and incomplete conversion. An old or improperly stored catalyst may have reduced activity.

    • Action: Ensure the catalyst is accurately weighed and is active. If catalyst deactivation is suspected, a new batch should be used.

IV. Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis from 4-Bromo-2-methylbenzoic acid

This protocol is adapted from a high-yield reported procedure.[1]

Materials:

  • 4-bromo-2-methylbenzoic acid

  • n-Butyl vinyl ether

  • Palladium acetate (Pd(OAc)₂)

  • Suitable solvent (e.g., anhydrous DMF or Toluene)

  • Base (e.g., Triethylamine or Sodium Carbonate)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-bromo-2-methylbenzoic acid (1 equivalent), the chosen solvent, and the base (approx. 2-3 equivalents).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst & Reagent Addition: Add palladium acetate (typically 1-5 mol%). Then, add n-butyl vinyl ether (approx. 1.5-2 equivalents).

  • Reaction: Heat the mixture to 80°C and maintain reflux with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS. The reaction is typically complete within 5-12 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst if it's heterogeneous.

    • Acidify the aqueous layer with 10% sodium carbonate solution to a pH of approximately 2.[1]

    • Extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain this compound.

References

  • This compound , ChemBK. Available at: [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis , NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Friedel–Crafts reaction , Wikipedia. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 4-Acetyl-2-Methylbenzoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-acetyl-2-methylbenzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into solvent selection to optimize your experimental outcomes. As Senior Application Scientists, we understand that the right solvent is not just a medium but a critical parameter that dictates reaction efficiency, impurity profile, and final product purity.

Frequently Asked Questions (FAQs)

Here we address common questions regarding solvent selection for the synthesis and purification of this compound.

Q1: What are the primary synthetic routes to this compound, and how does solvent choice vary for each?

There are several established methods for synthesizing this compound, each with specific solvent requirements.

  • Oxidation of 3,4-Dimethylacetophenone : A prominent route involves the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone, often using green oxidants like hydrogen peroxide.[1] The solvent in this case must be inert to the strong oxidizing conditions.[1] Water is often a component of the solvent system, especially when using aqueous hydrogen peroxide.[1]

  • Palladium-Catalyzed Heck-Type Reaction : Another efficient, high-yield (up to 95%) method involves the reflux of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, catalyzed by palladium acetate.[2] This reaction is often carried out in a mixed solvent system. For a similar multi-step synthesis starting from 4-bromo-2-methylbenzoic acid, an esterification step is performed in methanol, a subsequent palladium-catalyzed coupling reaction utilizes a mixed solvent of N,N-dimethylformamide and water, and a final halogenation step is conducted in a tetrahydrofuran and water mixture.[3]

  • Hydrolysis of 3-Methyl-4-cyanoacetophenone : This route involves the hydrolysis of the nitrile group to a carboxylic acid. One documented procedure uses trifluoroacetic acid as both the reagent and solvent, with the reaction proceeding at 60°C.[2] Following the reaction, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[2]

Q2: What are the key principles for selecting a recrystallization solvent for this compound?

The ideal recrystallization solvent should exhibit a steep solubility curve for this compound, meaning it has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][5] This differential solubility is key to maximizing product recovery.[6] Key considerations include:

  • Solubility Profile : The target compound should be highly soluble in the hot solvent but sparingly soluble when cold.[4][5]

  • Impurity Solubility : Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5]

  • Chemical Inertness : The solvent must not react with the this compound.[5]

  • Boiling Point : A relatively low boiling point is desirable for easy removal from the purified crystals.[5]

  • Crystal Formation : The solvent should facilitate the formation of well-defined crystals upon cooling.[5]

For compounds similar to this compound, such as other benzoic acid derivatives, ethanol is often a suitable recrystallization solvent.[4] 4-Acetylbenzoic acid itself is generally soluble in organic solvents like ethanol, acetone, and ethyl acetate, but has limited solubility in water.[7]

Q3: How does pH influence the solubility of this compound during purification?

The pH of the solution significantly impacts the solubility of this compound due to the presence of the carboxylic acid group.

  • Acidic to Neutral pH : In acidic or neutral aqueous solutions, the compound exists primarily in its protonated, less polar form, exhibiting limited water solubility.[7]

  • Basic pH : In basic solutions, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. This salt is ionic and thus significantly more soluble in water than the neutral acid form.[7]

This pH-dependent solubility is a powerful tool during workup and purification. For instance, after synthesis, the reaction mixture can be washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic phase.[6][8] Subsequently, acidifying the aqueous layer will precipitate the purified this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, with a focus on solvent-related issues.

Issue 1: Low Product Yield

Low or no product yield can often be traced back to suboptimal solvent choice or reaction conditions.[4][8]

Potential Cause Explanation Recommended Solution
Poor Reactant Solubility If reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.Select a solvent that effectively dissolves all starting materials under the reaction conditions. For multi-step syntheses involving different polarities, a mixed solvent system might be necessary.[3]
Solvent-Reactant Side Reactions The solvent may be participating in unwanted side reactions with the starting materials, catalyst, or product.Ensure the chosen solvent is inert under the reaction conditions. For instance, in oxidation reactions, avoid solvents that are easily oxidized.[1]
Inappropriate Reaction Temperature The reaction may require a specific temperature to proceed efficiently, which is often dictated by the solvent's boiling point.Choose a solvent with a boiling point that allows the reaction to be maintained at the optimal temperature. If a higher temperature is needed, switch to a higher-boiling solvent.
Product Loss During Workup During aqueous extraction, if the pH is not carefully controlled, some product may remain in the organic layer or be lost if the incorrect extraction solvent is used.Use an appropriate extraction solvent like ethyl acetate.[2] Ensure the pH of the aqueous layer is sufficiently basic to deprotonate and dissolve the carboxylic acid before separating the layers.
Issue 2: Oily Product Instead of a Solid After Purification

Obtaining an oil instead of crystalline solid is a common purification challenge.

Potential Cause Explanation Recommended Solution
Residual Solvent The most common cause is the presence of residual solvent from the recrystallization or final extraction step.[9]Dry the product under a high vacuum for an extended period to remove any remaining solvent.[9]
Presence of Impurities Impurities can depress the melting point of the final product, causing it to appear as an oil or a low-melting solid.[6][9]Re-purify the product. Consider using a different recrystallization solvent or employing column chromatography for more effective separation of impurities.[9]
Improper Recrystallization Technique Cooling the solution too rapidly during recrystallization can trap impurities and solvent within the crystal lattice, leading to a less pure, often oily product.[4][6]Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[4][6]
Product's Intrinsic Properties While this compound is a solid, a significant amount of a specific impurity could result in a eutectic mixture with a low melting point.Use analytical techniques like ¹H NMR or LC-MS to identify the impurities.[9] This will inform the best purification strategy.
Issue 3: Presence of Isomeric Impurities

The formation of isomers is a significant challenge, particularly in syntheses involving electrophilic aromatic substitution on substituted benzene rings.

Potential Cause Explanation Recommended Solution
Lack of Regioselectivity in Synthesis In reactions like the Friedel-Crafts acylation of o-xylene, multiple isomers can be formed due to the directing effects of the two methyl groups.[10][11] Similarly, in the oxidation of 3,4-dimethylacetophenone, oxidation of the 4-methyl group can lead to an isomeric by-product.[1]Optimize reaction conditions such as temperature and catalyst to favor the formation of the desired isomer.[4] A lower reaction temperature can sometimes increase selectivity.[4]
Ineffective Purification Isomers often have very similar physical properties, making them difficult to separate by standard recrystallization.[1]If recrystallization is ineffective, column chromatography is a more powerful technique for separating isomers.[9] A careful selection of the stationary and mobile phases is crucial for achieving good separation.

Data Summary and Visualization

Solvent Properties for Synthesis and Purification

The following table summarizes the properties of solvents relevant to the synthesis and purification of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common UseRationale
Water 10080.1Reaction Solvent/Co-solvent, Washing AgentUsed in oxidation reactions with aqueous reagents and for washing to remove water-soluble impurities.[1][3]
Methanol 64.732.7Reaction Solvent (Esterification)A common solvent for acid-catalyzed esterification reactions.[3][12]
Ethanol 78.424.5Recrystallization SolventGood for recrystallization of benzoic acid derivatives due to favorable solubility profiles.[4]
Ethyl Acetate 77.16.02Extraction SolventA versatile solvent for extracting organic products from aqueous solutions.[2]
Dichloromethane (DCM) 39.69.08Reaction SolventAn inert solvent suitable for reactions like the conversion of carboxylic acids to acid chlorides.[1]
Tetrahydrofuran (THF) 667.6Reaction Co-solventOften used in mixed solvent systems, for example, with water in halogenation reactions.[3]
N,N-Dimethylformamide (DMF) 15338.3Reaction Co-solventA high-boiling polar aprotic solvent used in palladium-catalyzed reactions.[3]
Trifluoroacetic Acid (TFA) 72.48.55Reagent/SolventUsed for the hydrolysis of nitriles.[2]
Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for both the synthesis and purification stages.

Solvent_Selection_Workflow cluster_synthesis Synthesis Solvent Selection cluster_purification Purification Solvent Selection start_s Define Synthetic Route q1_s Are all reactants soluble? start_s->q1_s q2_s Is the solvent inert? q1_s->q2_s  Yes reconsider_s Re-evaluate Solvent Choice or Use Co-solvent q1_s->reconsider_s No   q3_s Does the boiling point match the required reaction temperature? q2_s->q3_s  Yes q2_s->reconsider_s No   select_s Select Solvent q3_s->select_s  Yes q3_s->reconsider_s No   start_p Choose Purification Method (e.g., Recrystallization) q1_p High solubility when hot, low when cold? start_p->q1_p q2_p Are impurities soluble at low temp or insoluble at high temp? q1_p->q2_p  Yes reconsider_p Re-evaluate Solvent Choice or Consider Chromatography q1_p->reconsider_p No   q3_p Is the solvent inert and easily removed? q2_p->q3_p  Yes q2_p->reconsider_p No   select_p Select Recrystallization Solvent q3_p->select_p  Yes q3_p->reconsider_p No  

Caption: Decision workflow for solvent selection.

References

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... - Filo. (2024, June 1). Filo. Retrieved January 7, 2026, from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.). Google Patents.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL. (2016, July 1). Plymouth University. Retrieved January 7, 2026, from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 7, 2026, from [Link]

  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. (2015, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • 4-Acetylbenzoic acid | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. (2021, August 27). International Journal of Chemical and Physical Sciences. Retrieved January 7, 2026, from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (2020, October 15). YouTube. Retrieved January 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay. Retrieved January 7, 2026, from [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents. (n.d.). Google Patents.

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Technical Support Center: Overcoming Challenges in the Purification of 4-Acetyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this critical pharmaceutical intermediate.[1]

The molecular structure of this compound, featuring both a carboxylic acid and a ketone functional group, presents unique purification challenges.[2] Impurities often include regioisomers and unreacted starting materials from its synthesis, which can compromise the efficacy and safety of downstream applications.[3][4] This guide provides a systematic approach to achieving high purity (>99%).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. For the common method involving the oxidation of 3,4-dimethylacetophenone, the most prevalent impurity is the regioisomer 2-methyl-5-acetylbenzoic acid .[4] Unreacted starting material (3,4-dimethylacetophenone) and over-oxidation products may also be present. Syntheses starting from brominated precursors may contain residual halogenated compounds or organometallic catalysts.[2][5]

Q2: What is the most effective initial purification strategy for a crude sample?

A2: For a typical crude product, a chemically active acid-base extraction is the most robust initial step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities like unreacted starting materials.[6][7] By treating an ethereal or ethyl acetate solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the desired acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous phase.[6][8] Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified acid.[7]

Q3: Which solvent is best for the recrystallization of this compound?

A3: Toluene has been successfully used for the recrystallization of this compound, particularly for removing isomeric impurities.[4] Water can also be an effective solvent, as benzoic acid derivatives often show a significant increase in solubility in hot water compared to cold water.[9] For difficult-to-purify samples, a mixed solvent system (e.g., ethanol-water, acetone-hexane) may be required to achieve the ideal solubility profile.

Q4: My compound appears to degrade on a standard silica gel column. What are my alternatives?

A4: The acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of acidic compounds.[10] If you observe streaking, low recovery, or new spots on TLC after spotting your compound on a silica plate and letting it sit for an hour, instability may be an issue. In such cases, you can try:

  • Deactivating the silica gel: Pre-treating the silica gel with a small amount of a modifying agent, such as triethylamine in the mobile phase, can neutralize the acidic sites.

  • Using an alternative stationary phase: Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are sensitive to silica gel.[10]

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Challenge 1: Low Purity After Initial Workup

Q: My crude product is only 85% pure by HPLC, with a major isomeric impurity at ~10-12%. How do I efficiently remove this isomer?

A: This is a classic challenge where the target compound and the main impurity have very similar chemical properties. A multi-step purification strategy is required, as a single technique is unlikely to suffice.

Recommended Workflow:

  • Acid-Base Extraction: First, perform an acid-base extraction as described in Protocol 1 . This will remove any non-acidic (neutral) impurities, such as unreacted starting materials. This step is crucial because it simplifies the subsequent, more selective purification step.

  • Recrystallization: The product obtained from the extraction, now free of neutral impurities, should be subjected to a careful recrystallization to separate the desired this compound from its 2-methyl-5-acetylbenzoic acid isomer. The subtle differences in their crystal lattice energies and solubility can be exploited during slow crystal formation. Toluene is a documented solvent for this specific separation.[4] Refer to Protocol 2 for a detailed methodology.

purification_workflow crude Crude Product (Target + Isomer + Neutral Impurities) extraction Step 1: Acid-Base Extraction (Protocol 1) crude->extraction recrystallization Step 2: Recrystallization (Protocol 2) extraction->recrystallization Removes neutral impurities waste1 Neutral Impurities (Organic Waste) extraction->waste1 hplc Purity Analysis (HPLC, Protocol 3) recrystallization->hplc Removes isomeric impurity waste2 Isomeric Impurities (in Mother Liquor) recrystallization->waste2 pure_product High-Purity Product (>99%) hplc->pure_product

Caption: Multi-step purification workflow for this compound.

Challenge 2: Recrystallization Failures

Q: During recrystallization, my compound separates as a liquid ("oils out") instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point (or the depressed melting point of the impure mixture).[11] The compound separates as a liquid because it is more stable as a supercooled liquid than as a solid crystal under those conditions.

Solutions:

  • Increase Solvent Volume: The most common cause is using too little solvent. Return the flask to the heat source, add more of the same solvent (10-20% additional volume) until the oil fully redissolves, and then allow it to cool slowly again.[11][12]

  • Lower the Cooling Temperature: Ensure the solution cools slowly to room temperature before moving it to an ice bath. A slower cooling rate allows crystallization to occur at a lower temperature, below the compound's melting point.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system.

troubleshoot_recrystallization start Recrystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals OR oiling_out->no_crystals No solution_oiling 1. Re-heat solution. 2. Add more solvent to dissolve oil. 3. Cool slowly. oiling_out->solution_oiling Yes solution_no_crystals 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no_crystals->solution_no_crystals Yes success Pure Crystals Formed solution_oiling->success solution_no_crystals->success

Caption: Decision tree for troubleshooting common recrystallization issues.

Challenge 3: Acid-Base Extraction Complications

Q: I encountered a persistent emulsion in my separatory funnel during the bicarbonate wash. How can I resolve this?

A: Emulsions are colloidal suspensions of one liquid in another and are common during extractions, especially if the mixture is shaken too vigorously.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Many emulsions will break on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer helps to disrupt the colloidal particles and force the separation of layers.[13]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: For very stubborn emulsions, you can filter the entire mixture through a pad of Celite or glass wool, which can help to break the suspension.

Q: My yield was very low after re-acidifying the aqueous layer and filtering. What are the likely causes?

A: Several factors can lead to low recovery at this stage:

  • Incomplete Extraction: Ensure you performed at least two or three extractions of the organic layer with the bicarbonate solution to fully transfer the carboxylate salt to the aqueous phase.[14]

  • Incomplete Precipitation: The pH of the aqueous layer must be made sufficiently acidic to fully protonate the carboxylate and cause it to precipitate. Use litmus or pH paper to confirm a pH of ≤ 2. Add the acid (e.g., 6M HCl) slowly while stirring until no more precipitate forms.[8]

  • Premature Filtration: Ensure the acidified solution is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration to minimize the solubility of your product in the cold aqueous solution.[8]

  • Excessive Washing: When washing the filtered crystals, use a minimal amount of ice-cold water. Using room temperature water or excessive volumes will dissolve some of your product.[15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (200 mL) in a 500 mL separatory funnel.

  • Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[6]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30 seconds, venting frequently.[6]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction (steps 2-4) on the remaining organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one. The organic layer now contains the neutral impurities and can be set aside.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (pH ≤ 2, check with pH paper).[7] A white precipitate of the purified product should form.

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water. Allow the solid to air-dry on the filter before transferring it to a watch glass for final drying in a vacuum oven.

Protocol 2: Purification by Recrystallization from Toluene

This protocol is optimized for removing isomeric impurities.

  • Solvent Addition: Place the product from the acid-base extraction (e.g., 8 g) into a 250 mL Erlenmeyer flask. Add toluene (approx. 80-100 mL).

  • Dissolution: Heat the mixture on a hot plate with stirring. Add small portions of additional toluene until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystallization and impurity rejection.[11]

  • Ice Bath: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold toluene. Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[4]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric or Formic AcidThe acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[16][17]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reverse-phase chromatography.
Elution Gradient elution (e.g., 30% to 95% B over 15 min)Effective for separating compounds with different polarities, including the target and potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.[18]
Injection Volume 10 µLStandard injection volume.
Sample Prep Dissolve ~1 mg of sample in 1 mL of mobile phase B.Ensures solubility and compatibility with the HPLC system.

References

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Extraction of Benzoic Acid. (2017). Odinity. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Chemistry 102 - Experiment 3. (2009). University of Hawaii. [Link]

  • This compound | C10H10O3 | CID 53435554. PubChem, National Institutes of Health. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Massachusetts Lowell. [Link]

  • The Extraction of Benzoic Acid from a Mixture. Truman State University. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Ensuring Quality: The Importance of Purity in this compound. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • This compound | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1995). PubMed, National Institutes of Health. [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • United States Patent. (2008).
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2013). PubMed Central, National Institutes of Health. [Link]

  • Synthesis of Methyl 4-Acetylbenzoate. PrepChem.com. [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (2017).
  • Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Chalcone and Pyrimidine Derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Recrystallization of Benzoic Acid. University of Wisconsin-Stout. [Link]

  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (2022).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • This compound. ChemBK. [Link]

  • Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How do you perform purity analysis? (2006). Chromatography Forum. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).

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Technical Support Center: Scaling Up 4-Acetyl-2-Methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-acetyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to industrial production of this key pharmaceutical intermediate.[1][2][3][4] As a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as Fluralaner, a robust and scalable manufacturing process for this compound is of significant commercial interest.[4][5][6][7]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the scale-up process. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and cost-effective production workflow.

I. Overview of Synthetic Routes for Industrial Scale-Up

Several synthetic methodologies for this compound have been reported. However, not all are amenable to large-scale production due to factors such as cost, safety, and environmental impact. Below is a comparative analysis of the most relevant routes for industrial consideration.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantages for Scale-UpDisadvantages for Scale-Up
Direct Oxidation 3,4-DimethylacetophenoneHydrogen Peroxide, Catalyst (e.g., Sodium Tungstate)Environmentally friendly ("green") oxidant, readily available starting material.[5][6]Formation of isomeric byproduct (2-methyl-5-acetylbenzoic acid) which is difficult to separate.[5][6]
Novel Phthalide Route 5-Carboxyphthalide or 5-FormylchlorophthalideMalonate derivativesAvoids toxic reagents, mild reaction conditions, simple operation.[8]Newer route, may require more process development and optimization.
Palladium-Catalyzed Carbonylation 4-Bromo-3-methylacetophenoneCarbon Monoxide, Palladium CatalystDirect, one-step reaction.[5]Requires high-pressure equipment, expensive catalyst, use of toxic carbon monoxide.[8]
Multi-step from 2-Fluorotoluene 2-FluorotolueneAcylating agent, Cyanide source, Acid/Base for hydrolysisUtilizes readily available reagents.[5][9]Involves highly toxic cyanide, making it unsuitable for large-scale production from a safety and environmental perspective.[8][9]
Palladium-Catalyzed Coupling 4-Bromo-2-methylbenzoic acidn-Butyl vinyl ether, Palladium acetateHigh reported yield (95%).[1]Use of an expensive palladium catalyst and a highly flammable reactant.[8]

Based on this analysis, the Direct Oxidation and the Novel Phthalide Route present the most promising avenues for a scalable, safe, and cost-effective synthesis of this compound. The remainder of this guide will focus on troubleshooting and optimizing these two pathways.

II. Troubleshooting Guide for Scale-Up

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the scale-up of this compound production.

A. Direct Oxidation of 3,4-Dimethylacetophenone

Question 1: My yield of this compound is consistently low, and I am observing a significant amount of an isomeric byproduct. How can I improve the selectivity of the reaction?

Answer:

This is a common challenge in the direct oxidation of 3,4-dimethylacetophenone. The primary byproduct is the 2-methyl-5-acetylbenzoic acid isomer, which forms due to the oxidation of the other methyl group.[5][6] The key to improving selectivity lies in the careful control of reaction parameters and the choice of catalyst system.

  • Catalyst System: A two-catalyst system has been shown to improve selectivity. For instance, using a combination of a photosensitizer like Rose Bengal (Catalyst A) to initiate the reaction and a tungstate salt like sodium tungstate (Catalyst B) for the main oxidation can direct the reaction towards the desired product.[6]

  • Reaction Temperature: Maintaining a controlled temperature, typically between 40-45°C during the addition of hydrogen peroxide, is crucial.[6] Excursions to higher temperatures can lead to increased byproduct formation and potential safety hazards associated with the decomposition of hydrogen peroxide.

  • Solvent Choice: Polar solvents like acetonitrile and methanol are commonly used.[5] Acetonitrile has been reported to be particularly effective in some catalytic systems.[5] The solvent should be able to dissolve the reactants and be stable under the oxidative conditions.

  • Controlled Addition of Oxidant: A slow, dropwise addition of hydrogen peroxide is essential to maintain control over the reaction temperature and minimize side reactions.[5]

Workflow for Improving Selectivity:

Caption: Workflow for optimizing the selectivity of the direct oxidation of 3,4-dimethylacetophenone.

Question 2: I am struggling with the purification of this compound from the isomeric byproduct on a large scale. What are the recommended methods?

Answer:

The structural similarity between this compound and its 2-methyl-5-acetylbenzoic acid isomer makes purification challenging.[5]

  • Recrystallization: This is the most common and effective method for purifying the crude product on a large scale. Toluene has been successfully used as a recrystallization solvent.[6] The process involves dissolving the crude product in hot toluene and allowing it to cool slowly, which should result in the crystallization of the desired product in high purity.

  • Solvent Selection: The choice of recrystallization solvent is critical. A good solvent will have a high solubility for the desired product at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. You may need to screen several solvents or solvent mixtures to find the optimal system for your specific impurity profile.

Question 3: What are the key safety considerations when scaling up the oxidation with hydrogen peroxide?

Answer:

Hydrogen peroxide is a strong oxidant, and its use on a large scale requires strict safety protocols.

  • Thermal Stability: The decomposition of hydrogen peroxide is exothermic and can lead to a runaway reaction if not properly controlled. Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring system.

  • Material Compatibility: Use materials of construction that are compatible with hydrogen peroxide, such as certain grades of stainless steel or glass-lined reactors. Avoid contamination with metals that can catalyze its decomposition.

  • Quenching: Have a plan for quenching any unreacted hydrogen peroxide at the end of the reaction. A saturated solution of sodium sulfite is commonly used for this purpose.[6]

B. Novel Phthalide Route

Question 1: I am considering the novel phthalide route for scale-up. What are the critical process parameters to monitor?

Answer:

The novel route starting from 5-carboxyphthalide or 5-formylchlorophthalide is advantageous due to its mild conditions and avoidance of highly toxic reagents.[8] Key parameters to monitor during scale-up include:

  • Stoichiometry: The molar ratio of the reactants, particularly the malonate compound and the base, should be carefully controlled.[8]

  • Temperature: While the reaction conditions are generally mild, maintaining the optimal temperature for each step (condensation, decarboxylation, and reduction) is crucial for maximizing yield and minimizing side reactions.[8]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time for each step.

Question 2: What are the potential byproducts in the phthalide route, and how can they be minimized?

Answer:

While this route is generally cleaner than others, potential byproducts can arise from incomplete reactions or side reactions of the intermediates.

  • Incomplete Decarboxylation: If the decarboxylation step is not driven to completion, you may have residual carboxylic acid intermediates. Ensure the temperature and reaction time are sufficient for complete decarboxylation.[8]

  • Over-reduction: During the hydrogenation step, there is a possibility of over-reduction of the acetyl group. Careful selection of the catalyst and control of hydrogen pressure and temperature are necessary to prevent this.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound? A1: Commercially, this compound is typically available with a purity of 95% or higher.[5] For pharmaceutical applications, a purity of >99% is often required.[7]

Q2: Can Friedel-Crafts acylation be used for the synthesis of this compound on a large scale? A2: While Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups to aromatic rings,[10][11][12] its application for the synthesis of this compound on a large scale can be problematic. The starting material, 2-methylbenzoic acid, has a deactivating carboxylic acid group, which can make the reaction sluggish. Furthermore, controlling the regioselectivity to obtain the desired 4-acetyl isomer can be challenging.

Q3: Are there any "greener" alternatives to the traditional synthetic routes? A3: The direct oxidation of 3,4-dimethylacetophenone using hydrogen peroxide is considered a greener alternative as it avoids the use of toxic heavy metals and halogenated compounds.[5] Research is ongoing to develop more efficient and selective catalysts for this reaction to further improve its green credentials.

Q4: How can I convert this compound to its more reactive acid chloride derivative? A4: this compound can be converted to 4-acetyl-2-methyl-benzoic acid chloride by reacting it with thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).[5][8] This acid chloride is a versatile intermediate for further synthetic transformations.[5]

IV. Experimental Protocols

Protocol 1: Direct Oxidation of 3,4-Dimethylacetophenone

This protocol is a generalized procedure based on published methods and should be optimized for your specific equipment and scale.[6]

  • Reactor Setup: Charge a suitable reactor with 3,4-dimethylacetophenone and the chosen solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the first catalyst (e.g., Rose Bengal) and a small portion of the hydrogen peroxide solution. Stir the mixture at room temperature for a specified time to initiate the reaction.

  • Heating and Second Catalyst: Heat the reaction mixture to the target temperature (e.g., 60-65°C) and add the second catalyst (e.g., sodium tungstate).

  • Hydrogen Peroxide Addition: Begin the dropwise addition of the remaining hydrogen peroxide solution, ensuring the reaction temperature is maintained between 40-45°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.

  • Workup: Cool the reaction mixture and quench any excess hydrogen peroxide with a saturated solution of sodium sulfite.

  • Extraction and Isolation: Remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude product from hot toluene to obtain pure this compound.

Workflow for Direct Oxidation Protocol:

Caption: Step-by-step workflow for the direct oxidation of 3,4-dimethylacetophenone.

V. References

  • This compound - ChemBK. (2024-04-09). Retrieved from [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. (n.d.). Retrieved from

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents. (n.d.). Retrieved from

  • CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.). Retrieved from

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams. (2024-10-26). Retrieved from [Link]

  • From Intermediate to Innovation: The Journey of this compound. (n.d.). Retrieved from [Link]

  • Sourcing this compound: A Guide for Pharmaceutical Manufacturers. (2025-11-10). Retrieved from [Link]

  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. (n.d.). Retrieved from

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proper storage and handling of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetyl-2-methylbenzoic Acid

Welcome to the technical support resource for this compound (CAS: 55860-35-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this versatile organic intermediate. Our goal is to move beyond simple data sheets and offer causal explanations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Properties and Safety

Question: What is this compound, and what are its primary applications?

This compound is a trifunctional organic compound featuring a carboxylic acid, a ketone, and a substituted benzene ring.[1] Its molecular formula is C₁₀H₁₀O₃ and it has a molecular weight of approximately 178.18 g/mol .[2][3] This compound typically appears as a white or off-white crystalline solid.[4][5]

Due to the reactivity of its functional groups, it serves as a key intermediate in organic synthesis.[4][6][7] It is particularly valuable in the synthesis of pharmaceutical compounds and other complex molecules.[5][8] For instance, it is a known building block in the synthesis of fluralaner, a broad-spectrum insecticide and acaricide.[8]

PropertyValueSource(s)
CAS Number 55860-35-0[6]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white crystalline solid/powder[4][5]
Melting Point 128°C - 130°C[5]
Boiling Point (Predicted) 352.7 ± 30.0 °C[4][9]
Solubility Soluble in ethanol and ether; almost insoluble in water.[4][4]

Question: What are the primary hazards associated with this compound, and what personal protective equipment (PPE) is mandatory?

This compound is classified as an irritant. Based on aggregated GHS data, it is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[10]

Mandatory PPE and Handling Precautions:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[2][10]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[10] Personal hygiene is crucial; always wash hands thoroughly after handling.[10]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[10][11] If dust generation is unavoidable, a NIOSH (US) or CEN (EU) approved respirator should be used.[10]

The causality here is direct: the carboxylic acid and acetyl functionalities can interact with biological macromolecules, leading to irritation. Preventing direct contact with skin, eyes, and the respiratory tract is therefore the primary safety objective.

Section 2: Storage and Stability

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the compound's purity and prevent degradation, specific storage conditions are critical. The consensus from suppliers and safety data sheets is to store the material in a tightly sealed container in a dry, cool environment.[10][12]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Store sealed in dry conditions.The compound is a carboxylic acid and can be hygroscopic. Moisture can lead to clumping and potential degradation.
Container Tightly closed, original container.Prevents contamination and exposure to moisture and air.[10][12]
Location A cool, dry, well-ventilated area away from incompatible materials.[10][12]Prevents accidental reactions and ensures a stable environment.

Expert Insight: While the compound is generally stable under normal conditions, long-term storage at ambient temperature is not advisable, especially for high-purity grades intended for sensitive pharmaceutical synthesis.[10][13] Refrigeration minimizes the risk of slow decomposition or reaction with trace atmospheric components.

Question: What materials and conditions are incompatible with this compound?

As a general rule for carboxylic acids, and supported by safety data for analogous compounds, you must avoid contact with:

  • Strong Oxidizing Agents: These can react exothermically with the organic molecule, potentially leading to decomposition and creating a fire risk.[12][13][14]

  • Strong Bases: Carboxylic acids will undergo a vigorous acid-base neutralization reaction.

  • Heat and Ignition Sources: While not highly flammable, containers may burn if exposed to fire, emitting corrosive fumes.[10]

Section 3: Handling and Experimental Use

Question: I'm having difficulty dissolving the compound for my reaction. What is the recommended procedure for preparing a solution?

This is a common issue stemming from the compound's poor solubility in water.[4] The carboxylic acid group provides some polarity, but the aromatic ring and methyl groups create a significant nonpolar character.

Protocol: Preparing a Stock Solution

  • Solvent Selection: Choose an appropriate organic solvent. Based on its properties, ethanol and ether are good starting points.[4] For reactions, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are often suitable, depending on the reaction chemistry.

  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vessel inside a fume hood.

  • Initial Dissolution: Add a portion of the chosen solvent to the solid.

  • Assisted Dissolution: Use one of the following methods if the compound does not dissolve readily:

    • Stirring: Use a magnetic stir bar and stir plate.

    • Sonication: Place the vessel in an ultrasonic bath for short intervals. This uses high-frequency sound waves to break up solid particles and accelerate dissolution.

    • Gentle Warming: If the solvent and reaction are compatible with heat, gently warm the mixture while stirring. Do not overheat, as this can cause solvent loss or compound degradation.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.

Question: How should I handle the solid material to prevent generating dust and ensure accurate weighing?

Handling fine powders requires techniques that minimize aerosolization, which is crucial for both safety (avoiding inhalation) and experimental accuracy.

HandlingDecisionTree start Start: Need to weigh This compound is_sensitive Is the experiment highly sensitive to atmospheric moisture/oxygen? start->is_sensitive weigh_hood Procedure A: Standard Weighing 1. Place balance in fume hood. 2. Use anti-static weigh boat. 3. Dispense slowly with a spatula. 4. Close container immediately. is_sensitive->weigh_hood No weigh_glovebox Procedure B: Inert Atmosphere Weighing 1. Transfer material and tools into glovebox. 2. Purge with N2 or Ar. 3. Weigh on balance inside glovebox. 4. Seal container before removal. is_sensitive->weigh_glovebox Yes

Section 4: Troubleshooting Experimental Issues

Question: My reaction is giving low yields and multiple byproducts. How can I verify the purity of my starting material?

Impure starting material is a frequent cause of failed or low-yielding reactions.[15] Even minor impurities can interfere with catalysis or lead to side reactions.[15]

Protocol: Purity Assessment Workflow

  • Check Physical Properties: Compare the melting point of your material (128-130°C) with the literature value.[5] A broad or depressed melting range often indicates impurities.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample in a suitable solvent (e.g., ethyl acetate).

    • Spot it on a silica gel TLC plate.

    • Elute with a solvent system like 7:3 Hexane:Ethyl Acetate.

    • Visualize under UV light. A pure compound should ideally show a single spot. Multiple spots indicate impurities. Carboxylic acids can sometimes "streak" or show tailing on silica plates; adding a small amount (0.5-1%) of acetic acid to the eluent can often resolve this.[16]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum. Look for unexpected peaks that do not correspond to the structure of this compound.

    • HPLC (High-Performance Liquid Chromatography): For quantitative analysis, HPLC is the industry standard. A high-purity sample should show a single major peak.[15]

Purity_Troubleshooting start Problem: Low yield / Byproducts check_purity Step 1: Assess Purity of This compound start->check_purity tlc Run TLC Analysis check_purity->tlc nmr Run ¹H NMR Analysis check_purity->nmr result_tlc Single spot? tlc->result_tlc result_nmr Clean spectrum? nmr->result_nmr result_tlc->result_nmr Yes purify Action: Purify material (e.g., Recrystallization) or acquire new batch. result_tlc->purify No result_nmr->purify No purity_ok Conclusion: Starting material purity is likely NOT the issue. Investigate other reaction parameters. result_nmr->purity_ok Yes

Question: I am attempting a Fischer esterification, but the reaction is not proceeding. Is the carboxylic acid group unreactive?

The carboxylic acid in this compound is sterically hindered by the adjacent methyl group. This ortho-substituent can significantly slow down reactions that require nucleophilic attack at the carboxyl carbon, such as standard Fischer esterification.

Troubleshooting Strategies:

  • Use a More Reactive Electrophile: Instead of trying to activate the carboxylic acid, convert it to a more reactive species first. Treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acid chloride.[1] This intermediate will then readily react with an alcohol to form the desired ester, even with steric hindrance.

  • Use Different Coupling Reagents: Employ modern coupling reagents that are less sensitive to steric hindrance, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with a catalyst like DMAP (4-Dimethylaminopyridine).

  • Increase Reaction Severity (with caution): While less elegant, increasing the temperature and reaction time, along with using a large excess of the alcohol and a strong acid catalyst (like H₂SO₄), can sometimes force the reaction to proceed, but this often leads to byproducts.

The key takeaway is to understand the molecule's structure. The steric hindrance from the ortho-methyl group is a critical feature that dictates the optimal synthetic strategy.[1]

References

  • This compound - Introduction. (2024). ChemBK. [Link]

  • This compound | C10H10O3 | CID 53435554. PubChem - NIH. [Link]

  • This compound | Drug Information. PharmaCompass.com. [Link]

  • Ensuring Quality: The Importance of Purity in this compound. (2023). Autech Industry Co.,Limited. [Link]

  • Making carboxylic acids. Chemguide. [Link]

  • 4-Acetylbenzoic acid - Safety Data Sheet. Fisher Scientific. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. [Link]

  • Carboxylic acid lab. (2022). YouTube. [Link]

  • Preparing Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • 4-acetyl-2-methyl benzoic acid|55860-35-0. LookChem. [Link]

  • This compound CAS 55860-35-0. Home Sunshine Pharma. [Link]

  • 2-Methylbenzoic acid - Safety Data Sheet. Carl ROTH. [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • From Intermediate to Innovation: The Journey of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? (2019). Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Failed 4-acetyl-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2][3] Here, we will delve into the intricacies of various synthetic methodologies, providing in-depth, field-proven insights to troubleshoot and optimize your reactions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.

Route 1: Friedel-Crafts Acylation of an o-Xylene Precursor (e.g., 2-fluorotoluene)

The Friedel-Crafts acylation is a classic method for forming C-C bonds on aromatic rings.[4] However, its success is highly dependent on meticulous control of reaction conditions. A common multi-step synthesis involves the Friedel-Crafts acylation of 2-fluorotoluene, followed by cyanation and hydrolysis.[5]

Several factors can contribute to a failed Friedel-Crafts acylation. Let's break them down:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: The product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[4] This means that a catalytic amount is often insufficient.

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is generally required.

  • Deactivated Aromatic Ring: While the methyl group in an o-xylene precursor is activating, other substituents can deactivate the ring, making it less nucleophilic and hindering the electrophilic aromatic substitution.

    • Solution: For deactivated substrates, consider using a more potent Lewis acid or higher reaction temperatures. However, be aware that harsh conditions can lead to side reactions.

  • Poor Quality Reagents: The purity of the acylating agent (e.g., acetyl chloride) and the aromatic substrate is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]

    • Solution: Use freshly distilled or high-purity reagents.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 2-Fluorotoluene

  • To a dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of acetyl chloride (1.0 equivalent) in the anhydrous solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 2-fluorotoluene (1.0 equivalent) dropwise at the same temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The methyl and fluoro groups on 2-fluorotoluene are ortho, para-directing. This can lead to a mixture of products.

  • Steric Hindrance: The acetyl group is bulky, and its introduction is often directed to the less sterically hindered para position.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.

  • Solvent Effects: The choice of solvent can influence the regioselectivity.

    • Solution: Experiment with different anhydrous solvents, such as nitrobenzene or carbon disulfide, to see if the isomer ratio improves.

Table 1: Regioselectivity in Friedel-Crafts Acylation of Toluene

TemperatureOrtho Isomer (%)Para Isomer (%)
0°C5429
25°C328

Note: Data for toluene acylation provides a general indication of temperature effects on regioselectivity.[6]

Hydrolysis of the nitrile to a carboxylic acid can be sluggish.

  • Harsh Conditions Required: Nitrile hydrolysis often requires forcing conditions, such as refluxing in strong acid or base for an extended period.

    • Solution: Increase the reaction time and/or the concentration of the acid (e.g., sulfuric acid or trifluoroacetic acid).[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Be aware that prolonged exposure to harsh conditions can lead to decomposition of the starting material or product.

Route 2: Direct Oxidation of 3,4-Dimethylacetophenone

This method is considered a greener alternative, often utilizing hydrogen peroxide as the oxidant.[7] However, controlling the selectivity of the oxidation can be challenging.

The presence of two methyl groups on the aromatic ring makes selective oxidation difficult.

  • Catalyst System: The choice of catalyst is critical for directing the oxidation to the desired methyl group.

    • Solution: A dual-catalyst system, often involving a photosensitizer (like Rose Bengal or Methylene Blue) to generate singlet oxygen and a second catalyst (such as sodium tungstate or phosphotungstic acid), has been shown to improve selectivity.[8] The photosensitizer initiates the reaction, and the second catalyst promotes the selective oxidation of the target methyl group.[8]

  • Reaction Conditions: Temperature and the rate of oxidant addition play a crucial role.

    • Solution: Maintain a controlled temperature, typically between 40-45°C, during the dropwise addition of hydrogen peroxide.[8] A slow addition rate is key to preventing over-oxidation and improving selectivity.

Workflow for Troubleshooting Poor Selectivity in Direct Oxidation

Caption: Troubleshooting workflow for poor selectivity.

Even with an optimized reaction, some isomeric byproduct is likely to form.

  • Purification Method: A single recrystallization may not be sufficient to remove all of the 2-methyl-5-acetylbenzoic acid isomer.

    • Solution: Consider a second recrystallization from a different solvent system. Alternatively, column chromatography on silica gel can be an effective method for separating the isomers, although it is less scalable.

Route 3: Palladium-Catalyzed Carbonylation of 4-Bromo-3-methylacetophenone

This one-step method offers a direct route to the desired product but is sensitive to catalyst stability and reaction conditions.[7]

Incomplete conversion is a common problem in palladium-catalyzed reactions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Additionally, high temperatures can lead to catalyst decomposition.

    • Solution: Ensure the reaction is set up under an inert atmosphere. Use a robust ligand, such as Xantphos, which has been shown to be effective for this transformation.[3][9] Interestingly, for some systems, lower temperatures (e.g., 80°C instead of 100°C) can lead to better conversions due to increased catalyst stability.[3][9]

  • Base and Solvent Choice: The choice of base and solvent is critical for the efficiency of the catalytic cycle.

    • Solution: Sodium carbonate is a commonly used base for this reaction.[3][9] Toluene is a suitable solvent. Ensure the base is of high purity and the solvent is anhydrous.

Frequently Asked Questions (FAQs)

While several routes exist, the direct oxidation of 3,4-dimethylacetophenone is often favored for industrial applications due to its use of relatively inexpensive and greener reagents (hydrogen peroxide), and its potential for scalability.[7][8] However, the choice of route often depends on the availability of starting materials and the desired purity of the final product.

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the product and detect any isomeric impurities.

  • HPLC: A powerful tool for assessing the purity of the final product and quantifying any impurities.

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Yes, several of the reagents used in these syntheses are hazardous:

  • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Acyl Chlorides (e.g., Acetyl Chloride): Corrosive and lachrymatory. Handle in a fume hood.

  • Hydrogen Peroxide (concentrated): A strong oxidizer. Avoid contact with skin and eyes.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Carbon Monoxide: Highly toxic gas. Palladium-catalyzed carbonylation reactions should be performed in a well-ventilated fume hood with a carbon monoxide detector.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

References

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... - Filo. (2024, June 1). Filo. Retrieved January 7, 2026, from [Link]

  • General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325. Retrieved January 7, 2026, from [Link]

  • United States Patent 9,676,692. (2017). Google Patents.
  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (n.d.). Google Patents.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

  • Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(20), 8026–8033. Retrieved January 7, 2026, from [Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. Retrieved January 7, 2026, from [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (n.d.). Google Patents.
  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (n.d.). Google Patents.
  • Friedel-Crafts Acylation. (2018, November 13). YouTube. Retrieved January 7, 2026, from [Link]

  • Martinelli, J. R., Watson, D. A., Sloop, J. C., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(20), 8026-8033. Retrieved January 7, 2026, from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega, 7(36), 32328-32338. Retrieved January 7, 2026, from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Retrieved January 7, 2026, from [Link]

  • [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. (2025, April 30). YouTube. Retrieved January 7, 2026, from [Link]

  • United States Patent 8,952,175. (2015). Google Patents.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. (2025, August 7). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • (PDF) Friedel-Crafts Acylation. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. (2008). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Optimizing Esterification of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the esterification of 4-acetyl-2-methylbenzoic acid. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the esterification of this compound?

A1: The esterification of this compound typically proceeds via the Fischer-Speier esterification mechanism.[1] This is an acid-catalyzed nucleophilic acyl substitution reaction.[2] The process involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (like H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][6] Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[5][7]

Q2: What are the key factors influencing the yield of the esterification reaction?

A2: The esterification of this compound is a reversible equilibrium reaction.[7][8] To maximize the yield of the ester, the equilibrium must be shifted towards the products.[9] This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent as well.[7][10] A 10-fold excess of alcohol can significantly increase the yield.[7]

  • Removing water as it forms: Since water is a product, its removal will drive the reaction forward according to Le Châtelier's principle.[9] This is commonly accomplished using a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a solvent like toluene.[11][12][13]

  • Catalyst choice and concentration: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts.[1] The catalyst concentration is typically in the range of 1-5 mol%.[9]

Q3: How does the structure of this compound affect the esterification reaction?

A3: The methyl group at the ortho position (position 2) to the carboxylic acid group introduces steric hindrance.[14] This steric bulk can hinder the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to unhindered benzoic acids.[15][16] Consequently, longer reaction times or higher temperatures may be necessary to achieve high conversion.[14]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the esterification of this compound.

Problem 1: Low or No Ester Yield

Possible Causes & Solutions

CauseRecommended SolutionScientific Rationale
Equilibrium Not Shifted 1. Increase Alcohol Excess: Use the alcohol as the solvent (if feasible) or increase its molar ratio to at least 10 equivalents relative to the carboxylic acid.[7] 2. Remove Water: Employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water.[11][12]Fischer esterification is a reversible process.[17] By increasing the concentration of a reactant or removing a product, the equilibrium shifts to the product side, increasing the ester yield.[9]
Inactive or Insufficient Catalyst 1. Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and has not absorbed atmospheric moisture. 2. Optimize Catalyst Loading: Use a catalytic amount, typically 1-5 mol%.[9] Too little catalyst will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol or polymerization.[9]The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] An optimal concentration ensures an efficient reaction rate without promoting unwanted side reactions.
Presence of Water in Reagents 1. Dry Reagents and Glassware: Ensure the this compound, alcohol, and solvent are anhydrous.[18] Dry glassware in an oven before use.[19]The presence of water at the start of the reaction will inhibit the forward reaction by shifting the equilibrium towards the starting materials.[18][20]
Insufficient Reaction Time or Temperature 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.[14] 2. Increase Reflux Time: Due to steric hindrance, this reaction may require prolonged heating (several hours) under reflux.[1][14]The reaction needs sufficient time and thermal energy to overcome the activation energy barrier, especially with a sterically hindered substrate.[5]
Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions

CauseRecommended SolutionScientific Rationale
Self-Etherification of Alcohol 1. Control Temperature: Avoid excessive heating. Maintain a gentle reflux.[9]At high temperatures and in the presence of a strong acid, some alcohols (especially secondary and tertiary) can undergo dehydration to form alkenes or self-condensation to form ethers.[1]
Polymerization/Tarry Substance Formation 1. Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.[9] 2. Control Temperature: Avoid overheating the reaction mixture.[9]Harsh acidic conditions and high temperatures can promote polymerization or decomposition of the starting materials or products, leading to the formation of dark, tarry substances.[9]
Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

CauseRecommended SolutionScientific Rationale
Incomplete Neutralization 1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[17][21]This step is crucial to remove the acid catalyst and any unreacted carboxylic acid, which can interfere with subsequent purification steps and potentially catalyze the reverse reaction (hydrolysis) during storage.[21][22]
Emulsion Formation During Workup 1. Add Brine: If an emulsion forms during the aqueous wash, add a saturated sodium chloride (brine) solution to help break the emulsion.[2]Brine increases the ionic strength of the aqueous layer, which helps to decrease the solubility of organic compounds in the aqueous phase and break up emulsions.
Co-distillation of Product and Alcohol 1. Remove Excess Alcohol: If a low-boiling alcohol was used in excess, remove it by rotary evaporation before proceeding with the workup.[14] 2. Purify by Vacuum Distillation or Recrystallization: For high-boiling esters, vacuum distillation is preferred to prevent decomposition at high temperatures.[22] If the ester is a solid, recrystallization from an appropriate solvent is an effective purification method.[22]Proper removal of excess starting materials and purification of the crude product are essential to obtain a pure ester. The choice of purification method depends on the physical properties (boiling point, solid/liquid state) of the final ester.

Experimental Protocols

General Protocol for Esterification of this compound

This protocol provides a general guideline. Specific amounts and reaction times should be optimized for your particular alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (if using a Dean-Stark apparatus)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).[23]

  • Reagent Addition: Add a large excess of the alcohol (e.g., 10-20 eq), which can also serve as the solvent.[14] If using a Dean-Stark trap, add toluene.

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (0.01-0.05 eq) to the mixture.[2]

  • Reaction: Heat the mixture to a gentle reflux. The reflux temperature will depend on the solvent used.[24] Monitor the reaction's progress by TLC.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a low-boiling alcohol was used in excess, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.[14]

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution stops.[17][21]

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[2]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[2]

  • Purification: Purify the crude ester by distillation (under vacuum for high-boiling esters) or recrystallization.[21][22]

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Carboxylic Acid + Excess Alcohol Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux WaterRemoval Water Removal (Dean-Stark) Reflux->WaterRemoval Quench Cool & Quench Reflux->Quench WaterRemoval->Reflux Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Anhydrous Agent Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation or Recrystallization Concentrate->Purify Product Pure Ester Purify->Product

Caption: A typical workflow for Fischer esterification experiments.

Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield Start Low Ester Yield CheckEquilibrium Is equilibrium being effectively shifted? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and sufficient? CheckEquilibrium->CheckCatalyst Yes SolutionEquilibrium Use large excess of alcohol. Employ Dean-Stark trap. CheckEquilibrium->SolutionEquilibrium No CheckPurity Are reagents and glassware anhydrous? CheckCatalyst->CheckPurity Yes SolutionCatalyst Use fresh catalyst. Optimize concentration (1-5 mol%). CheckCatalyst->SolutionCatalyst No CheckConditions Are reaction time and temperature adequate? CheckPurity->CheckConditions Yes SolutionPurity Dry all reagents and glassware. CheckPurity->SolutionPurity No SolutionConditions Increase reflux time. Monitor reaction by TLC. CheckConditions->SolutionConditions No

Caption: A decision-making process for troubleshooting low yields.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. In Wikipedia. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Dean-Stark Apparatus. Orick Médico Sarl. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, December 12). ResearchGate. [Link]

  • Dean–Stark apparatus. In Wikipedia. [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, December 12). Angolan Industry and Chemical Engineering Journal. [Link]

  • Dean Stark Apparatus. (n.d.). Scoilnet. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. (2021). MDPI. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020, May 30). Chemistry LibreTexts. [Link]

  • Purification of high boiling esters. (1972).
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2018). National Institutes of Health. [Link]

  • Making Esters From Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

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Technical Support Center: Refining Acylation of 4-Acetyl-2-Methylbenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthetic organic chemistry. This compound is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis, most commonly approached via Friedel-Crafts acylation, presents challenges related to regioselectivity, reaction conditions, and product purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Troubleshooting Common Acylation Issues

This section addresses the most frequent high-level problems encountered during the acylation of precursors to this compound.

Problem 1: Low or No Product Yield

Low product conversion is one of the most common frustrations in Friedel-Crafts acylation. The cause often lies in one of several critical reaction parameters.

Possible Causes & Solutions:

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[4][5] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further reactions.[4][6]

    • Solution: Use 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent. For particularly challenging substrates, a larger excess may be required.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. Moisture in the reagents, solvent, or glassware will decompose the catalyst, halting the reaction.[7]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened reagents. Handle the Lewis acid quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket).

  • Incorrect Reaction Temperature: Temperature control is critical. While heat can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of starting materials or products.[4]

    • Solution: Begin the reaction at a low temperature (0°C) to control the initial exotherm, especially during the addition of reagents.[7] Once the initial reaction subsides, allow the mixture to slowly warm to room temperature or apply gentle heat (e.g., 40-60°C) while monitoring progress by Thin Layer Chromatography (TLC).[4][8]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[9] The carboxylic acid group on 2-methylbenzoic acid is deactivating. While the methyl group is activating, the overall reactivity is reduced.

    • Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl 2-methylbenzoate) before acylation. The ester group is less deactivating. Alternatively, explore other synthetic routes that do not rely on direct Friedel-Crafts acylation of the free acid.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed q1 Was the Lewis Acid Catalyst used in stoichiometric amounts (>1.0 eq)? start->q1 s1 Increase catalyst loading to 1.1 - 1.5 equivalents. q1->s1 No q2 Were anhydrous conditions strictly maintained? q1->q2 Yes s1->q2 s2 Oven-dry all glassware. Use anhydrous solvents and reagents under inert atmosphere. q2->s2 No q3 Was the reaction temperature controlled, especially during reagent addition? q2->q3 Yes s2->q3 s3 Start reaction at 0 °C to control exotherm, then gradually warm if needed. q3->s3 No q4 Is your aromatic precursor strongly deactivated? q3->q4 Yes s3->q4 s4 Protect deactivating groups (e.g., -COOH to -COOMe) or explore alternative routes. q4->s4 Yes end Re-run experiment and monitor via TLC. q4->end No s4->end G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Isolation a Assemble oven-dried glassware under N2 b Charge Lewis Acid (e.g., AlCl3) and anhydrous solvent (e.g., DCM) a->b c Cool to 0 °C b->c d Add acylating agent (e.g., Acetyl Chloride) dropwise c->d e Add aromatic substrate dropwise d->e f Allow to warm to RT Stir for 2-12h (Monitor by TLC) e->f g Quench by pouring reaction mixture onto ice/conc. HCl f->g h Extract with organic solvent g->h i Wash organic layer (NaHCO3, Brine) h->i j Dry (e.g., MgSO4), filter, and concentrate i->j k Purify product (Distillation or Crystallization) j->k

Caption: General experimental workflow for Friedel-Crafts acylation.

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Validation & Comparative

A Comparative Analysis for the Bench Scientist: 4-Acetyl-2-methylbenzoic Acid vs. 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic pathway is a critical decision that influences not only the efficiency of the synthesis but also the properties of the final molecule. This guide provides an in-depth, objective comparison of two closely related aromatic carboxylic acids: 4-acetyl-2-methylbenzoic acid and 4-acetylbenzoic acid. By examining their physicochemical properties, reactivity, and applications, supported by experimental data and established chemical principles, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.

At a Glance: Structural and Physicochemical Distinctions

The primary difference between these two molecules lies in the presence of a methyl group at the ortho position to the carboxylic acid on the benzene ring of this compound. This seemingly minor structural modification introduces significant steric and electronic effects that differentiate it from its non-methylated counterpart, 4-acetylbenzoic acid.

Below is a summary of their fundamental properties:

PropertyThis compound4-Acetylbenzoic Acid
Chemical Structure A benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and an acetyl group at position 4.A benzene ring with a carboxylic acid group at position 1 and an acetyl group at position 4.
Molecular Formula C₁₀H₁₀O₃[1][2]C₉H₈O₃[3]
Molecular Weight 178.18 g/mol [1][2]164.16 g/mol [4]
CAS Number 55860-35-0[2]586-89-0[4]
Appearance White to off-white or yellow solid/powder.White to light yellow crystalline powder.[4]
Melting Point 128-130 °C208-210 °C[4]
pKa 3.25 (Predicted)3.70 (Experimental)[4]
Solubility Soluble in ethanol and ether, almost insoluble in water.Sparingly soluble in water; soluble in DMSO and methanol.[3][4]

Visualization of Chemical Structures:

Chemical Structures cluster_0 This compound cluster_1 4-Acetylbenzoic Acid mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound and 4-acetylbenzoic acid.

Delving Deeper: A Comparative Overview

Physicochemical Properties: The Influence of the Ortho-Methyl Group

The presence of the ortho-methyl group in this compound has a pronounced effect on its physical properties compared to 4-acetylbenzoic acid.

  • Melting Point: The significantly lower melting point of this compound (128-130 °C) compared to 4-acetylbenzoic acid (208-210 °C) can be attributed to the steric hindrance caused by the ortho-methyl group. This hindrance disrupts the planarity of the molecule and likely interferes with efficient crystal lattice packing, resulting in weaker intermolecular forces that are easier to overcome with thermal energy.

  • Acidity (pKa): The acidity of benzoic acid derivatives is influenced by the electronic nature of their substituents. The acetyl group at the para position in both molecules is an electron-withdrawing group, which stabilizes the carboxylate anion and increases acidity compared to benzoic acid. The additional methyl group in this compound is an electron-donating group. Typically, electron-donating groups decrease acidity. However, the ortho-position of the methyl group introduces a phenomenon known as the "ortho effect." This effect, a combination of steric and electronic factors, often leads to an increase in the acidity of ortho-substituted benzoic acids, regardless of the substituent's electronic nature. The steric clash between the ortho-substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring. This reduces the resonance stabilization of the undissociated acid, making it easier to deprotonate and thus more acidic. The predicted pKa of 3.25 for this compound, which is lower (more acidic) than the experimental pKa of 3.70 for 4-acetylbenzoic acid, is consistent with the ortho effect.[4][5][6]

  • Solubility: Both compounds exhibit limited solubility in water, a common characteristic of aromatic carboxylic acids. Their solubility increases in organic solvents. 4-acetylbenzoic acid is noted to be soluble in DMSO and methanol.[4] this compound is reported to be soluble in ethanol and ether. The subtle differences in their polarity and crystal lattice energy will dictate their precise solubility profiles in a range of solvents.

Reactivity and Applications: A Tale of Two Intermediates

Both this compound and 4-acetylbenzoic acid are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[4][7] Their reactivity is primarily centered around the carboxylic acid and ketone functional groups, as well as the aromatic ring.

4-Acetylbenzoic Acid is a versatile building block used in the synthesis of:

  • Pharmaceuticals: It serves as an intermediate in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[4] It is also used in the synthesis of curcumin analogs with antioxidant properties and quinuclidine benzamides that act as agonists of α7 nicotinic acetylcholine receptors.[4]

  • Fine Chemicals: This compound finds application in the production of dyes, polymers, and specialty chemicals.[3]

This compound is a crucial intermediate, notably in the synthesis of:

  • Fluralaner: This compound is a key precursor for the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[1]

  • General Organic Synthesis: Its distinct substitution pattern makes it a useful tool for creating complex molecules with potential applications in materials science and agrochemicals.[7]

The presence of the ortho-methyl group in this compound can influence its reactivity in several ways:

  • Steric Hindrance: The methyl group can sterically hinder reactions involving the adjacent carboxylic acid group, potentially requiring more forcing reaction conditions for transformations like esterification or amidation compared to 4-acetylbenzoic acid.

  • Regioselectivity of Aromatic Substitution: The interplay of the activating ortho, para-directing methyl group and the deactivating meta-directing acetyl and carboxylic acid groups will dictate the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.[1] This provides a different set of synthetic possibilities compared to 4-acetylbenzoic acid.

Visualization of Synthetic Utility:

Synthetic Pathways cluster_0 4-Acetylbenzoic Acid cluster_1 This compound A 4-Acetylbenzoic Acid B NSAIDs & Analgesics A->B C Curcumin Analogs A->C D Dyes & Polymers A->D E This compound F Fluralaner E->F G Specialty Agrochemicals E->G pKa Determination Workflow A Dissolve Acid Sample B Titrate with Standardized NaOH A->B C Record pH vs. Volume of NaOH B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: A streamlined workflow for the experimental determination of pKa.

Conclusion

While this compound and 4-acetylbenzoic acid share a common structural backbone and similar applications as synthetic intermediates, the presence of an ortho-methyl group in the former imparts distinct physicochemical properties. This compound exhibits a lower melting point and is predicted to be a stronger acid due to the ortho effect. These differences in physical properties and the potential for altered reactivity and regioselectivity in synthetic reactions are crucial considerations for chemists. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic target and the desired properties of the final product. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses and validate these principles in their own laboratories.

References

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A Comparative Analysis of Synthetic Routes to 4-Acetyl-2-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyl-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a unique synthetic challenge due to its specific substitution pattern.[1][2][3][4] Its molecular structure, featuring a carboxylic acid, a ketone, and a substituted benzene ring, offers multiple avenues for chemical modification, making it a valuable building block in organic synthesis.[3] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying mechanisms, experimental protocols, and relative efficiencies to aid researchers in selecting the most suitable method for their specific needs.

The strategic importance of this compound lies in its role as a precursor to more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[3] Consequently, the development of efficient, scalable, and cost-effective synthetic methodologies is of paramount importance to the pharmaceutical and chemical industries.

Synthetic Strategies: A Detailed Examination

Several distinct synthetic strategies have been developed for the preparation of this compound. These can be broadly categorized as:

  • Oxidation of 3,4-Dimethylacetophenone: A direct and environmentally conscious approach.[5]

  • Palladium-Catalyzed Reactions of 4-Bromo-2-methylbenzoic Acid Derivatives: High-yielding routes utilizing modern cross-coupling chemistry.

  • Multi-step Synthesis from 2-Fluorotoluene: A versatile pathway involving acylation, cyanation, and hydrolysis.[6]

  • Friedel-Crafts Acylation of p-Alkyl Toluene Derivatives: A classic approach to aromatic ketones, though sometimes limited by regioselectivity.[7]

This guide will now delve into the specifics of each of these routes, providing a comprehensive overview for the discerning researcher.

Route 1: Direct Oxidation of 3,4-Dimethylacetophenone

This approach is notable for its atom economy and use of green oxidants, primarily hydrogen peroxide. The core of this method is the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[5]

Reaction Mechanism:

The reaction is typically facilitated by a catalytic system, often involving a transition metal catalyst. In one patented method, a complex is formed between 3,4-dimethylacetophenone and a catalyst in a polar organic solvent. A small amount of hydrogen peroxide initiates the reaction, which is then completed by the addition of a larger quantity of hydrogen peroxide at an elevated temperature.[8] The mechanism is believed to involve the generation of a reactive oxygen species that selectively attacks the benzylic protons of the 3-methyl group, leading to its stepwise oxidation to a carboxylic acid.

Experimental Protocol (Exemplary):

  • To a 1L four-neck flask, add 148.2g (1 mol) of 3,4-dimethylacetophenone, 400ml of ethanol, and 1.5g of 1,1-bis(diphenylphosphino)ferrocene.[8]

  • Add 50g of 30% hydrogen peroxide and stir at room temperature for 1 hour.[8]

  • Raise the temperature to 60-65°C and add 44.5g of sodium tungstate.[8]

  • Add 380g of 30% hydrogen peroxide dropwise over approximately 4 hours, maintaining the temperature at 40-45°C.[8]

  • Monitor the reaction by HPLC until the starting material is less than 5%.[8]

  • Quench the excess hydrogen peroxide with a saturated sodium sulfite solution.[8]

  • Remove the ethanol under reduced pressure.[8]

  • Extract the residue twice with 1L of ethyl acetate.[8]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[8]

  • Recrystallize from toluene to yield the final product with a purity of >99%.[8]

Workflow Diagram:

Oxidation_Workflow start Start: 3,4-Dimethylacetophenone, Ethanol, Catalyst initiation Initiation: Add H2O2, Stir at RT start->initiation oxidation Oxidation: Heat, Add Na2WO4, Dropwise H2O2 initiation->oxidation monitoring Monitoring: HPLC Analysis oxidation->monitoring quench Quench: Saturated Na2SO3 monitoring->quench <5% Starting Material extraction Extraction: Ethyl Acetate quench->extraction purification Purification: Recrystallization extraction->purification product Product: This compound purification->product

Caption: Workflow for the direct oxidation of 3,4-dimethylacetophenone.

Route 2: Palladium-Catalyzed Reactions of 4-Bromo-2-methylbenzoic Acid Derivatives

This synthetic avenue leverages the power of palladium-catalyzed cross-coupling reactions, offering high yields and selectivity. A prominent example involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether.[1]

Reaction Mechanism:

This reaction is a variation of the Heck reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the vinyl ether. Subsequent β-hydride elimination and hydrolysis of the resulting enol ether yields the acetyl group.

Experimental Protocol (Exemplary):

  • A mixture of 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether is refluxed for 5 hours at 80°C.[1]

  • Palladium acetate is used as the catalyst.[1]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the product.

Another palladium-catalyzed approach is the carbonylation of 4-bromo-3-methylacetophenone.[5] This one-step method involves the reaction of the starting material with carbon monoxide gas under pressure in the presence of a palladium catalyst.[5]

Workflow Diagram:

Palladium_Catalyzed_Workflow start Start: 4-Bromo-2-methylbenzoic acid, n-Butyl Vinyl Ether, Pd(OAc)2 reaction Reaction: Reflux at 80°C for 5h start->reaction workup Workup & Isolation reaction->workup product Product: This compound workup->product

Caption: Workflow for the palladium-catalyzed synthesis from 4-bromo-2-methylbenzoic acid.

Route 3: Multi-step Synthesis from 2-Fluorotoluene

This pathway offers a versatile approach, starting from a readily available material and proceeding through several key transformations.[6]

Reaction Mechanism:

The synthesis begins with a Friedel-Crafts acylation of 2-fluorotoluene to introduce the acetyl group, forming 4-fluoro-3-methylacetophenone.[6] This is followed by a nucleophilic aromatic substitution (cyanation) to replace the fluorine with a cyano group, yielding 3-methyl-4-cyanoacetophenone.[6] The cyano group is then hydrolyzed under acidic conditions to the carboxylic acid.[6] Finally, esterification can be performed if the methyl ester is the desired product.[6]

Experimental Protocol (Outline):

  • Acylation: 2-Fluorotoluene is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-fluoro-3-methylacetophenone.[6]

  • Cyanation: The resulting 4-fluoro-3-methylacetophenone is treated with a cyanating agent (e.g., KCN) at elevated temperatures to yield 3-methyl-4-cyanoacetophenone.[6]

  • Hydrolysis: The 3-methyl-4-cyanoacetophenone is hydrolyzed using a strong acid (e.g., trifluoroacetic acid) at 60°C for 12 hours to afford this compound.[1][6]

Workflow Diagram:

Multistep_Workflow start Start: 2-Fluorotoluene acylation Acylation start->acylation intermediate1 4-Fluoro-3-methylacetophenone acylation->intermediate1 cyanation Cyanation intermediate1->cyanation intermediate2 3-Methyl-4-cyanoacetophenone cyanation->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis product Product: This compound hydrolysis->product

Caption: Multi-step synthesis workflow starting from 2-fluorotoluene.

Route 4: Friedel-Crafts Acylation of p-Alkyl Toluene Derivatives

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones.[9] In the context of synthesizing this compound, this would involve the acylation of a suitable p-alkyl toluene derivative, followed by oxidation of the alkyl group to a carboxylic acid.

Reaction Mechanism:

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[9] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. A potential challenge with this route is achieving the desired regioselectivity, as the directing effects of the existing substituents on the aromatic ring must be carefully considered.

Experimental Protocol (Conceptual):

  • Acylation: p-Ethyltoluene could be acetylated using acetyl chloride and aluminum chloride. However, controlling the position of acylation to favor the desired isomer can be challenging and may lead to a mixture of products.

  • Oxidation: The resulting ethyl-acetyl-toluene isomer would then need to be selectively oxidized to convert the ethyl group into a carboxylic acid, for which methods like potassium permanganate oxidation could be employed.[10]

Workflow Diagram:

Friedel_Crafts_Workflow start Start: p-Alkyl Toluene acylation Friedel-Crafts Acylation start->acylation intermediate Acetylated Intermediate acylation->intermediate oxidation Oxidation of Alkyl Group intermediate->oxidation product Product: This compound oxidation->product

Caption: Conceptual workflow for the Friedel-Crafts acylation route.

Comparative Data Summary

Synthesis RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Direct Oxidation 3,4-DimethylacetophenoneH₂O₂, Catalyst54%[8]Environmentally friendly, directModerate yield, potential for side products
Palladium-Catalyzed 4-Bromo-2-methylbenzoic acidn-Butyl Vinyl Ether, Pd(OAc)₂Up to 95%[1][5]High yield, high selectivityExpensive catalyst, use of vinyl ether
Multi-step Synthesis 2-FluorotolueneAcylating agent, Cyanating agent, Acid84% (hydrolysis step)[1]Versatile, good overall yieldMultiple steps, use of toxic reagents (cyanide)
Friedel-Crafts Acylation p-Alkyl TolueneAcetyl Chloride, AlCl₃VariesUtilizes classic, well-established reactionPotential for regioisomer formation, multi-step

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. For high-yield and selective synthesis, the palladium-catalyzed reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether stands out, reportedly achieving yields of up to 95%.[1][5] However, the cost of the palladium catalyst may be a consideration for large-scale production.

The direct oxidation of 3,4-dimethylacetophenone offers a more environmentally friendly alternative, utilizing hydrogen peroxide as a green oxidant.[5] While the reported yield of 54% is lower than the palladium-catalyzed route, optimization of the catalytic system could potentially improve its efficiency.[8]

The multi-step synthesis from 2-fluorotoluene provides a flexible approach with a good reported yield for the final hydrolysis step (84%).[1] The main drawback of this route is the use of highly toxic cyanide in the second step, which requires stringent safety protocols.[6]

The Friedel-Crafts acylation route, while conceptually straightforward, is often hampered by issues of regioselectivity, which can lead to lower yields of the desired product and complex purification procedures.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the direct oxidation route, as well as exploring alternative, less toxic reagents for the multi-step synthesis. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and environmental considerations.

References

  • ChemBK. This compound. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Available from: [Link]

  • PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. (12) United States Patent.
  • University of Sydney. organic synthesis: benzoic acid via a grignard reaction. Available from: [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • University of California, Santa Cruz. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. CN102701965A - Preparation method of 4-acetylbenzoic acid.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Quora. How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. Available from: [Link]

  • RSC Publishing. Taylor and Watts. 197. The Synthesis of Some 5-AZEyl-2-methylbenzoic Acids. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • YouTube. A Grignard Reaction. Available from: [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Available from: [Link]

Sources

The Elucidation of 4-acetyl-2-methylbenzoic acid: A Spectroscopic Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, data-driven validation of the chemical structure of 4-acetyl-2-methylbenzoic acid, a key intermediate in various synthetic pathways. By leveraging a multi-technique spectroscopic approach, we will dissect the information encoded within ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to build a conclusive structural proof. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for confident compound characterization.

The Imperative of Structural Certainty

The precise arrangement of atoms within a molecule dictates its chemical reactivity, physical properties, and, critically, its biological activity. An error in structural assignment can lead to misinterpreted results, wasted resources, and potential safety concerns in drug development. Therefore, a comprehensive validation using orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for advancing chemical research.

Visualizing the Structure

Before delving into the spectral data, let's visualize the proposed structure of this compound and the logical workflow we will employ for its validation.

cluster_structure Proposed Structure cluster_workflow Spectroscopic Validation Workflow structure This compound C₁₀H₁₀O₃ MW: 178.18 g/mol MS Mass Spectrometry (Molecular Weight) IR Infrared Spectroscopy (Functional Groups) MS->IR C13_NMR ¹³C NMR (Carbon Skeleton) IR->C13_NMR H1_NMR ¹H NMR (Proton Environment & Connectivity) C13_NMR->H1_NMR Validation Structural Confirmation H1_NMR->Validation

Caption: Proposed structure of this compound and the analytical workflow for its validation.

I. Mass Spectrometry: Confirming the Molecular Formula

Objective: To determine the molecular weight of the compound and corroborate the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Summary:

IonPredicted m/zObserved m/zInterpretation
[M]⁺178.06Data not availableMolecular Ion
[M-CH₃]⁺163.05Data not availableLoss of a methyl group
[M-COOH]⁺133.06Data not availableLoss of the carboxylic acid group

Interpretation:

The molecular formula of this compound is C₁₀H₁₀O₃, corresponding to a molecular weight of approximately 178.18 g/mol . In EI-MS, the observation of a molecular ion peak ([M]⁺) at m/z ≈ 178 would provide strong evidence for this formula. Further fragmentation patterns, such as the loss of a methyl group ([M-CH₃]⁺) from the acetyl or the aromatic methyl group, or the loss of the carboxylic acid group ([M-COOH]⁺), would offer additional structural confirmation.

Note: At the time of this publication, experimental mass spectrometry data for this compound was not publicly available. The predicted values are presented for illustrative purposes.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Objective: To identify the characteristic functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. An infrared beam is passed through the pellet, and the absorbance of IR radiation at different wavenumbers is recorded.

Expected Data Summary:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300-2500BroadO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1680StrongC=O stretchKetone (acetyl)
~1600, ~1475Medium-WeakC=C stretchAromatic Ring
~2950-2850MediumC-H stretchMethyl groups

Interpretation:

The IR spectrum is expected to clearly indicate the presence of the key functional groups in this compound. A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching absorptions are anticipated: one around 1700 cm⁻¹ for the carboxylic acid and another slightly lower, around 1680 cm⁻¹, for the aryl ketone. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region. Finally, C-H stretching vibrations from the two methyl groups would appear in the 2950-2850 cm⁻¹ range.

Note: Publicly available experimental IR spectra for this compound are currently limited. The expected data is based on established group frequencies.

III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Framework

Objective: To identify all unique carbon environments in the molecule, confirming the carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., tetramethylsilane, TMS). The sample is placed in a high-field NMR spectrometer, and the ¹³C NMR spectrum is acquired.

Predicted Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl~172
Ketone Carbonyl~197
Aromatic C-COOH~132
Aromatic C-CH₃~140
Aromatic C-H (ortho to COOH)~129
Aromatic C-H (ortho to acetyl)~128
Aromatic C-H (ortho to CH₃)~130
Aromatic C-C(O)CH₃~137
Acetyl Methyl Carbon~26
Aromatic Methyl Carbon~21

Interpretation:

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. The two carbonyl carbons will appear significantly downfield, with the ketone carbonyl typically resonating at a higher chemical shift (~197 ppm) than the carboxylic acid carbonyl (~172 ppm). The six aromatic carbons will resonate in the typical aromatic region (~120-140 ppm). The chemical shifts of the two methyl group carbons will be observed in the aliphatic region, with the acetyl methyl appearing further downfield (~26 ppm) than the aromatic methyl (~21 ppm) due to the deshielding effect of the adjacent carbonyl group.

IV. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Objective: To determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

Experimental Protocol: ¹H NMR Spectroscopy

The sample is prepared as described for ¹³C NMR. The ¹H NMR spectrum is acquired, paying close attention to the chemical shift, integration, and multiplicity of each signal.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (COOH)~11-13Singlet (broad)1H
Aromatic H (ortho to COOH)~8.0Doublet1H
Aromatic H (ortho to acetyl)~7.8Doublet of doublets1H
Aromatic H (ortho to CH₃)~7.9Singlet1H
Acetyl Methyl (CH₃)~2.6Singlet3H
Aromatic Methyl (CH₃)~2.4Singlet3H

Interpretation:

The ¹H NMR spectrum is expected to provide the most detailed structural information. The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. The three aromatic protons will be in distinct chemical environments and will likely show characteristic splitting patterns based on their coupling with neighboring protons. The two methyl groups will each appear as sharp singlets, integrating to three protons each. The acetyl methyl protons will be more deshielded (further downfield) than the aromatic methyl protons due to the electron-withdrawing nature of the carbonyl group.

Note: The predicted ¹H NMR data is an estimation. Actual experimental data is required for a definitive structural assignment.

V. Comparison with Isomeric Structures

To further strengthen the structural validation, a comparison with the expected spectral data of a potential isomer, such as 4-acetyl-3-methylbenzoic acid , is invaluable.

Predicted Spectral Differences for 4-acetyl-3-methylbenzoic acid:

  • ¹H NMR: The aromatic region would display a different splitting pattern due to the altered substitution on the benzene ring.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would differ, reflecting the change in substituent positions.

By comparing the experimental data of the synthesized compound with the predicted data for all possible isomers, a confident exclusion of alternative structures can be achieved.

Conclusion

The comprehensive analysis of this compound through a combination of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy provides a robust framework for its structural validation. While publicly available experimental data is currently scarce, the principles outlined in this guide demonstrate the logical process of piecing together the structural puzzle from the unique information provided by each technique. For any researcher working with this compound, the acquisition and interpretation of these spectra are essential for ensuring the integrity of their scientific endeavors.

References

At the time of this guide's creation, direct, publicly accessible, peer-reviewed spectral data for this compound was not available. The principles and protocols described are based on established spectroscopic methods and data from analogous structures. The following resources provide foundational knowledge and data for the techniques discussed:

  • PubChem . National Center for Biotechnology Information. This compound. [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • United States Patent US 8,952,175 B2. Method for production of 3-hydroxypropan-1-one compound, method for production of 2-propen-1-one compound and method for production of isoxazoline compound.

A Senior Application Scientist's Guide to Catalytic Efficiency in 4-Acetyl-2-Methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Acetyl-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, making the optimization of its production a critical endeavor.[1][2][3] This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering objective performance analysis and supporting experimental data to inform your selection of the most suitable method.

The Synthetic Challenge: Balancing Yield, Selectivity, and Sustainability

The synthesis of this compound presents a classic challenge in organic chemistry: achieving high yield and regioselectivity while maintaining economically and environmentally viable reaction conditions. The molecule's structure, featuring both a carboxylic acid and a ketone functional group on a substituted benzene ring, necessitates careful selection of catalytic systems to avoid side reactions and ensure efficient conversion. This guide will explore and compare three primary catalytic routes: Palladium-Catalyzed Carbonylation, Direct Catalytic Oxidation, and Acid-Catalyzed Hydrolysis, alongside the traditional Friedel-Crafts acylation approach.

Visualizing the Synthetic Pathways

To understand the different approaches to synthesizing this compound, the following workflow diagram illustrates the key transformations discussed in this guide.

cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A Starting Materials B Palladium-Catalyzed Carbonylation E 4-Acetyl-2-methylbenzoic acid B->E C Direct Catalytic Oxidation C->E D Multi-step Synthesis & Hydrolysis D->E 4-Bromo-2-methylbenzoic\nacid + n-Butyl vinyl ether 4-Bromo-2-methylbenzoic acid + n-Butyl vinyl ether 4-Bromo-2-methylbenzoic\nacid + n-Butyl vinyl ether->B 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone->C 3-Methyl-4-cyanoacetophenone 3-Methyl-4-cyanoacetophenone 3-Methyl-4-cyanoacetophenone->D

Caption: Synthetic routes to this compound.

Comparative Analysis of Catalytic Efficiency

The choice of a synthetic route is often a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the different catalytic methods for synthesizing this compound.

Catalytic MethodStarting MaterialCatalystKey ReagentsReported YieldStrengthsWeaknesses
Palladium-Catalyzed Carbonylation4-Bromo-2-methylbenzoic acidPalladium acetaten-Butyl vinyl etherUp to 95%[1]High yield, direct one-step reaction.[4]Expensive palladium catalyst, potential for catalyst poisoning.[4]
Direct Catalytic Oxidation3,4-DimethylacetophenoneRose Bengal / Sodium TungstateHydrogen peroxideNot specifiedGreen oxidant (H2O2), potentially lower cost.[4]May require optimization of catalyst system and reaction conditions.
Acid-Catalyzed Hydrolysis3-Methyl-4-cyanoacetophenoneTrifluoroacetic acid-84%[1]Good yield, straightforward procedure.Use of a strong, corrosive acid.
Friedel-Crafts Acylationm-Fluorotoluene (for a related compound)Anhydrous aluminum trichlorideTrichloroacetyl chlorideNot specified for target moleculeWell-established, versatile reaction.[5][6]Requires stoichiometric amounts of Lewis acid, potential for isomer formation, generation of acidic waste.[7]

In-Depth Look at Catalytic Systems

Palladium-Catalyzed Carbonylation: The High-Yield Route

Palladium-catalyzed reactions are a powerful tool in modern organic synthesis. For the preparation of this compound, the carbonylation of 4-bromo-2-methylbenzoic acid using n-butyl vinyl ether as a carbon monoxide surrogate offers an exceptionally high yield of up to 95%.[1][4]

Causality of Experimental Choices:

  • Catalyst: Palladium acetate is a common and effective catalyst for such coupling reactions, readily forming the active Pd(0) species in situ.

  • Ligand: While not explicitly stated in the high-yield procedure, phosphine ligands are often used in similar reactions to stabilize the palladium catalyst and promote oxidative addition.

  • Reagents: n-Butyl vinyl ether serves as a safer and more convenient alternative to gaseous carbon monoxide.[4] The reaction proceeds via a Heck-type mechanism followed by hydrolysis of the resulting enol ether.

  • Conditions: Refluxing for several hours ensures the reaction goes to completion.

Self-Validating System: The high reported yield itself is a strong indicator of a well-defined and efficient reaction with minimal side products. Monitoring the reaction by Thin Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product.

Direct Catalytic Oxidation: The "Green" Approach

The direct oxidation of the methyl group of 3,4-dimethylacetophenone represents a more environmentally conscious approach, utilizing hydrogen peroxide as a clean oxidant.[4] This method's efficiency is highly dependent on the chosen catalytic system.

Causality of Experimental Choices:

  • Catalyst System: A combination of a photosensitizer like Rose Bengal or Methylene Blue and a co-catalyst such as Sodium Tungstate or Phosphotungstic Acid (PTA) is often employed.[4][8] The photosensitizer, upon irradiation with light, generates reactive oxygen species from hydrogen peroxide, which then selectively oxidize the methyl group. The co-catalyst can facilitate the regeneration of the active catalytic species.

  • Oxidant: Aqueous hydrogen peroxide is an attractive oxidant as its only byproduct is water.

  • Solvent: The choice of solvent is crucial to ensure the solubility of the substrate and the catalyst system.

Self-Validating System: The progress of the oxidation can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the desired product.

Acid-Catalyzed Hydrolysis: A Reliable, High-Yield Method

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. The synthesis of this compound from 3-methyl-4-cyanoacetophenone using trifluoroacetic acid has been reported to proceed with a high yield of 84%.[1]

Causality of Experimental Choices:

  • Acid Catalyst: Trifluoroacetic acid is a strong acid that effectively catalyzes the hydrolysis of the nitrile. Its volatility allows for easy removal after the reaction is complete.

  • Temperature: The reaction is carried out at a moderate temperature of 60°C to ensure a reasonable reaction rate without promoting side reactions.

Self-Validating System: The completion of the reaction can be monitored by TLC. The workup procedure, involving neutralization with a base and extraction, allows for the isolation of a relatively pure product.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

Materials:

  • 4-Bromo-2-methylbenzoic acid

  • n-Butyl vinyl ether

  • Palladium acetate

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a solution of 4-bromo-2-methylbenzoic acid in the chosen anhydrous solvent, add palladium acetate.

  • Add n-butyl vinyl ether to the reaction mixture.

  • Reflux the mixture for 5 hours at 80°C.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis for this compound Synthesis

Materials:

  • 3-Methyl-4-cyanoacetophenone

  • Trifluoroacetic acid

  • 10% Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a 100 mL flask, add 1 mmol of 3-methyl-4-cyanoacetophenone.

  • Add 10 ml of trifluoroacetic acid.

  • Heat the reaction mixture at 60°C for 12 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and carefully add 10% sodium carbonate solution to adjust the pH to 2.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • The resulting solid can be further purified if necessary.

Visual Comparison of Catalytic Efficiency

The following diagram provides a visual representation of the comparative yields of the different catalytic methods.

cluster_yield Palladium-Catalyzed\nCarbonylation 95% Acid-Catalyzed\nHydrolysis 84% Direct Catalytic\nOxidation Yield Not Specified

Sources

yield comparison between different 4-acetyl-2-methylbenzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-acetyl-2-methylbenzoic Acid: A Yield-Based Comparison

In the field of pharmaceutical and fine chemical synthesis, this compound (CAS 55860-35-0) serves as a critical intermediate and versatile building block for more complex molecules.[1] Its unique structure, featuring an aromatic ring with acetyl, methyl, and carboxylic acid functionalities, provides distinct reactivity for constructing Active Pharmaceutical Ingredients (APIs) and other novel compounds.[1] The efficiency of its synthesis is therefore a matter of significant interest to researchers and process chemists, who continually seek to optimize production for higher yield, purity, and cost-effectiveness.[1]

This guide provides a comparative analysis of the most prevalent methods for synthesizing this compound. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a side-by-side yield comparison to assist researchers and drug development professionals in selecting the most suitable pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical strategies. These routes vary significantly in their starting materials, reaction complexity, cost, environmental impact, and, most critically, final product yield. The primary methods discussed in the literature include:

  • Palladium-Catalyzed Heck-Type Reaction : A high-efficiency route involving C-C bond formation on a pre-functionalized benzoic acid derivative.

  • Hydrolysis of a Nitrile Intermediate : A multi-step pathway that builds the molecule through cyanation followed by hydrolysis to form the carboxylic acid.

  • Direct Oxidation : An approach focused on the selective oxidation of a methyl group on a dimethylacetophenone precursor, often employing "green" oxidants.

Each of these methodologies presents a unique set of advantages and challenges, which we will explore in detail.

Method 1: Palladium-Catalyzed Reaction of 4-Bromo-2-methylbenzoic Acid

This synthetic route stands out for its exceptionally high reported yield, making it a compelling choice for applications where maximizing product output is paramount. The reaction proceeds via a palladium-catalyzed coupling of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, which serves as an acetyl group equivalent after an in-situ hydrolysis.

Reaction Principle

The mechanism leverages the power of palladium catalysis to form a new carbon-carbon bond. The palladium catalyst, typically palladium(II) acetate, undergoes oxidative addition into the aryl-bromide bond of 4-bromo-2-methylbenzoic acid. This is followed by coordination and insertion of the n-butyl vinyl ether. A subsequent β-hydride elimination and hydrolysis of the resulting enol ether generates the acetyl group, regenerating the palladium catalyst to complete the cycle. The use of a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

G A 4-Bromo-2-methylbenzoic Acid D Reaction Mixture (Reflux in n-Butanol) A->D B n-Butyl Vinyl Ether B->D C Palladium(II) Acetate (Catalyst) + dppp (Ligand) C->D E Intermediate Vinyl Ether Adduct D->E Heck-type Coupling G This compound (Yield: 95%) E->G Hydrolysis F Acidic Workup (HCl) F->G

Caption: Palladium-Catalyzed Synthesis Pathway.

Experimental Protocol

Adapted from a procedure described in U.S. Patent 9,676,692 B2.[2]

  • Reactor Setup : To a suitable reaction vessel, add a suspension of 4-bromo-2-methylbenzoic acid (100 mmol, 21.5 g) in n-butanol (64.5 g).

  • Reagent Addition : Add potassium carbonate (120 mmol, 16.6 g), n-butyl vinyl ether (300 mmol, 30.1 g), palladium(II) acetate (0.2 mmol, 44.9 mg), and 1,3-bis(diphenylphosphino)propane (0.6 mmol, 0.247 g).

  • Inert Atmosphere : Degas the mixture and purge the reactor with nitrogen.

  • Reaction : Heat the mixture to reflux (approx. 118°C) and maintain for 5 hours.[2][3]

  • Workup : Cool the reaction solution to 80°C. Distill off the n-butanol and excess n-butyl vinyl ether under reduced pressure.

  • Extraction : Add toluene (172 g) and water (108 g) to the residue. Neutralize by adding concentrated hydrochloric acid (approx. 150 mmol, 15.6 g) to pH 2. Separate the aqueous phase.

  • Isolation : The resulting toluene solution contains the product, this compound. The yield can be determined by HPLC quantitative analysis, with reports of up to 95%.[2][3]

Performance Analysis
  • Advantages : The primary advantage of this method is its outstanding yield, reported at 95%.[2][3] It demonstrates high selectivity and efficient conversion of the starting material.

  • Disadvantages : The main drawbacks are the high cost of the palladium catalyst and phosphine ligand, which may be prohibitive for large-scale industrial production unless efficient catalyst recovery and recycling are implemented.[4] The use of n-butyl vinyl ether also requires careful handling.

Method 2: Hydrolysis of 3-methyl-4-cyanoacetophenone

This two-step approach first constructs a nitrile precursor, 3-methyl-4-cyanoacetophenone, which is then hydrolyzed to the target carboxylic acid. This method offers a good yield and avoids the use of expensive heavy metal catalysts.

Reaction Principle

The synthesis begins with a precursor like 4-fluoro-3-methylacetophenone, which undergoes a nucleophilic aromatic substitution (cyanation) to replace the fluorine atom with a nitrile group.[5] The core of this method is the final step: the acid-catalyzed hydrolysis of the nitrile. In the presence of a strong acid like trifluoroacetic acid and water (which may be present in the acid or added), the nitrile group is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into a primary amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

G A 3-Methyl-4-cyanoacetophenone C Reaction at 60°C for 12h A->C B Trifluoroacetic Acid (TFA) B->C D Intermediate Amide C->D Hydrolysis F This compound (Yield: 84%) D->F Further Hydrolysis E Workup: 1. Na2CO3 Quench 2. Acidification to pH 2 E->F

Caption: Nitrile Hydrolysis Synthesis Pathway.

Experimental Protocol

Adapted from a procedure found in patent CN109553528.[3]

  • Reactor Setup : In a 100 mL flask, place 3-methyl-4-cyanoacetophenone (1 mmol, 1.59 g).

  • Reagent Addition : Add trifluoroacetic acid (10 mL).

  • Reaction : Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, add a 10% sodium carbonate solution to quench the acid and adjust the pH to approximately 2 with a suitable acid (e.g., HCl).

  • Extraction : Extract the product from the aqueous solution three times with ethyl acetate.

  • Isolation : Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield a beige solid. The reported yield for this method is 84%.[3]

Performance Analysis
  • Advantages : This route provides a high yield of 84% and avoids expensive palladium catalysts. The starting materials are generally accessible, making it a cost-effective option.[3][6]

  • Disadvantages : The use of trifluoroacetic acid can be costly, and its corrosive nature requires specialized equipment.[4] The overall process involves multiple steps if starting from a precursor like 2-fluorotoluene.[6]

Method 3: Direct Oxidation of 3,4-Dimethylacetophenone

This method represents a more atom-economical and environmentally conscious approach, using an oxidizing agent to selectively convert one of the methyl groups of the starting material directly into a carboxylic acid.

Reaction Principle

The synthesis relies on the selective oxidation of the methyl group at the 3-position of 3,4-dimethylacetophenone.[6] Hydrogen peroxide is commonly used as a "green" oxidant. The reaction is facilitated by a catalytic system, which can include catalysts like Rose Bengal or metal tungstates, to activate the peroxide and direct the oxidation.[6][7] The primary challenge is achieving regioselectivity, as the methyl group at the 4-position can also be oxidized, leading to the formation of the isomeric byproduct 2-methyl-5-acetylbenzoic acid.[6] The choice of solvent and catalyst is critical to maximize the yield of the desired product and minimize this impurity.[6]

G A 3,4-Dimethylacetophenone D Reaction in Acetonitrile (40-45°C) A->D B Hydrogen Peroxide (H₂O₂) B->D C Catalyst System (e.g., Rose Bengal + Na₂WO₄) C->D E This compound (Yield: 62%) D->E Selective Oxidation F 2-Methyl-5-acetylbenzoic Acid (Isomeric Byproduct) D->F Side Reaction

Caption: Direct Oxidation Synthesis Pathway.

Experimental Protocol

Adapted from patent CN109553528A.[7]

  • Reactor Setup : In a 1 L four-neck flask, add 3,4-dimethylacetophenone (1 mol, 148.2 g), acetonitrile (400 mL), and Rose Bengal (7.4 g).

  • Initiation : Add an initial portion of 30% hydrogen peroxide (30 g) and stir the mixture at room temperature for 1 hour.

  • Catalyst Addition : Heat the mixture to 40-45°C and add sodium tungstate (29.6 g).

  • Reaction : Add the remaining 30% hydrogen peroxide (340 g) dropwise over approximately 5 hours while maintaining the temperature at 40-45°C. Monitor the reaction by HPLC until the starting material is consumed.

  • Workup : Quench the excess hydrogen peroxide with a saturated sodium sulfite solution. Recover the acetonitrile under reduced pressure.

  • Extraction and Purification : Extract the residue twice with ethyl acetate (1 L total). Concentrate the combined organic layers. The crude product will contain the desired product and ~10% of the isomeric byproduct.

  • Isolation : Purify the crude solid by recrystallization from toluene to obtain the final product with >99% purity. The reported yield after purification is 62%.[7]

Performance Analysis
  • Advantages : This method is environmentally friendly due to its use of hydrogen peroxide as the oxidant. It is a more direct route compared to the multi-step nitrile hydrolysis.[6]

  • Disadvantages : The yield is moderate (54-62%) and the process suffers from a lack of complete regioselectivity, forming an isomeric byproduct that is difficult to separate and requires a final purification step like recrystallization, which can further lower the overall isolated yield.[6][7]

Yield Comparison Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Palladium-Catalyzed Reaction 4-Bromo-2-methylbenzoic acidn-Butyl vinyl ether, Pd(OAc)₂, dppp95%[2][3]Extremely high yield and selectivity.High cost of palladium catalyst and ligand.[4]
Nitrile Hydrolysis 3-Methyl-4-cyanoacetophenoneTrifluoroacetic acid84%[3]High yield, avoids precious metals.Use of corrosive and costly TFA; multi-step process.[4]
Direct Oxidation 3,4-DimethylacetophenoneH₂O₂, Rose Bengal, Na₂WO₄62%[7]"Green" oxidant, direct route.Moderate yield, formation of hard-to-separate isomer.[6]

Other Noteworthy Methods

  • Friedel-Crafts Acylation : This classic electrophilic aromatic substitution could theoretically be used, for instance, by acylating a toluene derivative.[8] However, controlling regioselectivity on a substituted ring can be challenging, often leading to mixtures of isomers and requiring extensive purification. A general preparation method mentioned involves the esterification of p-toluic acid and acetyl chloride.[9]

  • Grignard Reaction : A foundational method in organic synthesis involves forming a Grignard reagent from an aryl halide (e.g., from a brominated toluene derivative) and reacting it with solid carbon dioxide (dry ice) to form the carboxylate, which is then protonated.[10] While fundamentally sound, this route would require careful protection or strategic introduction of the acetyl group to avoid its reaction with the highly nucleophilic Grignard reagent.

Conclusion

The choice of a synthetic route for this compound is a trade-off between yield, cost, safety, and environmental impact.

  • For laboratory-scale synthesis where the highest possible yield from an advanced intermediate is the primary goal, the Palladium-Catalyzed Reaction of 4-bromo-2-methylbenzoic acid is the clear frontrunner, boasting a near-quantitative yield of 95%.[2][3]

  • For applications where cost is a major driver and the use of precious metals is undesirable, the Hydrolysis of 3-methyl-4-cyanoacetophenone offers a robust alternative with a very respectable yield of 84%.[3]

  • The Direct Oxidation method, while having a lower yield of 62%, is the most environmentally benign option and may be preferred in contexts where "green chemistry" principles are a priority, provided that the challenges of isomeric byproduct separation can be efficiently managed.[7]

Ultimately, the optimal synthesis path will depend on the specific priorities of the research or manufacturing campaign, balancing the demand for high output with economic and ecological considerations.

References

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  • LookChem. 4-acetyl-2-methyl benzoic acid|55860-35-0.

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

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  • The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.

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A Comparative Guide to the Biological Activity of 4-Acetyl-2-methylbenzoic Acid and Its Analogs: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] The biological effects of these compounds are intricately linked to the nature and position of substituents on the aromatic ring, which modulate their electronic, steric, and lipophilic characteristics. 4-Acetyl-2-methylbenzoic acid is a synthetically versatile intermediate, and its unique substitution pattern presents an intriguing scaffold for the development of novel therapeutic agents.[2][3]

While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are present in molecules with known biological relevance.[1][2] This has prompted investigations into its derivatives as potentially potent therapeutic agents. However, a direct comparative analysis of the biological activities of this compound against a curated set of its analogs is not extensively documented in publicly available literature.

This guide, therefore, puts forth a comprehensive investigational framework for a comparative study of this compound and its rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their antimicrobial and anti-inflammatory properties. By systematically modifying the parent structure and evaluating the resulting biological activities, we can identify key pharmacophoric features and guide the development of more potent and selective therapeutic candidates. This document provides detailed experimental protocols, a framework for data analysis, and visual workflows to facilitate such a study.

Selection of Analogs for Comparative Analysis: A Rationale Based on Structure-Activity Relationships

The selection of analogs for a comparative study is a critical step, guided by established principles of medicinal chemistry and SAR. The proposed analogs of this compound are designed to probe the influence of various structural modifications on biological activity.

Proposed Structural Modifications:

  • Modification of the Acetyl Group: The acetyl moiety offers a prime site for derivatization.

    • Chalcone Derivatives: Condensation of the acetyl group with various aromatic aldehydes yields chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4][5]

    • Pyrimidine Derivatives: Cyclization of the chalcone derivatives with urea, thiourea, or guanidine can lead to the formation of pyrimidine-containing analogs, a class of heterocycles with significant therapeutic importance.[6][7][8]

  • Modification of the Carboxylic Acid Group:

    • Amide Derivatives: Conversion of the carboxylic acid to an amide can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

  • Substitution on the Benzoic Ring:

    • Introduction of Hydroxyl and Methoxy Groups: The position and nature of these substituents are known to significantly impact the antimicrobial activity of benzoic acid derivatives.[9]

  • Known Biologically Active Analog:

    • (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic Acid: This compound, an analog of 4-acetylbenzoic acid, has been identified as the primary metabolite of a novel non-steroidal anti-inflammatory drug (NSAID) and exhibits anti-inflammatory properties.[10]

The following diagram illustrates the core structure of this compound and the proposed sites for modification:

SAR_sites cluster_0 This compound core Modification_1 Acetyl Group Modification (e.g., Chalcone, Pyrimidine formation) core->Modification_1 Modification_2 Carboxylic Acid Modification (e.g., Amide formation) core->Modification_2 Modification_3 Ring Substitution (e.g., -OH, -OCH3) core->Modification_3

Caption: Proposed sites for analog synthesis based on the this compound scaffold.

Proposed Experimental Protocols for Comparative Biological Evaluation

To ensure a robust and objective comparison, a panel of standardized in vitro assays is proposed. The following protocols are detailed to assess the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound and its analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity will be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Test Compounds: Dissolve this compound and its analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture, suspend 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into each well of a 96-well microtiter plate.

    • Add 50 µL of a 2x final concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.

    • Inoculate each well with 50 µL of the standardized microbial inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading and Interpreting Results: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Test Compounds Plate Perform Serial Dilutions in 96-well Plate Stock->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate with Microbial Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visually Assess for Growth (Turbidity) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential will be evaluated by assessing the inhibition of key inflammatory mediators.

This assay will determine the ability of the compounds to inhibit the COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory pathway.[9][14][15]

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and arachidonic acid (substrate).

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a solution of stannous chloride.

    • The product of the COX reaction (prostaglandin H2) is reduced to prostaglandin F2α, which can be quantified using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[10][16][17][18]

Experimental Protocol: NO Production Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent I and Griess reagent II.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a standard curve and determine the percentage inhibition of NO production.

Workflow for In Vitro Anti-inflammatory Assays:

Anti_Inflammatory_Workflow cluster_cox COX Inhibition Assay cluster_no Nitric Oxide Production Assay COX_Incubate Incubate COX-1/COX-2 with Test Compound COX_React Initiate Reaction with Arachidonic Acid COX_Incubate->COX_React COX_Detect Quantify Prostaglandin Product (ELISA) COX_React->COX_Detect COX_IC50 Calculate IC50 COX_Detect->COX_IC50 NO_Treat Treat Macrophages with Test Compound NO_Stimulate Stimulate with LPS NO_Treat->NO_Stimulate NO_Detect Measure Nitrite with Griess Reagent NO_Stimulate->NO_Detect NO_Inhibition Calculate % Inhibition NO_Detect->NO_Inhibition

Caption: Workflows for the in vitro evaluation of anti-inflammatory activity.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed biological activities are not due to a general toxic effect on the cells. The MTT assay is a widely used method for this purpose.[19][20][21][22]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., the same macrophages used in the NO assay) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with the same concentrations of the test compounds used in the activity assays and incubate for the same duration.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value (the concentration that reduces cell viability by 50%).

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance Solubilize->Read Viability Calculate % Cell Viability Read->Viability CC50 Determine CC50 Viability->CC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate a direct comparison between this compound and its analogs.

Table 1: Comparative Antimicrobial Activity of this compound and Its Analogs

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent This compound
Analog 1 Chalcone derivative
Analog 2 Pyrimidine derivative
Analog 3 Amide derivative
Analog 4 Hydroxylated derivative
Ciprofloxacin (Positive Control)
Fluconazole (Positive Control)

Table 2: Comparative Anti-inflammatory and Cytotoxic Activities

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Production Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
Parent
Analog 1
Analog 2
Analog 3
Analog 4
Indomethacin (Positive Control)

Conclusion

This guide provides a robust and scientifically grounded framework for the comparative evaluation of the biological activity of this compound and its analogs. By following the detailed experimental protocols and data analysis strategies outlined herein, researchers can systematically investigate the structure-activity relationships of this promising class of compounds. The insights gained from such a study will be invaluable for the rational design and development of novel antimicrobial and anti-inflammatory agents with improved efficacy and safety profiles. The self-validating nature of the proposed experimental workflows, including the use of positive controls and cytotoxicity assessments, ensures the generation of reliable and interpretable data, paving the way for future advancements in drug discovery.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Bio-protocol. (2018). Broth microdilution susceptibility testing. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from [Link]

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  • Tikrit Journal of Pure Science. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Retrieved from [Link]

  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
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A Comparative Guide to the Analytical Evaluation of 4-acetyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. 4-acetyl-2-methylbenzoic acid, a key intermediate in various synthetic pathways, demands precise and accurate analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of three powerful analytical techniques for the evaluation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with a detailed experimental protocol, a discussion of its underlying principles, and comparative performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to the Analytical Challenge

This compound possesses three key functional groups: a carboxylic acid, a ketone, and a substituted aromatic ring. This unique combination of functionalities dictates its chemical behavior and presents specific challenges and opportunities for analytical method development. The primary analytical objectives for this compound typically include:

  • Purity determination: Quantifying the amount of this compound in a sample.

  • Impurity profiling: Identifying and quantifying any process-related impurities or degradation products.

  • Identity confirmation: Verifying the chemical structure of the compound.

This guide will explore how HPLC, GC-MS, and qNMR can be effectively employed to achieve these objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility, robustness, and high resolving power. For a non-volatile and thermally labile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind the RP-HPLC Approach

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of this compound and its potential impurities is based on their differential partitioning between these two phases. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase. This suppresses the ionization of the carboxyl group, rendering the molecule more hydrophobic and increasing its retention on the nonpolar stationary phase, which ultimately leads to better peak shape and resolution.

Experimental Protocol: RP-HPLC Method for this compound

This protocol is adapted from established methods for similar aromatic carboxylic acids and is designed to provide a robust starting point for method development and validation.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Illustrative HPLC Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from analogous compounds.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile form.

The Necessity of Derivatization in GC-MS Analysis

Direct analysis of carboxylic acids by GC can lead to poor peak shape and thermal degradation in the injector and column. Derivatization masks the polar carboxyl group, increasing the volatility and thermal stability of the analyte. A common approach for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or through alkylation.

Experimental Protocol: GC-MS Method for this compound (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with a silylation derivatization step.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

2. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh a known amount of the sample or reference standard into a vial.

  • Derivatization: Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized solution into the GC-MS.

Expected GC-MS Performance and Data Interpretation

The primary advantage of GC-MS is its ability to provide structural information through mass spectral fragmentation patterns. The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the silylated derivative, along with characteristic fragment ions that can be used for structural confirmation.

ParameterExpected Performance
Specificity High, based on both retention time and mass spectrum.
Sensitivity Very high, capable of detecting trace-level impurities.
LOD -
Quantitative Performance Good, but can be affected by the efficiency and reproducibility of the derivatization step.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Principle of qNMR for Purity Determination

In a ¹H-NMR spectrum, the area under a peak is proportional to the number of protons it represents. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated by comparing the integral of a specific signal from the sample with the integral of a signal from the internal standard.

Experimental Protocol: qNMR for Purity Assessment of this compound

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H-NMR spectrum with at least one signal that does not overlap with any signals from the analyte.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

4. Data Analysis:

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity of the sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

¹H-NMR Spectrum and Signal Selection

A representative ¹H-NMR spectrum of this compound would show distinct signals for the two methyl groups and the aromatic protons. For quantification, a well-resolved singlet corresponding to one of the methyl groups would be an ideal choice.

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Proportionality between NMR signal intensity and the number of nuclei.
Sample Requirements Soluble in a suitable solvent.Volatile or amenable to derivatization to become volatile.Soluble in a deuterated solvent.
Primary Application Purity determination and impurity profiling.Identification of volatile impurities and structural elucidation.Absolute purity determination.
Advantages Versatile, robust, high-resolution, suitable for non-volatile compounds.High sensitivity and specificity, provides structural information.Primary method, does not require a specific reference standard of the analyte.
Limitations Requires a reference standard for quantification, not as structurally informative as MS.Not suitable for non-volatile or thermally labile compounds, derivatization can be complex.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Conclusion: Selecting the Right Tool for the Job

The choice of the most suitable analytical method for this compound depends on the specific analytical objective.

  • For routine quality control, purity assessment, and the analysis of non-volatile impurities, RP-HPLC is the undisputed method of choice. Its robustness, precision, and ease of use make it ideal for a high-throughput environment.

  • When the identification of unknown volatile impurities or structural confirmation is required, GC-MS is an invaluable tool. Its high sensitivity and the rich structural information from mass spectrometry are its key strengths, although the need for derivatization adds a layer of complexity.

  • For the certification of a reference material or for obtaining an absolute purity value without a specific reference standard, qNMR is the most powerful technique. Its status as a primary ratio method provides a high degree of confidence in the assigned purity value.

In a comprehensive analytical strategy for this compound, these techniques are not mutually exclusive but rather complementary. A combination of HPLC for routine analysis, GC-MS for specific impurity investigations, and qNMR for the definitive characterization of reference standards provides a complete and robust analytical package for this important chemical intermediate.

Visualizing the Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions filter Filter through 0.45 µm filter prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC System (C18 Column, UV Detection) filter->hplc Inject chromatogram Acquire Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Prepare Sample/Standard derivatize Add Derivatization Reagent (e.g., BSTFA) prep->derivatize heat Heat to Complete Reaction derivatize->heat gcms Inject into GC-MS System heat->gcms Inject separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection tic Obtain Total Ion Chromatogram detection->tic mass_spectra Analyze Mass Spectra tic->mass_spectra identify Identify Components mass_spectra->identify

Caption: Workflow for the analysis of this compound by GC-MS, including the essential derivatization step.

qNMR Analysis Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr Acquire Quantitative 1H-NMR Spectrum dissolve->nmr Transfer to NMR tube integrate Integrate Analyte and Standard Signals nmr->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for the absolute purity determination of this compound by qNMR.

References

Sources

A Comparative Guide to the Synthesis of 4-acetyl-2-methylbenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 4-acetyl-2-methylbenzoic acid stands as a critical building block, pivotal in the synthesis of a range of therapeutic agents. Its structural features, a substituted benzene ring bearing a carboxylic acid, a methyl group, and an acetyl group, offer versatile handles for molecular elaboration. For researchers and professionals in drug development, the selection of a synthetic route to this key intermediate is a decision with significant implications for yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of several alternative synthetic pathways to this compound, supported by experimental data to inform your selection process.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 55860-35-0) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The strategic positioning of its functional groups allows for diverse chemical transformations, making it an invaluable precursor in multi-step synthetic campaigns. The efficiency and robustness of its synthesis are therefore paramount to the overall success of a drug development program. This guide will explore and compare the following primary synthetic strategies:

  • Direct Oxidation of 3,4-dimethylacetophenone

  • Palladium-Catalyzed Carbonylation of 4-bromo-3-methylacetophenone

  • Multi-step Synthesis from 2-Fluorotoluene

  • Synthesis from 4-Bromo-2-methylbenzoic Acid

A critical evaluation of each route, including a discussion of a theoretically plausible but practically challenging approach—the direct Friedel-Crafts acylation of 2-methylbenzoic acid—is also presented.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of starting materials and reagents, and safety and environmental considerations. The following table provides a high-level comparison of the viable synthetic pathways to this compound.

Synthetic Route Starting Material Key Advantages Key Disadvantages Overall Yield Number of Steps
Direct Oxidation3,4-dimethylacetophenoneShort route, uses a green oxidant (H₂O₂).Formation of hard-to-separate isomer (2-methyl-5-acetylbenzoic acid).Moderate (50-62%)1
Palladium-Catalyzed Carbonylation4-bromo-3-methylacetophenoneHigh yield, one-step transformation.Use of toxic CO gas under pressure, expensive palladium catalyst.High (90%)1
From 2-Fluorotoluene2-FluorotolueneAvoids isomeric impurities, uses readily available starting material.Multi-step process, use of toxic cyanide in one variation.Good (overall yield can be high)3
From 4-Bromo-2-methylbenzoic Acid4-Bromo-2-methylbenzoic acidHigh yield in the n-butyl vinyl ether route.Use of expensive palladium catalyst.Very High (95%)1

Route 1: Direct Oxidation of 3,4-dimethylacetophenone

This approach represents a direct and atom-economical pathway to the target molecule. The selective oxidation of one methyl group in the presence of another and an acetyl group is the key challenge.

Causality of Experimental Choices

The use of hydrogen peroxide as the oxidant is a key feature of this "green" chemistry approach, with water being the only byproduct. The choice of catalyst is crucial for achieving selectivity. A combination of catalysts, such as a photosensitizer (e.g., rose bengal or methylene blue) and a tungsten-based catalyst (e.g., sodium tungstate or phosphotungstic acid), is often employed. The photosensitizer is believed to generate singlet oxygen, which initiates the oxidation, while the tungsten catalyst facilitates the subsequent oxidation steps. The reaction temperature is carefully controlled to minimize side reactions, including the oxidation of the other methyl group, which leads to the formation of the isomeric impurity, 2-methyl-5-acetylbenzoic acid.[1]

Experimental Protocol

Materials:

  • 3,4-dimethylacetophenone

  • Methanol (or other suitable polar organic solvent)

  • Methylene blue (Catalyst A)

  • Phosphotungstic acid (Catalyst B)

  • 30% Hydrogen peroxide solution

  • Saturated sodium sulfite solution

  • Ethyl acetate

  • Toluene

Procedure:

  • In a four-necked flask, combine 3,4-dimethylacetophenone (0.5 mol), methanol (200 mL), methylene blue (3.7 g), and 15 g of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to 55-60°C and add phosphotungstic acid (7.4 g).

  • Carefully add 170 g of 30% hydrogen peroxide dropwise over approximately 3 hours, maintaining the temperature between 40-45°C.

  • Continue to stir the reaction mixture and monitor the consumption of the starting material by HPLC.

  • Once the reaction is complete (typically when the starting material is less than 5%), quench the excess hydrogen peroxide by adding a saturated sodium sulfite solution.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the residue with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Expected Yield: 50%

Workflow Diagram

Direct_Oxidation start 3,4-dimethylacetophenone step1 Oxidation with H₂O₂ Catalysts: Methylene Blue, Phosphotungstic Acid Methanol, 40-45°C start->step1 step2 Work-up and Extraction step1->step2 end This compound step2->end Palladium_Carbonylation start 4-bromo-3-methylacetophenone step1 Carbonylation with CO Pd/C, dppp, K₂CO₃ Toluene/H₂O, 120°C, 0.8 MPa start->step1 step2 Work-up and Acidification step1->step2 end This compound step2->end

Caption: Workflow for the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.

Route 3: Multi-step Synthesis from 2-Fluorotoluene

This route involves a sequence of reliable and well-established reactions, starting from an inexpensive and readily available material.

Causality of Experimental Choices

This three-step synthesis begins with a Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride. The fluorine and methyl groups are ortho, para-directing, leading to the desired 4-fluoro-3-methylacetophenone. The subsequent step is a nucleophilic aromatic substitution where the fluoride is displaced by a cyanide group. This cyanation is a key transformation to introduce the precursor to the carboxylic acid. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly used.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene

  • To a cooled (-5°C) solution of aluminum trichloride (0.25 mol) in dichloromethane (100 mL), add acetyl chloride (0.11 mol) dropwise.

  • Add 2-fluorotoluene (0.1 mol) dropwise, maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-fluoro-3-methylacetophenone. Expected Yield: 88%

Step 2: Cyanation of 4-fluoro-3-methylacetophenone

  • Combine 4-fluoro-3-methylacetophenone (0.05 mol), potassium ferrocyanide (0.05 mol), and a catalytic amount of tetrabutylammonium bromide in N-butylimidazole (100 mL).

  • Heat the mixture to 140°C and stir for 14 hours.

  • Cool the reaction mixture and add ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-methyl-4-cyanoacetophenone.

Step 3: Hydrolysis of 3-methyl-4-cyanoacetophenone

  • To a flask containing 3-methyl-4-cyanoacetophenone (1 mmol), add 10 mL of trifluoroacetic acid.

  • Heat the mixture at 60°C for 12 hours.

  • Cool the reaction mixture and add a 10% sodium carbonate solution to adjust the pH to 2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Expected Yield: 84% [2]

Workflow Diagram

From_2_Fluorotoluene start 2-Fluorotoluene step1 Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ start->step1 intermediate1 4-fluoro-3-methylacetophenone step1->intermediate1 step2 Cyanation K₄[Fe(CN)₆] intermediate1->step2 intermediate2 3-methyl-4-cyanoacetophenone step2->intermediate2 step3 Hydrolysis Trifluoroacetic Acid intermediate2->step3 end This compound step3->end

Caption: Multi-step synthesis of this compound from 2-fluorotoluene.

Route 4: Synthesis from 4-Bromo-2-methylbenzoic Acid

This route offers a very high-yielding, one-step conversion using a palladium-catalyzed reaction.

Causality of Experimental Choices

This method utilizes a palladium-catalyzed Heck-type reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether. The palladium acetate acts as the catalyst, facilitating the coupling. The reaction is performed under reflux conditions to ensure a reasonable reaction rate. The n-butyl vinyl ether serves as a synthetic equivalent of an acetyl group after subsequent in-situ hydrolysis.

Experimental Protocol

Materials:

  • 4-bromo-2-methylbenzoic acid

  • n-butyl vinyl ether

  • Palladium acetate

  • n-butanol

Procedure:

  • In a reaction flask, suspend 4-bromo-2-methylbenzoic acid (100 mmol) in n-butanol (64.5 g).

  • Add potassium carbonate (120 mmol), n-butyl vinyl ether (300 mmol), palladium acetate (0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.6 mmol).

  • Degas the mixture and then reflux for 5 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to 80°C and distill off the n-butanol and excess n-butyl vinyl ether under reduced pressure.

  • Add toluene and water to the residue.

  • Neutralize with concentrated hydrochloric acid and separate the aqueous phase.

  • The toluene solution contains the product, this compound.

Expected Yield: 95% [3][2]

Workflow Diagram

From_4_Bromo_2_methylbenzoic_Acid start 4-Bromo-2-methylbenzoic acid step1 Palladium-Catalyzed Coupling n-butyl vinyl ether, Pd(OAc)₂ Reflux start->step1 step2 Work-up step1->step2 end This compound step2->end

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 4-acetyl-2-methylbenzoic acid against its structural relatives: 4-acetylbenzoic acid, 2-methylbenzoic acid, and the parent compound, benzoic acid. By systematically examining the influence of methyl and acetyl substituents, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in structural elucidation and chemical synthesis.

Introduction: The Logic of Comparative Spectroscopy

In modern chemical analysis, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures. While analyzing a compound in isolation is standard, a comparative approach offers deeper insight. By contrasting the spectra of a target molecule with those of its simpler analogs, we can precisely map the contribution of each functional group to the overall spectral fingerprint. This methodology not only validates the proposed structure but also enhances our understanding of structure-property relationships, a cornerstone of rational drug design and material science.

This guide will deconstruct the spectroscopic features of this compound by first establishing a baseline with benzoic acid and then incrementally adding structural complexity.

The Spectroscopic Workflow: A Self-Validating System

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Comparison cluster_3 Final Validation Unknown Unknown Sample (e.g., this compound) MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Unknown->MS Acquire Data IR Infrared (IR) Spectroscopy Identifies Functional Groups Unknown->IR Acquire Data NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Unknown->NMR Acquire Data Interpret Initial Structure Hypothesis MS->Interpret Synthesize Data IR->Interpret Synthesize Data NMR->Interpret Synthesize Data Compare Comparative Analysis (vs. Benzoic Acid, Analogs) Interpret->Compare Test Hypothesis Validated Validated Structure Compare->Validated Confirm & Finalize

Caption: Workflow for structural elucidation via comparative spectroscopy.

Analysis of the Parent Compound: Benzoic Acid

Benzoic acid serves as our fundamental reference. Its well-documented spectroscopic data provide a clear baseline for evaluating the effects of substitution.

  • ¹H NMR: The spectrum is characterized by three signals for the aromatic protons due to symmetry: a multiplet around 8.1 ppm for the two ortho-protons (H2/H6), a multiplet near 7.5 ppm for the para-proton (H4), and a multiplet around 7.6 ppm for the two meta-protons (H3/H5).[1] The carboxylic acid proton appears as a broad singlet far downfield, typically above 11 ppm, due to strong hydrogen bonding.[2]

  • ¹³C NMR: Due to molecular symmetry, benzoic acid exhibits five distinct signals.[3] The carboxyl carbon is significantly deshielded (~172 ppm). The aromatic carbons appear in the ~128-134 ppm range, with the ipso-carbon (C1, attached to -COOH) being distinct from the others.[2][3]

  • IR Spectroscopy: The most prominent features are a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) stretching absorption between 1700 and 1680 cm⁻¹.[4][5]

  • Mass Spectrometry: The molecular ion peak ([M]⁺) appears at an m/z of 122.[6] Key fragments include m/z 105 ([M-OH]⁺) and m/z 77 ([C₆H₅]⁺), corresponding to the loss of the hydroxyl group and the entire carboxyl group, respectively.[6]

Comparative Analysis: Isolating Substituent Effects

The Effect of an ortho-Methyl Group: 2-Methylbenzoic Acid

Introducing a methyl group at the C2 position provides insight into steric and modest electronic effects.

  • ¹H NMR: The symmetry of the aromatic ring is broken, resulting in four distinct aromatic signals. The methyl group, being weakly electron-donating, causes a slight upfield shift of the aromatic protons compared to benzoic acid. The methyl protons themselves appear as a sharp singlet around 2.4-2.6 ppm. The carboxylic acid proton may be shifted slightly due to steric hindrance affecting the hydrogen-bonding dimer equilibrium.

  • ¹³C NMR: The methyl carbon introduces a new signal in the aliphatic region (~20-22 ppm). The aromatic signals are now more complex, with the ipso-carbon attached to the methyl group showing a characteristic shift.

  • IR Spectroscopy: The overall spectrum is similar to benzoic acid. The C=O stretching frequency may shift slightly. The C-H stretching bands for the methyl group will appear around 2950-2850 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak is at m/z 136.[7][8] A characteristic fragmentation is the loss of a hydroxyl group to give a prominent peak at m/z 119, followed by the loss of CO to give the base peak at m/z 91 (the tropylium ion).

The Effect of a para-Acetyl Group: 4-Acetylbenzoic Acid

Adding an acetyl group at the C4 position introduces a strong electron-withdrawing ketone functionality.

  • ¹H NMR: The acetyl group is strongly deactivating, causing a significant downfield shift of the aromatic protons. The spectrum simplifies to two doublets due to the restoration of symmetry, appearing around 8.0-8.2 ppm.[9] The acetyl methyl protons appear as a singlet around 2.6 ppm.

  • ¹³C NMR: The spectrum now includes a ketone carbonyl signal, which is typically found further downfield (~197 ppm) than the carboxylic acid carbonyl. The acetyl methyl carbon appears around 27 ppm. The aromatic carbon para to the carboxyl group (C4) is significantly shifted downfield due to the attachment of the acetyl group.[10]

  • IR Spectroscopy: This molecule has two distinct C=O groups. The carboxylic acid C=O stretch appears around 1700-1680 cm⁻¹, while the ketone C=O stretch is typically observed at a slightly lower frequency, around 1685-1665 cm⁻¹, due to conjugation with the aromatic ring.[11][12]

  • Mass Spectrometry: The molecular ion peak is at m/z 164.[13] A very prominent fragment is observed at m/z 149, corresponding to the loss of a methyl group ([M-CH₃]⁺) from the acetyl moiety.[13] Another key fragment is at m/z 121, resulting from the loss of the acetyl group.

Predicted Spectroscopic Profile of this compound

By combining the effects observed for the ortho-methyl and para-acetyl substituents, we can construct a detailed prediction for the spectroscopic data of this compound (MW: 178.18 g/mol ).[14][15]

G cluster_0 Benzoic Acid (Baseline) cluster_1 2-Methylbenzoic Acid (+ ortho-CH₃) cluster_2 4-Acetylbenzoic Acid (+ para-COCH₃) cluster_3 This compound (Target) BA Structure of Benzoic Acid MBA Structure of 2-Methylbenzoic Acid ABA Structure of 4-Acetylbenzoic Acid AMBA Structure of this compound

Caption: Chemical structures of the compared compounds.

  • ¹H NMR Spectroscopy: We predict three distinct aromatic proton signals, as the ring is asymmetrically substituted.

    • The proton at C3 (between the two substituents) will likely be the most downfield due to the deshielding effect of the acetyl group and proximity to the carboxyl group.

    • The protons at C5 and C6 will also be downfield, appearing as a doublet and a singlet (or narrow doublet), respectively.

    • Two methyl singlets are expected: one for the ring methyl group (~2.5-2.7 ppm) and one for the acetyl methyl group (~2.6-2.8 ppm).

    • A broad singlet for the carboxylic acid proton (>11 ppm).

  • ¹³C NMR Spectroscopy:

    • Two carbonyl signals: one for the carboxylic acid (~170-172 ppm) and one for the ketone (~197-200 ppm).

    • Ten distinct aromatic carbon signals are theoretically possible, but some may overlap. The carbons attached to the substituents (C1, C2, C4) will be clearly identifiable.

    • Two methyl carbon signals: one for the ring methyl (~21 ppm) and one for the acetyl methyl (~27 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch from ~3300-2500 cm⁻¹.

    • Two distinct C=O stretching bands: one for the carboxylic acid dimer (~1700 cm⁻¹) and one for the conjugated ketone (~1680 cm⁻¹).

    • Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) will be at m/z 178.

    • A prominent peak at m/z 163, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group.

    • A peak at m/z 161 from the loss of a hydroxyl radical ([M-OH]⁺).

    • Other fragments corresponding to the loss of water (m/z 160) and carbon monoxide are also expected.

Data Summary Tables

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment Benzoic Acid 2-Methylbenzoic Acid (Predicted) 4-Acetylbenzoic Acid This compound (Predicted)
-COOH > 11.0 > 11.0 > 11.0 > 11.0
Aromatic-H 7.5 - 8.1 7.2 - 8.0 8.0 - 8.2 7.8 - 8.3
Ring -CH₃ N/A ~2.5 N/A ~2.6

| Acetyl -CH₃ | N/A | N/A | ~2.6 | ~2.7 |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment Benzoic Acid 2-Methylbenzoic Acid (Predicted) 4-Acetylbenzoic Acid This compound (Predicted)
-C OOH ~172 ~171 ~171 ~170
C =O (Ketone) N/A N/A ~197 ~197
Aromatic-C 128 - 134 125 - 140 128 - 138 126 - 142
Ring -C H₃ N/A ~21 N/A ~21

| Acetyl -C H₃ | N/A | N/A | ~27 | ~27 |

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Benzoic Acid 2-Methylbenzoic Acid 4-Acetylbenzoic Acid This compound (Predicted)
O-H Stretch (acid) 3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad)
C=O Stretch (acid) 1700-1680 1700-1680 1700-1680 ~1700

| C=O Stretch (ketone) | N/A | N/A | 1685-1665 | ~1680 |

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound [M]⁺ Key Fragment 1 Key Fragment 2 Key Fragment 3
Benzoic Acid 122 105 ([M-OH]⁺) 77 ([C₆H₅]⁺) -
2-Methylbenzoic Acid 136 119 ([M-OH]⁺) 91 ([C₇H₇]⁺) -
4-Acetylbenzoic Acid 164 149 ([M-CH₃]⁺) 121 ([M-COCH₃]⁺) -

| this compound | 178 | 163 ([M-CH₃]⁺) | 161 ([M-OH]⁺) | 135 ([M-COCH₃]⁺) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following outlines a general methodology for the analysis of small organic molecules like those discussed herein.

1. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.[16]

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[16]

  • Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[16]

  • ¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum using a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C nucleus.[16]

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine proton ratios.

2. IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient, requiring only a small amount of sample placed directly on the ATR crystal.[17] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[17]

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty instrument (or pure KBr) first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry

  • Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used for volatile, thermally stable small molecules. For more sensitive compounds, soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) are preferred.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through the output of a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, which provides separation prior to analysis.

  • Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Conclusion

This guide demonstrates that the spectroscopic profile of a complex molecule like this compound can be logically predicted and understood by systematically analyzing the contributions of its constituent parts. By starting with a simple scaffold (benzoic acid) and observing the spectral changes upon adding an ortho-methyl group and a para-acetyl group, we can confidently assign the spectral features of the target compound. This comparative methodology is a powerful strategy in chemical research, providing a robust framework for structural validation and deepening the chemist's intuition for interpreting spectroscopic data.

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Safety Operating Guide

Navigating the Disposal of 4-Acetyl-2-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For drug development professionals and scientists, the proper disposal of specialized reagents like 4-Acetyl-2-methylbenzoic acid is not merely a procedural task but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Foundational Principles of Chemical Waste Management

Before addressing the specific protocols for this compound, it is essential to understand the overarching principles of laboratory waste management. The primary objective is to maximize safety and minimize environmental impact.[1] This begins from the moment a chemical is acquired and extends through its use and final disposal.[1] A key tenet is that no experimental work should commence without a clear plan for the disposal of all resulting waste streams.[1]

The strategic hierarchy for managing chemical waste involves four tiers:

  • Pollution prevention and source reduction

  • Reuse or redistribution of surplus materials

  • Treatment, reclamation, and recycling

  • Disposal through incineration, treatment, or land burial[1]

This guide focuses on the fourth tier, providing explicit instructions for the safe and compliant disposal of this compound.

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is paramount to its safe handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following risk profile:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3

Source: Apollo Scientific Safety Data Sheet[2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

Prior to initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. The causality behind each piece of equipment is directly linked to the known hazards of this compound.

  • Eye Protection : Given that the compound causes serious eye irritation, chemical splash goggles or safety glasses with side shields are mandatory.[2]

  • Hand Protection : To prevent skin irritation, chemical-resistant gloves are required.[2]

  • Protective Clothing : A lab coat and, in cases of potential significant exposure, a chemical apron should be worn to protect against skin contact.[2]

  • Respiratory Protection : If handling the solid in a way that generates dust, a dust respirator is necessary to avoid respiratory irritation.[2]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation

Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions.[4][5] this compound waste should be collected separately from other waste streams.

  • Do Not Mix : Never mix this compound waste with incompatible materials such as strong oxidizing agents, bases, or other reactive chemicals.[6]

  • Solid vs. Liquid : Keep solid waste separate from liquid waste.[5]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Container Integrity : Use a clean, dry, and sealable container that is compatible with the chemical.[1][2] For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.[6]

  • Secure Sealing : The container must have a secure lid to prevent spills and the release of dust or vapors.[2][4] Keep the container closed at all times except when adding waste.[1][4]

Step 3: Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[1][5]

The waste label must clearly include:

  • The words "Hazardous Waste"[1][4]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container (accumulation start date)[1]

  • Any associated hazards (e.g., "Irritant")

Step 4: Storage and Accumulation

Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[4]

  • Location : The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][7]

  • Secondary Containment : For liquid waste containers, secondary containment (such as a plastic tray) must be used to capture any potential leaks.[4][8]

  • Accumulation Limits : Do not accumulate more than 55 gallons of a particular hazardous waste stream in your SAA.[4][7]

Step 5: Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the waste.[4]

  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]

  • Regulatory Compliance : The EHS department will ensure that the waste is disposed of in accordance with all local, state, and federal regulations at an authorized hazardous or special waste collection point.[2][9]

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end_process Waste Disposed by Authorized Personnel contact_ehs->end_process

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid) : For small spills of solid this compound, carefully sweep or vacuum up the material, avoiding dust generation.[2] Place the collected material in a sealed, labeled container for disposal.[2]

  • Large Spills : For larger spills, alert personnel in the area and, if necessary, contact your institution's emergency services.[2]

  • General Cleanup : After the spilled material has been collected, wash the area with large amounts of water.[2] Prevent runoff from entering drains.[2]

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to detail, from the selection of appropriate PPE to the final handover of waste to authorized personnel. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices. Benchchem.
  • This compound Safety Data Sheet. Apollo Scientific.
  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Chemical Waste. MIT Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA.
  • Safety Data Sheet for Methyl 4-acetylbenzoate. Fisher Scientific.
  • Safety Data Sheet for p-Toluic acid. Sigma-Aldrich.
  • Safety Data Sheet for 4-Acetylbenzoic acid. Fisher Scientific.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Safety Data Sheet for 4-Acetylbenzoic acid (alternate). Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 4-Acetyl benzoic acid Safety Data Sheet. Synquest Labs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.